molecular formula C45H82NO8P B8236341 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Cat. No.: B8236341
M. Wt: 796.1 g/mol
InChI Key: HNFSZKRUPTYBOQ-ZDYOIFAYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-octadecanoyl-2-(7Z,10Z,13Z,16Z)-docosatetraenoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as octadecanoyl and (7Z,10Z,13Z,16Z)-docosatetraenoyl respectively. It has a role as a mouse metabolite.

Properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H82NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,43H,3-10,12,14-16,18,20,23-25,27,29-42,46H2,1-2H3,(H,49,50)/b13-11-,19-17-,22-21-,28-26-/t43-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFSZKRUPTYBOQ-ZDYOIFAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H82NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(18:0/22:4(7Z,10Z,13Z,16Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0009009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE in Cellular Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) is a unique species of phosphatidylethanolamine (PE) that is emerging as a critical player in a variety of cellular processes, most notably in the regulated cell death pathway of ferroptosis. This technical guide provides a comprehensive overview of the biological functions of SAPE, its involvement in signaling pathways, and its implications in various disease states. We delve into the experimental protocols used to investigate SAPE, present quantitative data from key studies, and provide visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, lipidomics, and drug development.

Introduction to this compound (SAPE)

SAPE is a glycerophospholipid characterized by a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4) at the sn-2 position of the glycerol backbone, with a phosphoethanolamine headgroup.[1][2][3] Phosphatidylethanolamines are a major class of phospholipids found in biological membranes, where they contribute to membrane structure and fluidity.[4] The presence of the long-chain polyunsaturated fatty acid, adrenic acid, makes SAPE particularly susceptible to oxidation, a key feature in its biological activity.

Biological Functions of SAPE

The primary and most studied biological function of SAPE is its integral role in ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.[5][6]

Role in Ferroptosis

During ferroptosis, SAPE is oxidized to this compound-hydroperoxide (SAPE-OOH). This oxidized form acts as a critical signaling molecule.

  • Ferroptotic Death Signal: The accumulation of SAPE-OOH and other oxidized PEs in cellular membranes is a key event that drives the ferroptotic process, leading to membrane damage and cell death.[7]

  • "Eat-Me" Signal for Phagocytosis: SAPE-OOH can translocate to the outer leaflet of the plasma membrane, where it functions as an "eat-me" signal, promoting the engulfment of ferroptotic cells by macrophages.[8][9] This process is crucial for the clearance of dying cells and the maintenance of tissue homeostasis.

Neuronal Function and Aging

Adrenic acid-containing phospholipids, including SAPE, are abundant in the nervous system, particularly in the hippocampus.[10] Studies have shown that levels of SAPE in the mitochondria of human hippocampus decrease with age.[11] This age-related decline suggests a potential role for SAPE in maintaining neuronal function and its dysregulation in neurodegenerative diseases such as Alzheimer's disease.

Mitochondrial Function

As a component of mitochondrial membranes, SAPE is likely involved in maintaining the structural integrity and function of these organelles.[12] The inner mitochondrial membrane, rich in PEs, is the site of oxidative phosphorylation, and its composition can influence mitochondrial dynamics and energy production.[13][14][15]

Signaling Pathways Involving SAPE

The most well-characterized signaling pathway involving SAPE is its interaction with Toll-like receptor 2 (TLR2) on macrophages to mediate the phagocytosis of ferroptotic cells.

SAPE-OOH-TLR2 Signaling in Phagocytosis

Oxidized SAPE (SAPE-OOH) on the surface of ferroptotic cells is recognized by TLR2 on macrophages.[9] This interaction triggers a signaling cascade that leads to the engulfment and clearance of the dying cell.[8] This pathway is a key component of the immune response to ferroptotic cell death.

SAPE_TLR2_Signaling cluster_ferroptotic_cell Ferroptotic Cell cluster_macrophage Macrophage SAPE SAPE SAPE_OOH_mem SAPE-OOH (on outer membrane) SAPE->SAPE_OOH_mem Oxidation TLR2 TLR2 SAPE_OOH_mem->TLR2 Binding Phagocytosis Phagocytosis TLR2->Phagocytosis Signal Transduction

Figure 1. SAPE-OOH interaction with TLR2 on macrophages to initiate phagocytosis.

SAPE in Disease

Dysregulation of SAPE levels and its oxidation are implicated in several pathological conditions.

  • Severe Acute Pancreatitis (SAP): Ferroptosis is a recognized contributor to the pathogenesis of SAP. The accumulation of lipid peroxides, including oxidized SAPE, in pancreatic tissue exacerbates inflammation and cell death.

  • Cancer: The role of ferroptosis in cancer is complex. Inducing ferroptosis is a promising anti-cancer strategy, and understanding the role of SAPE in this process can inform the development of novel therapeutics.[7]

  • Neurodegenerative Diseases: The age-associated decline of SAPE in the hippocampus suggests a potential link to the pathogenesis of neurodegenerative disorders like Alzheimer's disease.[10][11]

Quantitative Data on SAPE

The following table summarizes quantitative data related to SAPE from various studies.

Biological ContextCell/Tissue TypeConditionAnalyteMethodQuantitative ChangeReference
FerroptosisGpx4 Knockout Mouse Embryonic Fibroblasts (MEFs)Gpx4 KnockoutSAPE-OOHLC-MS/MSSignificantly increased compared to wild-type[7]
Ferroptosis InductionHL60 cellsTreatment with SAPE-OOHCell Death (Ferroptosis)Propidium Iodide Staining2.5 µM SAPE-OOH for 6h induced ferroptosis comparable to 1 µM RSL3[7]
AgingHuman HippocampusNormal aging (20-100 years)PE(18:0/22:4)Not specified~20% decrease in mitochondrial and microsomal membranes[11]

Experimental Protocols

Investigating the biological function of SAPE requires a combination of lipidomic analysis, cell-based assays for ferroptosis, and phagocytosis assays.

Lipid Extraction and LC-MS/MS Analysis of SAPE

This protocol provides a general workflow for the extraction and analysis of SAPE and its oxidized forms from biological samples.

1. Lipid Extraction (Folch Method):

  • Homogenize the tissue or cell pellet in a chloroform/methanol mixture (2:1, v/v).

  • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).

  • Inject the sample onto a reverse-phase C18 or HILIC column for chromatographic separation.[16]

  • Use a gradient elution with mobile phases containing ammonium formate or acetate to facilitate ionization.

  • Perform mass spectrometric analysis using an electrospray ionization (ESI) source in both positive and negative ion modes.[17][18]

  • Detect and quantify SAPE and SAPE-OOH using multiple reaction monitoring (MRM) based on their specific precursor and product ion transitions.

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (HILIC or RP-HPLC) Reconstitution->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Analysis Data Analysis (Quantification of SAPE/SAPE-OOH) MS->Analysis

Figure 2. General workflow for the lipidomic analysis of SAPE.

Induction and Detection of Ferroptosis

This protocol describes how to induce and confirm ferroptosis in a cell culture model.

1. Cell Seeding and Treatment:

  • Seed cells at an appropriate density in a multi-well plate.

  • Allow cells to adhere overnight.

  • Treat cells with a ferroptosis inducer (e.g., RSL3, a GPX4 inhibitor) at a predetermined concentration.

  • As a control, co-treat a set of wells with the inducer and a ferroptosis inhibitor (e.g., ferrostatin-1).[19]

2. Assessment of Cell Viability:

  • After the desired incubation time, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).[20]

3. Detection of Lipid Peroxidation:

  • Stain cells with a lipid-peroxidation-sensitive fluorescent probe (e.g., BODIPY™ 581/591 C11).

  • Analyze the fluorescence by flow cytometry or fluorescence microscopy to quantify lipid ROS.[19]

Phagocytosis Assay

This protocol outlines a method to measure the phagocytosis of ferroptotic cells by macrophages.

1. Preparation of Target and Effector Cells:

  • Induce ferroptosis in the target cell population as described above.

  • Label the target cells with a pH-sensitive fluorescent dye (e.g., Incucyte® pHrodo® Red Cell Labeling Kit) that fluoresces in the acidic environment of the phagosome.[21]

  • Culture macrophages (effector cells) in a separate plate.

2. Co-culture and Analysis:

  • Add the labeled ferroptotic target cells to the macrophage culture.

  • Co-culture for a specific period to allow for phagocytosis.

  • Measure the increase in fluorescence, which corresponds to the engulfment of target cells, using a live-cell imaging system or flow cytometry.[21][22]

Biosynthesis and Metabolism of SAPE

The biosynthesis of SAPE follows the general pathways for phosphatidylethanolamine synthesis.

De Novo Synthesis (Kennedy Pathway)

The Kennedy pathway involves the synthesis of PE from ethanolamine and diacylglycerol. The specific incorporation of stearic acid and adrenic acid into the glycerol backbone to form the diacylglycerol precursor of SAPE is catalyzed by a series of acyltransferases, although the specific enzymes with a preference for adrenic acid are not fully characterized.

SAPE_Biosynthesis G3P Glycerol-3-Phosphate LPA 1-Stearoyl-lysophosphatidic acid G3P->LPA Acyltransferase Stearoyl_CoA Stearoyl-CoA Stearoyl_CoA->LPA Adrenoyl_CoA Adrenoyl-CoA PA 1-Stearoyl-2-Adrenoyl-sn-phosphatidic acid Adrenoyl_CoA->PA LPA->PA Acyltransferase DAG 1-Stearoyl-2-Adrenoyl-sn-glycerol PA->DAG Phosphatase SAPE This compound (SAPE) DAG->SAPE Ethanolamine- phosphotransferase CDP_Eth CDP-Ethanolamine CDP_Eth->SAPE

References

An In-depth Technical Guide to 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), a naturally occurring phospholipid with significant implications in cellular structure and function. This document details the structure, physicochemical properties, and biological significance of SAPE, with a particular focus on its presence within the inner mitochondrial membrane. Furthermore, this guide outlines detailed experimental protocols for the characterization and utilization of SAPE in research settings, including its synthesis, analysis, and incorporation into model membrane systems. Visual diagrams are provided to illustrate key pathways and experimental workflows, offering a complete resource for professionals in lipid research and drug development.

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine, commonly abbreviated as SAPE or PE(18:0/20:4), is a glycerophospholipid of significant biological interest. As a member of the phosphatidylethanolamine (PE) class of lipids, SAPE is a fundamental component of cellular membranes. Its unique structure, featuring a saturated stearic acid at the sn-1 position and a polyunsaturated arachidonic acid at the sn-2 position of the glycerol backbone, imparts distinct biophysical properties that influence membrane dynamics and function. Notably, SAPE is found in the inner mitochondrial membrane, suggesting a crucial role in mitochondrial bioenergetics and signaling.[1] This guide aims to provide a detailed technical understanding of SAPE's structure, properties, and the experimental methodologies used to study this important lipid.

Structure and Physicochemical Properties

The molecular structure of SAPE consists of a glycerol backbone esterified with stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position. The head group is composed of a phosphoethanolamine moiety. This amphipathic nature, with a hydrophilic head and hydrophobic tails, dictates its self-assembly into bilayer structures in aqueous environments.

Quantitative Data Summary

A summary of the key quantitative data for SAPE is presented in the table below.

PropertyValueReference
Chemical Formula C43H78NO8P[1]
Molecular Weight 768.05 g/mol [1]
CAS Number 61216-62-4[1]
Synonyms PE(18:0/20:4), 18:0/20:4 PE[1]
Solubility Soluble in chloroform/methanol mixtures-
Purity Commercially available at ≥95%[1]

Biological Significance and Signaling

SAPE is a naturally occurring phospholipid that is particularly enriched in the inner mitochondrial membrane.[1] Its biosynthesis is linked to the phosphatidylserine decarboxylation pathway.[1] The unique composition of SAPE, with both a saturated and a polyunsaturated fatty acid, suggests a role in maintaining the specific fluidity and curvature of the inner mitochondrial membrane, which is crucial for the function of the electron transport chain and ATP synthesis.

While direct signaling pathways initiated by SAPE are not yet fully elucidated, its components, particularly arachidonic acid, are precursors to a wide range of signaling molecules, including eicosanoids. The release of arachidonic acid from phospholipids by phospholipases is a key step in many inflammatory and signaling cascades. Furthermore, lipid signaling on the mitochondrial surface is an active area of research, with lipids like phosphatidic acid playing roles in mitochondrial fusion and fission.[2][3] The presence of SAPE in this critical location suggests its potential involvement in these processes, either directly or as a source of signaling precursors.

Mitochondrial_Lipid_Signaling Potential Role of SAPE in Mitochondrial Signaling SAPE SAPE (in Inner Mitochondrial Membrane) Phospholipase Phospholipase A2 SAPE->Phospholipase Hydrolysis MitochondrialFunction Modulation of Mitochondrial Function (e.g., fusion/fission) SAPE->MitochondrialFunction Potential direct influence ArachidonicAcid Arachidonic Acid Phospholipase->ArachidonicAcid Releases Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids Metabolism by COX/LOX Signaling Downstream Signaling (Inflammation, etc.) Eicosanoids->Signaling

Potential signaling pathways involving SAPE.

Experimental Protocols

This section provides detailed methodologies for key experiments involving SAPE.

Chemical Synthesis of SAPE

While SAPE is naturally occurring, chemical synthesis allows for the production of high-purity material and isotopically labeled analogs for research purposes. A general chemoenzymatic approach can be employed.

Protocol:

  • Starting Material: Begin with 1-stearoyl-sn-glycero-3-phosphoethanolamine (lyso-PE).

  • Acylation: Dissolve the lyso-PE in a suitable organic solvent (e.g., chloroform).

  • Arachidonic Acid Activation: Activate arachidonic acid, for example, by converting it to its anhydride or acyl chloride.

  • Coupling Reaction: Add the activated arachidonic acid to the lyso-PE solution in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP)) or an appropriate enzyme (e.g., a lipase).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, purify the SAPE product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized SAPE using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Preparation of SAPE-containing Liposomes

The incorporation of SAPE into model membranes like liposomes is essential for studying its biophysical properties and interactions with other molecules. The thin-film hydration method is a common technique.

Protocol:

  • Lipid Mixture Preparation: Dissolve SAPE and any other desired lipids (e.g., phosphatidylcholine, cholesterol) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer of choice by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

  • Vesicle Formation: Allow the mixture to swell for several hours, which results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion (Optional): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Characterization: Characterize the resulting liposomes for size distribution and lamellarity using techniques such as dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM).

Liposome_Preparation_Workflow Thin-Film Hydration for SAPE Liposomes Start Dissolve SAPE & other lipids in organic solvent Film Form thin lipid film (Rotary Evaporation) Start->Film Hydrate Hydrate film with aqueous buffer Film->Hydrate MLVs Formation of Multilamellar Vesicles (MLVs) Hydrate->MLVs Extrude Extrusion (Optional) MLVs->Extrude End Characterization (DLS, Cryo-TEM) MLVs->End Direct use LUVs Large Unilamellar Vesicles (LUVs) Extrude->LUVs LUVs->End

Workflow for preparing SAPE-containing liposomes.
Analytical Characterization of SAPE

4.3.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of SAPE and for monitoring reactions.

Protocol:

  • Plate Preparation: Use silica gel TLC plates. For better separation of phospholipids, plates can be pre-treated by dipping in a 1% boric acid solution in ethanol and then activated by heating.[4]

  • Sample Application: Spot a small amount of the SAPE-containing sample onto the baseline of the TLC plate.

  • Development: Place the plate in a sealed TLC chamber containing an appropriate solvent system. A common mobile phase for phospholipids is chloroform/methanol/water (65:25:4, v/v/v).[5]

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the lipid spots using iodine vapor, or specific stains like ninhydrin (for primary amines like PE) or molybdenum blue (for phosphates).

4.3.2. Mass Spectrometry (MS)

MS is a powerful tool for the structural elucidation and quantification of SAPE. Electrospray ionization (ESI) is commonly used for phospholipid analysis.

Protocol:

  • Sample Preparation: Extract lipids from the biological sample using a method like the Bligh-Dyer or Folch extraction.

  • Infusion: Introduce the lipid extract into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Ionization: Use ESI in either positive or negative ion mode. In positive ion mode, SAPE will typically be observed as [M+H]+. In negative ion mode, it will be observed as [M-H]-.

  • Analysis: In full scan mode, the molecular ion of SAPE can be identified. For structural confirmation, perform tandem MS (MS/MS) to obtain characteristic fragment ions corresponding to the headgroup and fatty acyl chains. For quantification, a deuterated internal standard of SAPE can be used.[6]

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about SAPE. 1H, 13C, and 31P NMR are particularly useful.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of purified SAPE in a deuterated solvent mixture, typically deuterated chloroform and methanol.

  • 1H NMR: Provides information on the protons of the glycerol backbone, fatty acyl chains (including the number and position of double bonds in the arachidonoyl chain), and the ethanolamine headgroup.

  • 13C NMR: Gives detailed information about the carbon skeleton, including the carbonyl carbons of the ester linkages and the carbons of the double bonds.

  • 31P NMR: A single peak will be observed, and its chemical shift is characteristic of the phosphodiester in the phosphoethanolamine headgroup. This is also a good method to assess the purity of the phospholipid sample.

Conclusion

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine is a vital phospholipid with a unique structure that contributes to the specialized environment of the inner mitochondrial membrane. Its presence in this organelle points to important roles in cellular metabolism and potentially in signaling pathways that are yet to be fully uncovered. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize SAPE, as well as to investigate its function in model membrane systems. A deeper understanding of SAPE's structure and properties will undoubtedly open new avenues for research in mitochondrial biology, lipidomics, and the development of novel therapeutic strategies targeting lipid-dependent cellular processes.

References

role of SAPE in neurological function

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Topic Ambiguity

The term "SAPE" in the context of neurological function is ambiguous and likely refers to one of two distinct and significant protein families: SAPAP (Synapse-Associated Protein 90/Postsynaptic Density-95-Associated Protein) or sAPPα (soluble Amyloid Precursor Protein alpha). Both play critical roles in the central nervous system. This guide will provide an in-depth technical overview of both, delineated into separate sections to ensure clarity and comprehensive coverage for researchers, scientists, and drug development professionals.

Section 1: SAPAP (Synapse-Associated Protein 90/Postsynaptic Density-95-Associated Protein) Family

Introduction to SAPAPs

The SAP90/PSD-95-associated proteins (SAPAPs), also known as DLGAPs or GKAPs, are a family of scaffolding proteins highly concentrated in the postsynaptic density (PSD) of excitatory glutamatergic synapses.[1][2] They are crucial for the structural and functional integrity of these synapses. The SAPAP family consists of four members: SAPAP1, SAPAP2, SAPAP3, and SAPAP4. These proteins are essential for synaptic structure, formation, development, plasticity, and signaling.[1][2] Dysfunction of SAPAP scaffolding proteins has been implicated in the pathogenesis of various neuropsychiatric disorders, including schizophrenia, autism spectrum disorders, obsessive-compulsive disorders, and bipolar disorder.[1][2]

Role in Neurological Function

SAPAPs are key organizers of the PSD, a complex network of proteins that orchestrates synaptic transmission and plasticity.[1] They act as a bridge, linking neurotransmitter receptors to the actin cytoskeleton and various signaling molecules. This intricate network facilitates the dynamic changes in synaptic strength that underlie learning and memory.[1]

Key functions of SAPAPs include:

  • Synaptic Structure and Stability: SAPAPs are integral to the architecture of the PSD, providing structural support and anchoring other key synaptic proteins.[1]

  • Synaptic Plasticity: These proteins are involved in the activity-dependent remodeling of dendritic spines and play a role in synaptic scaling, a form of homeostatic plasticity that maintains the stable function of neural circuits.[1] The ubiquitination and degradation of SAPAPs are necessary for the normal remodeling of the postsynaptic scaffold in response to neuronal activity.[1]

  • Signal Transduction: SAPAPs interact with a multitude of signaling proteins, including kinases and phosphatases, thereby modulating intracellular signaling cascades that are critical for synaptic function.[1]

Signaling Pathways

SAPAPs are central to a complex signaling network at the postsynaptic density. They form a core complex with PSD-95 and SHANK proteins, which in turn recruits a vast array of other signaling molecules.

One key pathway involves the interaction of SAPAPs with nArgBP2, a protein important for dendritic development and spine synapse formation.[1] nArgBP2 then binds to signaling molecules like the ubiquitin ligase CBL and protein kinases ABL and PYK2, which are involved in regulating cell adhesion and the actin cytoskeleton.[1] Furthermore, CDK5 phosphorylation of SAPAPs can trigger their ubiquitination and degradation, leading to the remodeling of synaptic actin structures.[1]

SAPAP_Signaling_Pathway cluster_PSD_Complex Core PSD Scaffold Complex PSD95 PSD-95 SAPAP SAPAP PSD95->SAPAP SHANK SHANK SAPAP->SHANK nArgBP2 nArgBP2 SAPAP->nArgBP2 Ubiquitination Ubiquitination & Degradation SAPAP->Ubiquitination Actin Actin Cytoskeleton nArgBP2->Actin Signaling Signaling Molecules (CBL, ABL, PYK2) nArgBP2->Signaling Remodeling Synaptic Remodeling Actin->Remodeling Signaling->Actin CDK5 CDK5 CDK5->SAPAP Phosphorylation Ubiquitination->Remodeling

SAPAP Signaling Cascade in the Postsynaptic Density.
Quantitative Data

ParameterValueOrganism/SystemReference
SAPAP Family Members4 (SAPAP1-4)Mammals[1]
LocalizationPostsynaptic Density (PSD) of Excitatory SynapsesMammalian Brain[1][2]
Key Interacting ProteinsPSD-95, SHANK, nArgBP2, DLC2, DLC8Neurons[1]
Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify SAPAP Interacting Proteins:

  • Cell Lysis: Culture primary neurons or transfected HEK293T cells. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Antibody Incubation: Incubate the cell lysate with an antibody specific to a SAPAP family member (e.g., anti-SAPAP3) overnight at 4°C with gentle rotation.

  • Immunoprecipitation: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against suspected interacting proteins (e.g., anti-PSD-95, anti-SHANK).

CoIP_Workflow Start Start: Neuronal Cell Culture Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Antibody Add Anti-SAPAP Antibody Lysis->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads to Remove Non-specific Proteins Beads->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE and Western Blot Elute->SDS_PAGE Analysis Analysis of Interacting Proteins SDS_PAGE->Analysis

Experimental Workflow for Co-Immunoprecipitation.

Section 2: sAPPα (soluble Amyloid Precursor Protein alpha)

Introduction to sAPPα

Soluble amyloid precursor protein alpha (sAPPα) is a neuroprotective protein fragment derived from the amyloid precursor protein (APP).[3][4] APP can undergo proteolytic processing by two main pathways: the amyloidogenic pathway, which produces the neurotoxic amyloid-beta (Aβ) peptide implicated in Alzheimer's disease, and the non-amyloidogenic pathway.[4][5] In the non-amyloidogenic pathway, APP is cleaved by α-secretase, releasing the sAPPα ectodomain into the extracellular space.[3] sAPPα is known for its neurotrophic and neuroprotective functions, and its production precludes the formation of Aβ.[4][6]

Role in Neurological Function

sAPPα plays a multifaceted role in the central nervous system, contributing to neuronal health and function.[4][7] It is involved in various processes that are essential for normal brain activity and is considered a key player in maintaining cognitive function.[3][8]

Key functions of sAPPα include:

  • Neuroprotection: sAPPα protects neurons from various insults, including excitotoxicity, oxidative stress, and Aβ-induced toxicity.[3][7]

  • Synaptic Plasticity and Memory: sAPPα modulates synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] It has been shown to enhance memory formation and rescue cognitive deficits in animal models of Alzheimer's disease.[3][6]

  • Neurogenesis and Neurite Outgrowth: sAPPα promotes the proliferation of neural stem cells and stimulates neurite outgrowth, contributing to the development and repair of the nervous system.[3][4][7]

  • Regulation of Gene Expression: sAPPα can influence the transcription of genes involved in neuronal survival, plasticity, and neuroinflammation.[8][9]

Signaling Pathways

sAPPα exerts its diverse effects by interacting with a variety of cell surface receptors and modulating multiple intracellular signaling cascades. Some of the identified receptors for sAPPα include GABA-B receptors, nicotinic acetylcholine receptors (α7-nAChR), and potentially APP itself.[3]

Upon receptor binding, sAPPα can activate several key signaling pathways:

  • MAPK/ERK Pathway: Activation of this pathway is often associated with neurite outgrowth and cell proliferation.[4][7]

  • PI3K/Akt Pathway: This is a major survival pathway that mediates the neuroprotective effects of sAPPα by inhibiting apoptosis.[4]

  • NF-κB Pathway: sAPPα can activate the transcription factor NF-κB, which is involved in regulating the expression of genes related to inflammation and cell survival.[4]

sAPPalpha_Signaling_Pathway sAPPalpha sAPPα Receptor Cell Surface Receptors (e.g., α7-nAChR, GABA-B R) sAPPalpha->Receptor MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt NFkB NF-κB Pathway Receptor->NFkB Neurite_Outgrowth Neurite Outgrowth MAPK_ERK->Neurite_Outgrowth Neuroprotection Neuroprotection (Anti-apoptosis) PI3K_Akt->Neuroprotection Gene_Expression Gene Expression (Survival, Plasticity) NFkB->Gene_Expression

sAPPα Signaling Pathways Leading to Neuroprotection and Neurite Outgrowth.
Quantitative Data

ParameterValueOrganism/SystemReference
Optimal in vitro concentration for neurological effects1 nMHuman iPSC-derived neurons[9]
sAPPα administration to reduce LTP deficits100 nMAged rat model[4]
Differentially expressed transcripts after 30 min sAPPα exposure645Human neurons in culture[9]
Differentially expressed transcripts after 2h sAPPα exposure408Human neurons in culture[9]
Experimental Protocols

Primary Neuronal Culture and sAPPα Treatment for Transcriptomic Analysis:

  • Cell Culture: Isolate and culture primary hippocampal or cortical neurons from embryonic rodents (e.g., E18 rats). Plate the neurons on poly-L-lysine coated plates and maintain in a suitable neuronal culture medium.

  • sAPPα Treatment: After a specified number of days in vitro (e.g., DIV18), treat the neuronal cultures with a defined concentration of recombinant sAPPα (e.g., 1 nM) for various time points (e.g., 30 minutes, 2 hours).[9]

  • RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a commercial RNA isolation kit.

  • RNA Sequencing: Assess the quality and quantity of the isolated RNA. Prepare cDNA libraries and perform high-throughput RNA sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to sAPPα treatment.

RNA_Seq_Workflow Start Start: Primary Neuronal Culture Treatment sAPPα Treatment (e.g., 1 nM for 30 min, 2h) Start->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep cDNA Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput RNA Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Results Identification of sAPPα-regulated Genes Data_Analysis->Results

Workflow for Transcriptomic Analysis of sAPPα-treated Neurons.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Acylphosphatidylethanolamine (SAPE) Lipid Distribution in Tissues

This technical guide provides a comprehensive overview of the distribution of N-acylphosphatidylethanolamine (NAPE), often referred to by the general class name SAPE, across various tissues. NAPE and its metabolites, N-acylethanolamines (NAEs), are crucial lipid signaling molecules involved in a wide range of physiological processes. Understanding their tissue-specific distribution, metabolism, and signaling is vital for research and therapeutic development.

Introduction to N-Acylphosphatidylethanolamine (NAPE)

N-acylphosphatidylethanolamine (NAPE) is a class of glycerophospholipids where a third fatty acid is linked via an amide bond to the head group of phosphatidylethanolamine (PE). NAPEs are precursors to N-acylethanolamines (NAEs), a group of bioactive lipids that includes the endocannabinoid anandamide.[1][2] The synthesis and degradation of NAPE are tightly regulated, leading to distinct compositions and concentrations in different tissues, which suggests tissue-specific roles for these lipids.[3]

Quantitative Distribution of NAPE in Murine Tissues

The concentration and molecular composition of NAPE vary significantly among different peripheral tissues. The following tables summarize quantitative data from studies on wild-type (WT) mice, providing a baseline for understanding NAPE distribution.

Table 1: Total NAPE Content in Peripheral Tissues of Wild-Type Mice

TissueTotal NAPE Content (pmol/g tissue)
Heart47.9 ± 3.8
Kidney42.1 ± 1.2
Liver134.4 ± 19.3
Jejunum224.2 ± 19.3
(Data represents mean ± SE, n=3-6. Source: Tsuboi et al., 2017)[3][4]

Table 2: Predominant N-Acyl Species of NAPE in Peripheral Tissues of Wild-Type Mice

N-Acyl SpeciesHeart (pmol/g)Kidney (pmol/g)Liver (pmol/g)Jejunum (pmol/g)
16:0 5.8 ± 0.611.2 ± 0.319.1 ± 3.219.1 ± 1.6
18:0 3.1 ± 0.36.2 ± 0.212.8 ± 1.911.1 ± 0.9
18:1 8.1 ± 0.76.9 ± 0.228.9 ± 4.240.1 ± 3.2
18:2 13.9 ± 1.25.9 ± 0.235.8 ± 5.691.5 ± 8.1
20:4 5.5 ± 0.54.6 ± 0.111.4 ± 1.512.8 ± 1.2
(Data represents mean ± SE, n=3-6 for species amounting to >1% of total NAPE. Source: Tsuboi et al., 2017)[4]

Observations: The jejunum shows the highest total NAPE levels, with a significant predominance of the 18:2 (linoleoyl) species. In contrast, the heart also has high levels of 18:2-NAPE, while the kidney's NAPE profile is more evenly distributed among major species.[3][4]

NAPE Metabolism and Signaling Pathways

NAPE is primarily synthesized by the N-acylation of phosphatidylethanolamine (PE).[1] It serves as the main precursor for the production of N-acylethanolamines (NAEs), which are important signaling molecules. The degradation of NAPE to NAE can occur through several pathways.

Key Metabolic Pathways:

  • NAPE-PLD Pathway: The most direct route where NAPE-specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to form NAE and phosphatidic acid (PA).[3]

  • NAPE-PLD-Independent Pathways: Multi-step pathways exist that are crucial in tissues with low NAPE-PLD expression. These can involve intermediates like sn-glycero-3-phospho-N-acylethanolamine (Gp-NAE) or lyso-NAPE.[3][4]

  • NAE Degradation: Once formed, NAEs are hydrolyzed by enzymes like fatty acid amide hydrolase (FAAH) into a free fatty acid and ethanolamine, terminating their signaling activity.[5]

NAPE_Metabolism NAPE Biosynthesis and Degradation Pathways cluster_synthesis Biosynthesis cluster_degradation Degradation & Signaling PE Phosphatidylethanolamine (PE) NAT N-Acyltransferase (NAT) PE->NAT Acyl_Source Acyl Source (e.g., Phospholipid) Acyl_Source->NAT NAPE N-Acylphosphatidylethanolamine (NAPE) NAT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Direct Pathway Other_Enzymes Multi-Step Pathways NAPE->Other_Enzymes Independent Pathways NAE N-Acylethanolamine (NAE) (Signaling Molecule) FAAH FAAH NAE->FAAH Signal Termination NAPE_PLD->NAE Other_Enzymes->NAE Degradation_Products Fatty Acid + Ethanolamine FAAH->Degradation_Products

Fig 1. Metabolic pathways for NAPE synthesis and its conversion to NAE.

Experimental Protocols

Accurate quantification of NAPE requires robust methodologies for lipid extraction and analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[6]

This protocol is adapted from methodologies used for NAPE analysis in murine tissues.[4]

  • Tissue Collection & Homogenization:

    • Excise tissues immediately post-euthanasia.

    • Snap-freeze in liquid nitrogen and store at -80°C until analysis.[4]

    • Weigh the frozen tissue (e.g., 100-500 mg).

    • Add the tissue to a Teflon homogenizer with 3.8 mL of a cold chloroform-methanol-0.05 M KCl mixture (1:2:0.8, v/v).[4]

    • Add an appropriate internal standard for LC-MS/MS quantification.

    • Homogenize thoroughly (e.g., 50 passages).

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Sonicate the homogenate for 10 seconds to ensure complete cell disruption.[4]

    • Let the mixture stand at 4°C for 3 hours to allow for lipid extraction.[4]

    • Add 1 mL of chloroform and 1 mL of 0.05 M KCl to the mixture to induce phase separation.

    • Vortex and centrifuge at low speed (e.g., 1,500 x g) for 10 minutes to separate the aqueous and organic layers.

    • Carefully collect the lower organic (chloroform) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

  • Chromatography: Use a reverse-phase C18 column to separate the different NAPE species based on their acyl chain length and unsaturation.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode for sensitive and specific detection. Use Multiple Reaction Monitoring (MRM) to quantify specific NAPE molecules by tracking the transition from the precursor ion to a specific product ion.

The following diagram illustrates the general workflow for NAPE analysis.

Experimental_Workflow General Workflow for Tissue NAPE Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue_Collection 1. Tissue Collection (Snap-freeze) Homogenization 2. Homogenization (in Chloroform/Methanol/KCl) Tissue_Collection->Homogenization Extraction 3. Lipid Extraction (Phase Separation) Homogenization->Extraction Drying 4. Solvent Evaporation (Under Nitrogen) Extraction->Drying Reconstitution 5. Reconstitution (in Injection Solvent) Drying->Reconstitution LC_Separation 6. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 8. Quantification (vs. Internal Standard) MS_Detection->Quantification Reporting 9. Data Reporting (pmol/g tissue) Quantification->Reporting

Fig 2. Workflow from tissue collection to quantitative data analysis.

Conclusion

The distribution of NAPE lipids is highly heterogeneous across different tissues, reflecting specialized metabolic pathways and distinct physiological roles.[3] The jejunum and liver exhibit the highest concentrations, with a notable abundance of NAPE containing polyunsaturated fatty acids like linoleic acid (18:2). This detailed understanding of NAPE distribution, combined with robust analytical methods, provides a critical foundation for researchers investigating the endocannabinoid system and other NAE-mediated signaling pathways in health and disease. Further research into the specific enzymes and regulatory factors governing these tissue-specific lipid profiles will be essential for developing targeted therapeutic strategies.

References

In-Depth Technical Guide: Physical Characteristics and Biological Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), also known as PE(18:0/22:4), is a specific phosphatidylethanolamine (PE) species that has garnered significant interest in the scientific community. This glycerophospholipid is characterized by a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position of the glycerol backbone. Its unique structure imparts distinct physical properties and implicates it in critical cellular processes, most notably ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of the physical characteristics of SAPE, detailed experimental protocols for its analysis, and an in-depth look at its role in cellular signaling pathways.

Physical Characteristics

Table 1: Summary of Physical and Chemical Properties
PropertyValueSource/Comment
Molecular Formula C45H82NO8P[1]
Molecular Weight 796.1 g/mol [1]
Physical State Likely a crystalline solid at room temperature.Based on the physical state of similar phosphatidylethanolamines.
Melting Point (Phase Transition Temperature) Not explicitly reported. Estimated to be below 0°C.Phosphatidylethanolamines containing polyunsaturated fatty acids generally exhibit bilayer to hexagonal (HII) phase transition temperatures below 0°C. This transition temperature is known to decrease with increasing unsaturation of the acyl chains.[2]
Solubility
   Chloroform10 mg/mLDirect experimental data.
   MethanolSolubleGeneral solubility for similar PEs.
   Ethanol:PBS (pH 7.2) (1:2)Soluble at 1 mg/mL for a similar PE.Provides an indication of its behavior in aqueous/organic mixtures.
   WaterPredicted to have very low water solubility (5.8e-05 g/L).ALOGPS prediction for a similar isomer.
   AcetoneLikely poorly soluble.Phospholipids are generally insoluble in acetone due to the polar phosphate head group.[3]

Experimental Protocols

Accurate characterization and quantification of this compound are crucial for understanding its biological roles. The following sections detail common experimental methodologies.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of phospholipids. Both ³¹P and ¹H NMR are commonly employed.

Methodology: ³¹P-NMR Spectroscopy

³¹P-NMR is particularly useful for the analysis of phospholipid mixtures as the chemical shift is sensitive to the headgroup structure, allowing for the differentiation and quantification of various phospholipid classes.

  • Sample Preparation:

    • Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Redissolve the dried lipid film in a deuterated solvent system, typically CDCl₃:CH₃OH:D₂O, often with a chelating agent like EDTA to reduce paramagnetic line broadening from metal ions.

  • Instrumentation and Parameters:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • A typical ³¹P-NMR experiment would involve:

      • Pulse sequence: Inverse-gated proton decoupling to suppress the nuclear Overhauser effect (nOe) for accurate quantification.

      • Relaxation delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the phosphorus nuclei) is crucial for full relaxation and accurate quantification.

    • An internal standard, such as triphenylphosphate (TPP), can be used for absolute quantification.

  • Data Analysis:

    • The different phospholipid headgroups will give rise to distinct peaks in the ³¹P spectrum. Phosphatidylethanolamines typically have a characteristic chemical shift.

    • The relative molar amounts of each phospholipid can be determined by integrating the corresponding peaks. The temperature can influence the chemical shifts, with PEs showing significant changes, which can be used to resolve overlapping signals.[4]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of individual lipid species like this compound.

Methodology: Reversed-Phase LC-MS/MS

  • Sample Preparation:

    • Perform lipid extraction as described for NMR analysis.

    • The dried lipid extract is reconstituted in a suitable solvent for injection, such as methanol or a mixture of isopropanol and acetonitrile.

  • Liquid Chromatography:

    • A C18 or C30 reversed-phase column is typically used to separate lipid species based on their hydrophobicity (acyl chain length and degree of unsaturation).

    • A gradient elution is employed, often with a mobile phase system consisting of water, acetonitrile, and isopropanol containing additives like ammonium formate or acetate to improve ionization.

    • The use of bioinert LC systems and columns is recommended to minimize analyte interaction and carryover, especially for phosphate-containing lipids.

  • Mass Spectrometry:

    • Electrospray ionization (ESI) is commonly used, and data can be acquired in both positive and negative ion modes. Phosphatidylethanolamines are often detected as [M+H]⁺ in positive mode and [M-H]⁻ in negative mode.

    • For identification, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern provides structural information about the headgroup and the fatty acyl chains.

  • Data Analysis:

    • The precursor ion m/z in a full scan experiment corresponds to the molecular weight of the lipid.

    • In MS/MS mode, characteristic fragment ions confirm the identity. For a phosphatidylethanolamine, a neutral loss of 141 Da (the phosphoethanolamine headgroup) is typically observed in positive ion mode. The fatty acyl chains can be identified from the fragmentation of the precursor ion.

    • Quantification is achieved by comparing the peak area of the target analyte to that of a suitable internal standard (e.g., a deuterated or ¹³C-labeled version of the lipid).

Role in Signaling Pathways: Ferroptosis

This compound is a key player in the execution of ferroptosis. Its susceptibility to oxidation, due to the polyunsaturated adrenoyl chain, makes it a critical substrate for the lipid peroxidation that drives this form of cell death.

Ferroptosis Induction and Lipid Peroxidation

The central event in ferroptosis is the overwhelming accumulation of lipid peroxides. This process is initiated by various triggers that lead to the inhibition of the antioxidant enzyme Glutathione Peroxidase 4 (GPX4) or an increase in cellular reactive oxygen species (ROS) and labile iron.

Ferroptosis_Pathway cluster_triggers Ferroptosis Triggers cluster_lipid_metabolism Lipid Metabolism cluster_peroxidation Lipid Peroxidation cluster_outcome Cellular Outcome GPX4_inhibition GPX4 Inhibition (e.g., RSL3, Erastin) ACSL4 ACSL4 GPX4_inhibition->ACSL4 activates Iron_acc Iron Accumulation ALOX ALOXs Iron_acc->ALOX activates ROS_gen ROS Generation ROS_gen->ALOX activates AdA Adrenic Acid (22:4) AdA->ACSL4 substrate AdA_CoA Adrenoyl-CoA ACSL4->AdA_CoA produces LPCAT3 LPCAT3 AdA_CoA->LPCAT3 substrate SAPE 1-Stearoyl-2-Adrenoyl- sn-glycero-3-PE LPCAT3->SAPE incorporates into PE SAPE->ALOX substrate SAPE_OOH Oxidized SAPE (PE-AdA-OOH) ALOX->SAPE_OOH oxidizes Membrane_damage Membrane Damage SAPE_OOH->Membrane_damage causes Ferroptosis Ferroptosis Membrane_damage->Ferroptosis leads to

Caption: Signaling pathway of this compound in ferroptosis.

Description of the Signaling Pathway:

  • Initiation: Ferroptosis can be initiated by various stimuli, including the direct inhibition of GPX4 by compounds like RSL3, or indirect inhibition through depletion of glutathione by agents like erastin.[5][6][7] An accumulation of intracellular labile iron and an increase in reactive oxygen species (ROS) also promote ferroptosis.[5][8][9]

  • Activation of Lipid Metabolism: A crucial step in sensitizing cells to ferroptosis is the enrichment of cellular membranes with polyunsaturated fatty acids (PUFAs). Acyl-CoA synthetase long-chain family member 4 (ACSL4) plays a pivotal role by specifically activating long-chain PUFAs like arachidonic acid and adrenic acid, converting them into their CoA esters (e.g., Adrenoyl-CoA).[9][10][11][12][13]

  • Incorporation into Phospholipids: The activated Adrenoyl-CoA is then esterified into lysophospholipids by lysophosphatidylcholine acyltransferase 3 (LPCAT3) to form this compound, which becomes embedded in cellular membranes.[9]

  • Lipid Peroxidation: In the presence of iron and ROS, lipoxygenases (ALOXs) catalyze the peroxidation of the adrenoyl chain of SAPE, leading to the formation of lipid hydroperoxides (PE-AdA-OOH).[8][9][10]

  • Execution of Cell Death: The accumulation of these lipid hydroperoxides leads to damage of the cell membrane, loss of membrane integrity, and ultimately, cell death by ferroptosis.[5]

Conclusion

This compound is a phospholipid of significant interest due to its defined structure and critical role in the ferroptotic cell death pathway. A thorough understanding of its physical characteristics is essential for its handling and use in experimental models. The application of advanced analytical techniques such as NMR and LC-MS/MS allows for its precise identification and quantification in complex biological matrices. Further research into the regulation of SAPE metabolism and its downstream signaling effects will likely uncover new therapeutic opportunities for diseases where ferroptosis is implicated, including cancer and neurodegenerative disorders.

References

An In-depth Technical Guide to the Biosynthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphoethanolamine (SAPE), a specific polyunsaturated phosphatidylethanolamine (PE) species. This document details the enzymatic pathways, presents relevant quantitative data, outlines key experimental protocols, and visualizes the associated metabolic and signaling pathways.

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), also denoted as PE(18:0/22:4), is a glycerophospholipid containing stearic acid (a saturated fatty acid) at the sn-1 position and adrenic acid (a polyunsaturated fatty acid) at the sn-2 position of the glycerol backbone. The presence and concentration of specific phospholipid species like SAPE are critical for maintaining the biophysical properties of cellular membranes, such as fluidity and curvature, and for serving as precursors for signaling molecules. Notably, levels of this compound have been found to be inversely correlated with age in mitochondria isolated from the human post-mortem hippocampus.[1][2] Adrenic acid-containing PEs have also been identified as key phospholipids in the initiation of ferroptosis, a form of regulated cell death.[3][4]

The biosynthesis of SAPE is a multi-step process involving both de novo synthesis of the phosphatidylethanolamine backbone and subsequent acyl chain remodeling.

Biosynthesis Pathway of this compound

The synthesis of SAPE occurs in two main stages: the de novo synthesis of a PE molecule, primarily through the Kennedy pathway, followed by a remodeling process known as the Lands cycle to introduce the specific adrenoyl group at the sn-2 position.

De Novo Synthesis of Phosphatidylethanolamine (The Kennedy Pathway)

The Kennedy pathway, or the CDP-ethanolamine pathway, is the primary route for the de novo synthesis of PE in mammalian cells. [3 from the first step] It takes place in the cytosol and at the endoplasmic reticulum. The key enzymatic steps are:

  • Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine.

  • Formation of CDP-Ethanolamine: CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the reaction of phosphoethanolamine with CTP to form CDP-ethanolamine.

  • Synthesis of Phosphatidylethanolamine: Finally, diacylglycerol:CDP-ethanolamine ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine head group from CDP-ethanolamine to a diacylglycerol (DAG) molecule, yielding PE.

The initial PE species synthesized via this pathway typically contains saturated or monounsaturated fatty acids at the sn-2 position.

Phospholipid Remodeling: The Lands Cycle and the Role of LPCAT3

To generate the specific 1-stearoyl-2-adrenoyl configuration, the PE molecule undergoes remodeling through the Lands cycle. This process involves the deacylation of a fatty acid from the sn-2 position of a pre-existing PE molecule, followed by the reacylation with a different fatty acid.

The key enzyme in the incorporation of polyunsaturated fatty acids (PUFAs) like adrenic acid into the sn-2 position of lysophospholipids is Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) .[5] LPCAT3 exhibits a preference for PUFA-CoAs as acyl donors.[5][6] Studies have shown that adrenic acid, in particular, shows a preference for incorporation into phospholipids that already contain stearic acid at the sn-1 position.[7]

The remodeling process leading to SAPE can be summarized as follows:

  • A phospholipase A2 (PLA2) hydrolyzes the fatty acid at the sn-2 position of a PE molecule (ideally one with stearic acid at sn-1), generating a 1-stearoyl-sn-glycero-3-phosphoethanolamine (lyso-PE).

  • LPCAT3 then catalyzes the transfer of an adrenoyl group from adrenoyl-CoA to the free hydroxyl group at the sn-2 position of the lyso-PE, forming this compound.

SAPE_Biosynthesis

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules involved in SAPE biosynthesis.

Table 1: Michaelis-Menten Kinetics of Human LPCAT3

SubstrateKm (μmol/L)Vmax (pmol/min/U)
NBD-labelled lysophosphatidylcholine266.84 ± 3.6539.76 ± 1.86
Arachidonoyl CoA11.03 ± 0.5139.76 ± 1.86
Data obtained from a study using NBD-labelled lysophosphatidylcholine and arachidonoyl CoA as substrates for recombinant human LPCAT3. [9 from the second step]

Table 2: Characteristics of Commercial LPCAT3 ELISA Kits

Kit TypeDetection RangeSensitivitySample Types
Mouse LPCAT3 ELISA Kit0.156-10 ng/mL0.055 ng/mLSerum, plasma, tissue homogenates
Human LPCAT3 ELISA KitVaries by manufacturerVaries by manufacturerSerum, plasma, tissue homogenates
Data compiled from commercially available ELISA kits. [7 from the second step, 8 from the second step]

Experimental Protocols

In Vitro LPCAT3 Activity Assay using HPLC

This protocol is adapted from a method for measuring recombinant human LPCAT3 activity. [9 from the second step]

Materials:

  • Recombinant human LPCAT3

  • NBD-labelled lysophosphatidylcholine (NBD-lyso-PC)

  • Adrenoyl-CoA (or other acyl-CoA of interest)

  • Bovine serum albumin (BSA)

  • Tris-Cl buffer (pH 6.0)

  • N-dodecyl-β-d-maltopyranoside (DDM)

  • HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

  • Prepare a standard reaction mixture (100 μL) containing 1 mg/mL BSA, 75 mM Tris-Cl (pH 6.0), 1 mM DDM, and appropriate concentrations of NBD-lyso-PC and adrenoyl-CoA.

  • Initiate the reaction by adding a defined amount of purified recombinant human LPCAT3 enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Terminate the reaction by adding a suitable solvent, such as methanol.

  • Analyze the concentration of the product, NBD-labelled PE, by reverse-phase HPLC with fluorescence detection.

  • Calculate the enzyme activity based on the amount of product formed over time.

LPCAT3_Assay_Workflow start Start prepare_mixture Prepare Reaction Mixture (Buffer, BSA, DDM, NBD-lyso-PC, Adrenoyl-CoA) start->prepare_mixture add_enzyme Add Recombinant LPCAT3 prepare_mixture->add_enzyme incubate Incubate at 30°C add_enzyme->incubate terminate_reaction Terminate Reaction (e.g., add Methanol) incubate->terminate_reaction hplc_analysis Analyze by RP-HPLC (Fluorescence Detection) terminate_reaction->hplc_analysis calculate_activity Calculate Enzyme Activity hplc_analysis->calculate_activity end End calculate_activity->end

Lipidomics Workflow for SAPE Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of PE species, including SAPE, from biological samples. [1, 2, 4, 5, 6 from the second step]

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standards (e.g., deuterated PE species)

  • Chloroform, methanol, and water (for lipid extraction)

  • UPLC/HPLC system with a C18 or HILIC column

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Homogenization and Lipid Extraction:

    • Homogenize the biological sample in a suitable buffer.

    • Add internal standards.

    • Perform lipid extraction using a modified Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract onto the LC system.

    • Separate the lipid species using a C18 reverse-phase column (separates based on acyl chain length and unsaturation) or a HILIC column (separates based on head group polarity).

    • Analyze the eluted lipids using a mass spectrometer operating in negative ion mode for PE analysis.

    • Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer or high-resolution tandem mass spectrometry to identify and quantify SAPE based on its specific precursor and product ions.

  • Data Analysis:

    • Identify SAPE based on its retention time and specific mass transitions.

    • Quantify the amount of SAPE by comparing its peak area to that of the internal standard.

Lipidomics_Workflow start Start: Biological Sample homogenize Homogenize Sample start->homogenize add_is Add Internal Standards homogenize->add_is extract_lipids Lipid Extraction (e.g., Bligh-Dyer) add_is->extract_lipids dry_reconstitute Dry and Reconstitute Extract extract_lipids->dry_reconstitute lc_separation LC Separation (C18 or HILIC) dry_reconstitute->lc_separation ms_analysis MS/MS Analysis (ESI-, MRM) lc_separation->ms_analysis data_processing Data Processing (Identification and Quantification) ms_analysis->data_processing end End: SAPE Concentration data_processing->end

Associated Signaling Pathways

The biosynthesis and metabolism of adrenic acid-containing PEs, such as SAPE, are closely linked to specific signaling pathways, most notably ferroptosis.

SAPE and Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Adrenic acid-containing PEs are key substrates for lipid peroxidation in this process.[4] The pathway leading to ferroptosis involving SAPE can be outlined as follows:

  • Formation of Adrenoyl-CoA: Free adrenic acid is converted to adrenoyl-CoA by Acyl-CoA Synthetase Long-chain family member 4 (ACSL4).

  • Incorporation into PE: LPCAT3 facilitates the esterification of adrenoyl-CoA into lyso-PE to form SAPE.

  • Lipid Peroxidation: In the presence of excess iron and reactive oxygen species (ROS), the adrenoyl group in SAPE is susceptible to peroxidation, catalyzed by enzymes such as 15-lipoxygenase (15-LOX).

  • Cell Death: The accumulation of peroxidized PEs leads to membrane damage and ultimately, ferroptotic cell death.

The glutathione peroxidase 4 (GPX4) system plays a crucial role in mitigating ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 activity sensitizes cells to ferroptosis.

Ferroptosis_Pathway cluster_sape_synthesis SAPE Biosynthesis cluster_ferroptosis Ferroptosis Induction cluster_inhibition Ferroptosis Inhibition Adrenic_Acid Adrenic Acid Adrenoyl_CoA Adrenoyl-CoA Adrenic_Acid->Adrenoyl_CoA ACSL4 SAPE SAPE (PE(18:0/22:4)) Adrenoyl_CoA->SAPE LPCAT3 Lyso_PE 1-Stearoyl-lyso-PE Lyso_PE->SAPE Peroxidized_SAPE Peroxidized SAPE (PE-OOH) SAPE->Peroxidized_SAPE 15-Lipoxygenase (15-LOX) Iron_ROS Iron (Fe2+) + ROS Iron_ROS->Peroxidized_SAPE Membrane_Damage Membrane Damage Peroxidized_SAPE->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis GPX4 GPX4 Non_toxic_lipid Non-toxic Lipid Alcohol (PE-OH) GPX4->Non_toxic_lipid Peroxidized_SAPE_inhib->GPX4 reduces

Regulation of LPCAT3 Expression

The expression of the LPCAT3 gene is regulated by lipid-activated nuclear receptors, including Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs).[6][8] This links the biosynthesis of polyunsaturated phospholipids to the overall lipid homeostasis of the cell.

Conclusion

The biosynthesis of this compound is a highly specific process that relies on the interplay between de novo PE synthesis and subsequent enzymatic remodeling by LPCAT3. The resulting molecule is not merely a structural component of membranes but also a key player in the ferroptosis signaling pathway. Understanding the intricacies of SAPE biosynthesis and its regulation is crucial for researchers in lipidomics, cell biology, and drug development, particularly for therapeutic areas involving neurodegenerative diseases, cancer, and inflammatory conditions where ferroptosis is implicated. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the roles of this specific phospholipid species.

References

Section 1: Sentinel Acute Pancreatitis Event (SAPE)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Signaling Roles of SAPE

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The acronym "SAPE" is not uniquely defined in biological and medical literature and can refer to several distinct concepts and molecules. This technical guide provides an in-depth overview of the potential signaling roles associated with the most prominent interpretations of SAPE: the Sentinel Acute Pancreatitis Event (SAPE) , a critical concept in the progression of pancreatic disease; Salicylic Acid Phenylethyl Ester (SAPE) , a synthetic compound with immunomodulatory properties; and, by reasonable extension due to acronym ambiguity, Staphylococcal Protein A (SpA) , a key virulence factor with significant signaling functions. This whitepaper adheres to a structured format, presenting quantitative data in tabular form, detailing experimental protocols, and visualizing signaling pathways using the DOT language for Graphviz.

The Sentinel Acute Pancreatitis Event (SAPE) is a hypothesis that posits the first episode of acute pancreatitis sensitizes the pancreas, thereby increasing its susceptibility to recurrent acute pancreatitis (RAP) and progression to chronic pancreatitis (CP).[1][2][3] The core of the SAPE model lies in the altered inflammatory and cellular stress signaling pathways that persist after the initial insult.

Core Signaling Pathways in the SAPE Model

The pathophysiology following a SAPE involves a complex interplay of intracellular and intercellular signaling cascades. Key pathways implicated include:

  • Calcium Signaling: Pathological and sustained elevations in intracellular calcium in pancreatic acinar cells are a crucial early event. This calcium overload can be triggered by various insults and leads to the premature activation of digestive enzymes, mitochondrial dysfunction, and cell death.[4][5]

  • NF-κB Signaling: The Nuclear Factor-κB (NF-κB) pathway is a central mediator of inflammation. In the context of pancreatitis, its activation in acinar cells and subsequently in immune cells like macrophages drives the expression of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[6][7][8]

  • MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are activated by cellular stress and cytokines. They play a complex role in regulating inflammation, apoptosis, and fibrosis in the pancreas.[9]

  • Macrophage-Mediated Inflammation: A key aspect of the SAPE hypothesis is the persistence of pro-inflammatory macrophages in the pancreas after the initial event. These resident immune cells contribute to an exaggerated inflammatory response upon subsequent insults.[1][10][11]

Quantitative Data from SAPE-Related Models

The following table summarizes quantitative findings from a mouse model of recurrent acute pancreatitis, which provides experimental support for the SAPE hypothesis.

ParameterFirst AP EpisodeAfter Recovery from First APSecond AP EpisodeFold Change (1st vs 2nd AP)Reference
Macrophage Infiltration (cells/visual field)~65~48~200~3.1[1]
Pancreatic Trypsinogen LevelsBaselineIncreasedFurther Increased1.2 (vs baseline)[1]
Pancreatic Chymotrypsinogen LevelsBaselineIncreasedFurther Increased1.4 (vs baseline)[1]

Experimental Protocols for Studying SAPE

The SAPE model is studied using animal models of acute and recurrent pancreatitis. Below are summaries of common protocols.

1. Caerulein-Induced Pancreatitis

  • Objective: To induce a mild and reproducible form of acute pancreatitis.

  • Methodology:

    • C57BL/6 mice are typically used.

    • Caerulein, a cholecystokinin analogue, is administered via intraperitoneal (IP) injections.

    • A common dosing regimen is 8 hourly IP injections of caerulein at 50 µg/kg for two consecutive days.[12]

    • Control animals receive saline injections.

    • To model recurrent pancreatitis and test the SAPE hypothesis, this protocol can be repeated after a recovery period.[1]

  • Endpoints: Pancreatic edema, inflammatory cell infiltration, and serum amylase and lipase levels are measured.

2. L-arginine-Induced Pancreatitis

  • Objective: To induce a more severe, necrotizing pancreatitis.

  • Methodology:

    • Wistar rats or C57BL/6 mice can be used.

    • A high dose of L-arginine hydrochloride is administered, typically as a single IP injection (e.g., 500 mg/100 g body weight in rats).[13][14]

    • The solution should be pH-adjusted to ~7.0.

    • Maximal pancreatic necrosis is typically observed around 72 hours post-injection.[13]

  • Endpoints: Histological analysis of necrosis and inflammation, measurement of pancreatic enzymes, and assessment of systemic inflammation.

3. Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Pancreatitis

  • Objective: To induce acute hemorrhagic pancreatitis through dietary means.

  • Methodology:

    • Young female mice are fed a choline-deficient diet supplemented with 0.5% ethionine.[13][14]

    • Pancreatitis develops over several days.

    • The severity can be modulated by adjusting the duration of the diet.[14]

  • Endpoints: Histological evaluation of hemorrhage and necrosis, mortality rates.

Visualizing SAPE-Related Signaling Pathways

SAPE_Signaling cluster_initiating_insult Initiating Insult cluster_acinar_cell Pancreatic Acinar Cell cluster_inflammatory_response Inflammatory Response cluster_outcome Outcome Insult e.g., Gallstones, Alcohol Ca_Overload Ca2+ Overload Insult->Ca_Overload Trypsinogen_Activation Premature Trypsinogen Activation Ca_Overload->Trypsinogen_Activation NFkB_Activation NF-κB Activation Ca_Overload->NFkB_Activation MAPK_Activation MAPK Activation Ca_Overload->MAPK_Activation Cell_Injury Acinar Cell Injury & Death Trypsinogen_Activation->Cell_Injury Cytokines Cytokine/Chemokine Release (TNFα, IL-6) NFkB_Activation->Cytokines MAPK_Activation->Cytokines Cell_Injury->Cytokines Macrophage_Recruitment Macrophage Recruitment Cytokines->Macrophage_Recruitment Persistent_Macrophages Persistent Pro-inflammatory Macrophages Macrophage_Recruitment->Persistent_Macrophages SAPE SAPE (Pancreatic Sensitization) Persistent_Macrophages->SAPE RAP_CP Increased Risk of RAP & CP SAPE->RAP_CP SAPE_Signaling_Pathway cluster_SAPE_action SAPE Action cluster_inflammation Inflammatory Pathway cluster_cancer_cell Cancer Cell Pathway SAPE Salicylic Acid Phenylethyl Ester (SAPE) COX2 COX-2 Enzyme SAPE->COX2 Inhibits ROS ↑ Reactive Oxygen Species (ROS) SAPE->ROS Induces Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) SAPE->Cell_Cycle_Arrest Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mito_Damage Mitochondrial Damage ROS->Mito_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis SpA_Signaling cluster_SpA Staphylococcal Protein A (SpA) cluster_host_cell Host Cell cluster_downstream Downstream Signaling SpA SpA TNFR1 TNFR1 SpA->TNFR1 Binds BCR B-Cell Receptor (VH3) SpA->BCR Binds Endocytosis Endocytosis SpA->Endocytosis IFNGR1 IFNGR1 SpA->IFNGR1 Upregulates NFkB_SpA NF-κB Activation TNFR1->NFkB_SpA B_Cell_Activation Polyclonal B-Cell Activation BCR->B_Cell_Activation IFN_Induction IFN-β Induction Endocytosis->IFN_Induction Inflammation_SpA Inflammation (e.g., IL-8) NFkB_SpA->Inflammation_SpA JAK_STAT JAK-STAT Pathway IFN_Induction->JAK_STAT

References

Methodological & Application

Protocol for the Preparation of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which are used as model systems for biological membranes and as delivery vehicles for therapeutic agents. 1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphoethanolamine (SAPE) is a specific type of phosphatidylethanolamine (PE) containing a saturated stearic acid at the sn-1 position and a polyunsaturated adrenic acid at the sn-2 position.[1][2] The unique structure of SAPE suggests its potential importance in cellular membrane dynamics and signaling pathways. This document provides a detailed protocol for the preparation of SAPE-containing liposomes for use in research and drug development.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals with a foundational understanding of lipid chemistry and laboratory techniques.

Principle of the Method

The most common and reliable method for preparing liposomes is the thin-film hydration technique, followed by an extrusion process to control the size and lamellarity of the vesicles.[3][4][5][6] This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[5][6] These MLVs are then subjected to extrusion through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles (LUVs) of a desired size.[7][8][9][10][11]

Considerations for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE)

  • Hydration: Phosphatidylethanolamines can be poorly hydrating due to their small headgroup and potential for intermolecular hydrogen bonding.[10] To facilitate proper hydration, it is crucial to perform this step above the phase transition temperature (Tc) of the lipid mixture. The exact Tc of SAPE is not widely published and may need to be determined experimentally. However, for initial experiments, a temperature well above room temperature (e.g., 40-60°C) is recommended.

  • Co-lipids: To improve the stability and formation of SAPE liposomes, it is highly recommended to include other lipids in the formulation. A common practice is to include a phosphatidylcholine (PC) lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and cholesterol.[12] Cholesterol is known to modulate membrane fluidity and stability.[5] A typical starting molar ratio could be SAPE:DSPC:Cholesterol at 40:40:20.

  • pH of Hydration Buffer: The charge of the PE headgroup can be influenced by the pH of the surrounding medium. Using a buffer with a pH around 7.4 is generally recommended to mimic physiological conditions.

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol outlines the preparation of unilamellar liposomes containing SAPE.

Materials

  • This compound (SAPE)

  • Co-lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol)

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas source

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes for the extruder

  • Glass vials

Procedure

  • Lipid Film Preparation

    • Weigh the desired amounts of SAPE and any co-lipids and dissolve them in a minimal amount of chloroform or chloroform:methanol mixture in a round-bottom flask.[5][10] Ensure the lipids are completely dissolved to form a clear solution.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 30-40°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[3][4]

    • Once a visible film has formed, continue to evaporate under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration of the Lipid Film

    • Pre-warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.[10] For a mixture containing DSPC (Tc ~55°C), a hydration temperature of 60-65°C is recommended.

    • Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film.[10]

    • Agitate the flask gently by hand or on the rotary evaporator (without vacuum) for at least 30-60 minutes, maintaining the temperature above the Tc.[10] This process will cause the lipid film to swell and detach from the glass, forming a milky suspension of multilamellar vesicles (MLVs).[5][10]

  • Liposome Extrusion (Size Reduction)

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[7] It is often beneficial to perform a pre-extrusion step with a larger pore size membrane (e.g., 400 nm) to prevent clogging.[7][10]

    • Ensure the extruder and syringes are heated to the same temperature as the hydration buffer to prevent the lipids from falling out of solution.

    • Transfer the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension back and forth through the polycarbonate membrane for an odd number of passes (e.g., 11-21 times).[7] This repeated extrusion will break down the large MLVs into smaller, more uniform unilamellar vesicles (LUVs).[8]

    • The final liposome suspension should appear more translucent than the initial MLV suspension.

  • Storage

    • Store the prepared liposome suspension at 4°C. For long-term storage, the stability will depend on the specific lipid composition. It is advisable to use the liposomes within a few days of preparation.

Data Presentation

Table 1: Example Liposome Formulation and Characterization Parameters

ParameterValueMethod of Determination
Lipid Composition (molar ratio) SAPE:DSPC:Cholesterol (40:40:20)-
Total Lipid Concentration 10 mg/mL-
Hydration Buffer PBS, pH 7.4-
Extrusion Pore Size 100 nm-
Mean Particle Size (Z-average) 110-130 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -20 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency (for a model hydrophilic drug) To be determinedSpectrophotometry or HPLC after separation of free drug

Visualization

Diagram 1: Experimental Workflow for SAPE Liposome Preparation

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Final Product dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate Forms thin lipid film hydrate 3. Add Aqueous Buffer agitate 4. Agitate above Tc hydrate->agitate Forms Multilamellar Vesicles (MLVs) extrude 5. Extrusion through Polycarbonate Membrane agitate->extrude Transfer MLV suspension final_liposomes Unilamellar Vesicles (LUVs) extrude->final_liposomes Results in

Caption: Workflow for preparing SAPE-containing liposomes.

Diagram 2: Logical Relationship of Liposome Characterization

Liposome_Characterization cluster_characterization Characterization cluster_application Application-Specific Analysis liposome_prep Liposome Preparation size Particle Size & PDI (DLS) liposome_prep->size zeta Surface Charge (Zeta Potential) liposome_prep->zeta morphology Morphology (TEM/Cryo-TEM) liposome_prep->morphology stability Stability Over Time liposome_prep->stability encapsulation Encapsulation Efficiency liposome_prep->encapsulation drug_release In Vitro Drug Release encapsulation->drug_release cell_uptake Cellular Uptake Studies drug_release->cell_uptake

Caption: Key characterization steps for prepared liposomes.

References

Quantitative Analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) are crucial molecules in cellular metabolism, particularly in methylation reactions. SAM, the universal methyl donor, is involved in the methylation of DNA, RNA, proteins, and other small molecules.[1] This process is essential for regulating gene expression, signal transduction, and metabolism. Upon donating its methyl group, SAM is converted to SAH, a potent inhibitor of methyltransferase enzymes.[2] The ratio of SAM to SAH, often referred to as the "methylation potential" or "methylation index," is a critical indicator of the cell's capacity to perform methylation reactions.[1]

An altered SAM/SAH ratio has been implicated in a wide range of pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3] Therefore, the accurate quantitative analysis of SAM and SAH in biological samples is of paramount importance for both basic research and clinical applications. This document provides detailed application notes and protocols for the quantitative analysis of SAM and SAH using common analytical techniques.

Signaling Pathway: The Methionine Cycle

The cellular concentrations of SAM and SAH are tightly regulated by the methionine cycle. This metabolic pathway regenerates methionine from homocysteine, a product of SAH hydrolysis. The key steps of the methionine cycle are depicted below.

Methionine_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase (MAT) ATP ATP ATP->SAM Methylated_Acceptor Methylated Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (MTs) Acceptor Methyl Acceptor (DNA, RNA, Protein, etc.) Acceptor->Methylated_Acceptor Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase (SAHH) Homocysteine->Methionine Methionine Synthase (MS) (Vitamin B12 dependent) Homocysteine->Methionine Betaine-Homocysteine Methyltransferase (BHMT) Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CSE) THF Tetrahydrofolate (THF) MTHFR_product 5-Methyl-THF THF->MTHFR_product MTHFR MTHFR_product->Homocysteine Betaine Betaine Betaine->Homocysteine

The Methionine Cycle and its connection to methylation.

Quantitative Data Summary

The following tables summarize the performance characteristics of common analytical methods for SAM and SAH quantification and typical concentrations found in human biological samples.

Table 1: Performance Characteristics of Analytical Methods for SAM and SAH Quantification

FeatureLC-MS/MSELISA (Immunoassay)
Principle Chromatographic separation followed by mass-to-charge ratio detection.[4]Competitive immunoassay based on antigen-antibody recognition.[4]
Sensitivity (LLOQ) High (0.5 - 16 nM for SAH)[4][5]Moderate (~2 nM for SAM, ~15 nM for SAH)[6]
Specificity High, based on molecular weight and fragmentation patterns.[4]Can be susceptible to cross-reactivity with similar molecules.[4]
Accuracy (% Recovery) 92.7% to 104.6%[4]Typically 85-115% (manufacturer data)
Precision (%CV) < 15%[5]< 15% (Intra-assay), < 20% (Inter-assay)
Throughput Lower, sequential sample analysis.Higher, suitable for plate-based assays.
Instrumentation Cost HighLow to moderate
Expertise Required Specialized training for operation and data analysis.[4]Basic laboratory skills.[4]

Table 2: Typical Concentrations of SAM and SAH in Human Biological Samples

Biological MatrixSAM Concentration (nM)SAH Concentration (nM)SAM/SAH RatioAnalytical Method
Plasma (Healthy Adults) 85.5 ± 11.1[6]13.3 ± 5.0[6]7.0 ± 1.8[6]UPLC-MS/MS
Plasma (Healthy Adults) 120 ± 36[7]21.5 ± 6.5[7]~5.6LC-MS/MS
Serum (Healthy Adults) Not specifiedNot specifiedNot specifiedELISA[8]
Urine (Healthy Adults) Variable, often normalized to creatinineVariable, often normalized to creatinineVariableLC-MS/MS[7]
Liver (Mice) ~80 nmol/g tissue~20 nmol/g tissue~4LC-MS/MS[9]
Kidney (Mice) ~40 nmol/g tissue~10 nmol/g tissue~4LC-MS/MS[9]
Brain (Rat) ~30 nmol/g tissue~5 nmol/g tissue~6Not specified[10]

Note: Concentrations can vary depending on factors such as age, diet, and health status. The provided values are for reference purposes.

Experimental Protocols

This section provides detailed protocols for the quantification of SAM and SAH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Quantification of SAM and SAH in Plasma by LC-MS/MS

This protocol is based on stable isotope dilution LC-MS/MS, which is considered the gold standard for its high sensitivity and specificity.[4]

LCMS_Workflow start Start: Plasma Sample Collection prep Sample Preparation start->prep precip Protein Precipitation (e.g., with perchloric acid or acetone) prep->precip is Addition of Internal Standards (e.g., ²H₃-SAM, ¹³C₅-SAH) precip->is centrifuge Centrifugation is->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms lc Liquid Chromatography (Reversed-phase C18 column) lcms->lc ms Tandem Mass Spectrometry (MRM mode) lc->ms data Data Analysis ms->data quant Quantification using Calibration Curve data->quant ratio Calculate SAM/SAH Ratio quant->ratio end End: Report Results ratio->end

Experimental workflow for LC-MS/MS analysis of SAM and SAH.

1. Principle

Plasma proteins are precipitated, and the analytes (SAM and SAH) are extracted. Stable isotope-labeled internal standards are added to correct for matrix effects and variations in extraction efficiency and instrument response. The extract is then injected into an LC-MS/MS system. SAM and SAH are separated chromatographically and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.[11]

2. Materials and Reagents

  • Biological samples (e.g., EDTA plasma)

  • S-adenosylmethionine (SAM) chloride salt

  • S-adenosylhomocysteine (SAH)

  • Stable isotope-labeled internal standards: [²H₃-methyl]-S-adenosyl-L-methionine ([²H₃]-SAM) and [¹³C₅]-S-adenosyl-L-homocysteine ([¹³C₅]-SAH)

  • Perchloric acid (PCA), 0.4 M

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., Acquity UPLC BEH C18)[6]

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (containing known concentrations of [²H₃]-SAM and [¹³C₅]-SAH).

  • Add 50 µL of ice-cold 0.4 M perchloric acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[6]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate SAM and SAH (e.g., starting with 2% B, increasing to 98% B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • SAM: m/z 399 → 250[12]

      • SAH: m/z 385 → 136[12]

      • [²H₃]-SAM: m/z 402 → 250[12]

      • [¹³C₅]-SAH: m/z 390 → 137[12]

    • Optimize collision energies and other source parameters for the specific instrument used.

5. Data Analysis

  • Integrate the peak areas for SAM, SAH, and their respective internal standards.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each analyte.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of SAM and SAH in the samples from the calibration curve.

  • Calculate the SAM/SAH ratio.

Protocol 2: Quantification of SAM and SAH in Serum by ELISA

This protocol describes a competitive ELISA for the quantification of SAM and SAH.

ELISA_Workflow start Start: Serum Sample Collection prep Sample and Standard Preparation start->prep dilute_sample Dilute Serum Samples prep->dilute_sample prepare_standards Prepare Standard Curve prep->prepare_standards assay ELISA Procedure dilute_sample->assay prepare_standards->assay add_sample Add Samples/Standards to Coated Plate assay->add_sample add_antibody Add Primary Antibody add_sample->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash incubate1->wash1 add_secondary Add HRP-conjugated Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate (e.g., TMB) wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance (e.g., at 450 nm) add_stop->read data Data Analysis read->data quant Calculate Concentrations from Standard Curve data->quant ratio Calculate SAM/SAH Ratio quant->ratio end End: Report Results ratio->end

References

handling and storage conditions for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (also known as PE(18:0/22:4)) is a specific type of phosphatidylethanolamine (PE), a class of phospholipids that are major components of biological membranes.[1] This particular PE contains stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position of the glycerol backbone.[1][2] Phosphatidylethanolamines are known to play crucial roles in various cellular processes, including membrane fusion, protein folding, and the structural integrity of organelles, particularly mitochondria.[3][4][5] Notably, levels of this compound have been observed to be inversely correlated with age in mitochondria isolated from the human hippocampus, suggesting its importance in neuronal health and aging.[2][6]

These application notes provide detailed information on the proper handling, storage, and potential applications of this compound, along with protocols for its use in research settings.

Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound. As with many lipids containing polyunsaturated fatty acids, it is susceptible to oxidation.

Safety Precautions: This material should be handled as a hazardous substance, as its full toxicological properties may not be known.[7] Avoid ingestion, inhalation, and contact with skin and eyes.[7] It is recommended to review the full Safety Data Sheet (SDS) from the supplier before use and to handle the compound in a fume hood with appropriate personal protective equipment (PPE).[7]

Summary of Handling and Storage Conditions:

ParameterRecommendationSource(s)
Storage Temperature -20°C[2]
Stability ≥ 2 years (when stored properly at -20°C)[2]
Shipping Conditions Shipped on wet ice[2]
Supplied Form Typically supplied as a solution in chloroform[2]
Solubility Soluble in chloroform (e.g., 10 mg/ml)[2]

Application Notes

This compound is a valuable tool for a variety of research applications, primarily due to its presence in biological membranes and its specific biophysical properties.

Mitochondrial Research

Phosphatidylethanolamine is the second most abundant phospholipid in mitochondrial membranes, constituting about 30% of the outer mitochondrial membrane and 40% of the inner mitochondrial membrane.[8] PEs, with their smaller headgroup compared to phosphatidylcholines, create a conical shape that induces curvature stress in membranes, a property thought to be important for the complex architecture of mitochondrial cristae.[5][8]

Given that this compound is found in mitochondrial membranes, it is a key component for studies on:

  • Mitochondrial membrane integrity and function: Its incorporation into model mitochondrial membranes can help elucidate its role in maintaining membrane potential and the function of electron transport chain complexes.[4][8]

  • Protein import and assembly: PEs are known to be involved in the biogenesis of mitochondrial outer membrane proteins.[3] Studies using liposomes containing this specific PE can investigate its influence on the stability and activity of protein translocases like the TOM and SAM complexes.[3][4]

  • Aging and neurodegenerative diseases: The correlation of its decreasing levels with age in the hippocampus makes it a relevant lipid for creating models to study age-related mitochondrial dysfunction.[2][6]

Model Membrane and Biophysical Studies

This phospholipid can be used to create artificial lipid bilayers, such as liposomes or nanodiscs, that mimic the composition of specific biological membranes. These model systems are instrumental for:

  • Studying lipid-protein interactions: Investigating how membrane proteins interact with a lipid environment containing this compound.

  • Membrane fluidity and phase behavior: The presence of a saturated stearic acid chain and a polyunsaturated adrenic acid chain will influence the physical properties of the membrane.

  • Lipidomics and mass spectrometry standards: As a high-purity standard for the identification and quantification of this lipid species in complex biological samples.[9][10]

Drug Delivery Systems

Phosphatidylethanolamines are key components in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[][12][13] While PEs themselves do not typically form stable bilayers alone, they are often included in formulations to:

  • Promote endosomal escape: The tendency of PEs to form non-bilayer structures can facilitate the release of encapsulated drugs from the endosome into the cytoplasm.

  • Modulate vesicle stability and fusion: The inclusion of PEs can influence the stability and fusogenic properties of liposomes.[6]

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • This compound in chloroform

  • Other desired lipids (e.g., 1-Stearoyl-2-Oleoyl-sn-glycero-3-PC) in chloroform

  • Chloroform/methanol solution (2:1, v/v)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Hydration buffer (e.g., degassed PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Methodology:

  • Lipid Mixture Preparation: In a clean glass round-bottom flask, add the desired amounts of this compound and other lipids from their chloroform stocks. Ensure the lipids are homogeneously mixed.[14]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the boiling point of the solvent. Rotate the flask to ensure the formation of a thin, even lipid film on the inner surface.[15]

  • Drying: Once a film is formed, dry it further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14][15]

  • Hydration: Add the desired volume of pre-warmed (above the transition temperature of the lipids) degassed hydration buffer to the flask.[14] Agitate the flask by gentle vortexing or swirling to suspend the lipid film, forming multilamellar vesicles (MLVs).[2] This process may take 10-30 minutes.[2]

  • Extrusion (Sizing):

    • Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid mixture.

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Force the lipid suspension through the membrane by pushing the plunger. Pass the suspension through the membrane an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution of unilamellar vesicles.[2]

  • Storage: Store the resulting liposome suspension at 4°C.[16] For long-term storage, the stability will depend on the lipid composition and buffer. Avoid freezing unless specific cryoprotectants are used.

Liposome_Preparation_Workflow cluster_prep Preparation cluster_form Vesicle Formation cluster_size Sizing A 1. Mix Lipids in Organic Solvent B 2. Create Thin Lipid Film A->B Rotary Evaporation C 3. Dry Under High Vacuum B->C Residual Solvent Removal D 4. Hydrate Film with Buffer C->D Add Aqueous Buffer E 5. Form Multilamellar Vesicles (MLVs) D->E Agitation F 6. Extrude Through Membrane E->F Pass through 100nm filter G 7. Form Unilamellar Vesicles (SUVs) F->G H 8. Store at 4°C G->H

Workflow for the preparation of small unilamellar vesicles (SUVs).
Protocol 2: Conceptual Protocol for Mitochondrial Membrane Fluidity Assay

This protocol outlines a conceptual experiment to assess how this compound affects membrane fluidity using liposomes as a model for the mitochondrial membrane.

Principle: Anisotropy of a fluorescent probe, such as DPH (1,6-diphenyl-1,3,5-hexatriene), is measured. Higher anisotropy corresponds to a more ordered (less fluid) membrane.

Methodology:

  • Prepare Liposomes: Prepare several batches of liposomes as described in Protocol 4.1. Create a control batch with a base lipid composition mimicking the mitochondrial membrane (e.g., PC, PI, CL) and experimental batches where a certain percentage of PC is replaced with this compound (e.g., 5%, 10%, 20% molar ratio).

  • Incorporate Fluorescent Probe: Add the fluorescent probe DPH (dissolved in a suitable solvent like THF or methanol) to the liposome suspensions at a molar ratio of approximately 1:500 (probe:lipid). Incubate in the dark for at least 1 hour to allow the probe to incorporate into the lipid bilayer.

  • Measure Fluorescence Anisotropy:

    • Use a fluorescence spectrophotometer equipped with polarizers.

    • Set the excitation and emission wavelengths appropriate for DPH (e.g., Ex: 350 nm, Em: 452 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented both vertically (I_VV) and horizontally (I_VH).

    • Calculate anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.

  • Data Analysis: Compare the anisotropy values of the liposomes containing this compound with the control liposomes. A decrease in anisotropy would suggest that the inclusion of this PE increases membrane fluidity.

Visualizations of Pathways and Relationships

PE_Synthesis_Pathway cluster_kennedy Kennedy Pathway cluster_ps_decarboxylation PS Decarboxylation Pathway Eth Ethanolamine CDP_Eth CDP-Ethanolamine Eth->CDP_Eth Activation (Phosphorylation & CTP) PE Phosphatidylethanolamine (PE) CDP_Eth->PE PS Phosphatidylserine (PS) PE_from_PS Phosphatidylethanolamine (PE) PS->PE_from_PS Decarboxylation PA Phosphatidic Acid PA->PE Mitochondrial_Role cluster_properties Biophysical Properties cluster_functions Mitochondrial Membrane Functions cluster_outcomes Structural & Functional Outcomes PE This compound Prop1 Conical Shape PE->Prop1 Prop2 Unsaturated Acyl Chain PE->Prop2 Func3 Stabilizes Proteins PE->Func3 Func1 Induces Membrane Curvature Prop1->Func1 Func2 Modulates Fluidity Prop2->Func2 Out1 Cristae Formation Func1->Out1 Out3 Optimal ETC Function Func2->Out3 Out2 Efficient Protein Import Func3->Out2 Func3->Out3

References

Application Notes and Protocols for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), also known as PE(18:0/22:4), is a specific phosphatidylethanolamine (PE) containing stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position of the glycerol backbone. As a component of cellular membranes, SAPE is involved in critical biological processes, most notably as a key player in the execution of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4] The unique structure of SAPE, with its saturated fatty acid and a long-chain polyunsaturated fatty acid (PUFA), makes its physicochemical properties, particularly its solubility, a crucial factor for its experimental use and its role in membrane dynamics.

These application notes provide detailed information on the solubility of SAPE in various organic solvents, protocols for its handling and use in experimental settings, and an overview of its role in the ferroptosis signaling pathway.

Physicochemical Properties and Solubility

The solubility of SAPE is dictated by its amphipathic nature, with a polar phosphoethanolamine headgroup and a large, nonpolar acyl tail. This structure results in poor solubility in aqueous solutions and preferential solubility in organic solvents.

Solubility Data

Quantitative solubility data for SAPE in a range of common laboratory solvents are summarized in the table below. This information is critical for the preparation of stock solutions and for the design of experiments involving this lipid.

SolventSolubilityNotes
Chloroform10 mg/mL[5]Can be prepared as a 50 mg/mL solution.[5]
Methanol10 mg/mL (for a similar PE)[6]SAPE is expected to have similar solubility.
Ethanol30 mg/mL (for a similar PE)[7]SAPE is expected to have comparable solubility.
Ethanol:PBS (pH 7.2) (1:2)1 mg/mL (for a similar PE)[6]Useful for creating aqueous dispersions.
Methanol:Chloroform (30:70)10 mg/mL (for a similar PE)[6]A common solvent mixture for phospholipids.
DMSOSoluble (for similar PEs)Quantitative data not readily available, but PEs are generally soluble.
Storage and Handling

For long-term storage, SAPE should be kept at -20°C as a solid or in a suitable organic solvent.[5] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the lipid. When preparing solutions, it is recommended to use solvents that have been purged with an inert gas, such as nitrogen or argon, to minimize oxidation of the polyunsaturated adrenoyl chain.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of SAPE in chloroform.

Materials:

  • This compound (SAPE)

  • Chloroform, HPLC grade

  • Inert gas (Nitrogen or Argon)

  • Glass vials with PTFE-lined caps

  • Analytical balance

Procedure:

  • Allow the vial of SAPE to warm to room temperature before opening to prevent condensation.

  • Weigh the desired amount of SAPE using an analytical balance in a fume hood.

  • Transfer the weighed SAPE to a clean, dry glass vial.

  • Add the appropriate volume of chloroform to achieve the desired concentration (e.g., 10 mg/mL).

  • Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace air.

  • Seal the vial tightly with a PTFE-lined cap.

  • Gently swirl the vial or use a vortex mixer at low speed until the SAPE is completely dissolved. Sonication can be used if necessary to aid dissolution.

  • Store the stock solution at -20°C.

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of SAPE in a specific organic solvent.

Materials:

  • This compound (SAPE)

  • Organic solvent of interest

  • Small glass vials with PTFE-lined caps

  • Micro-stir bars

  • Stir plate

  • Analytical balance

  • Centrifuge

Procedure:

  • Add a pre-weighed excess amount of SAPE to a vial.

  • Pipette a known volume of the organic solvent into the vial.

  • Add a micro-stir bar to the vial.

  • Seal the vial and place it on a stir plate at a constant temperature.

  • Allow the mixture to equilibrate for several hours (e.g., 24 hours) with continuous stirring.

  • After equilibration, centrifuge the vial to pellet the undissolved SAPE.

  • Carefully transfer a known volume of the supernatant to a pre-weighed vial.

  • Evaporate the solvent from the supernatant under a stream of inert gas or in a vacuum concentrator.

  • Weigh the vial containing the dried residue.

  • Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the supernatant taken.

Biological Context: Role in Ferroptosis

SAPE is a critical component in the execution of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][3] The presence of the polyunsaturated adrenic acid at the sn-2 position makes SAPE highly susceptible to oxidation.

Ferroptosis Signaling Pathway

The pathway leading to ferroptosis involving SAPE can be summarized as follows:

  • Esterification: Free adrenic acid is esterified into lysophosphatidylethanolamine by Acyl-CoA synthetase long-chain family member 4 (ACSL4) to form SAPE.[2][8]

  • Oxidation: The adrenoyl chain of SAPE is then oxidized by lipoxygenases (LOX), generating lipid hydroperoxides.[2] This step is iron-dependent.

  • Membrane Damage: The accumulation of these oxidized PEs in the cell membrane disrupts its integrity, leading to cell death.[3]

  • Inhibition: This process can be inhibited by Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols.[3]

The following diagram illustrates the key steps in the ferroptosis pathway involving SAPE.

Ferroptosis_Pathway AdA Adrenic Acid (AdA) ACSL4 ACSL4 AdA->ACSL4 lysoPE Lyso-PE lysoPE->ACSL4 SAPE This compound (SAPE) LOX Lipoxygenases (LOX) + Fe2+ SAPE->LOX ACSL4->SAPE Esterification SAPE_OOH Oxidized SAPE (SAPE-OOH) MembraneDamage Membrane Damage SAPE_OOH->MembraneDamage Accumulation GPX4 GPX4 SAPE_OOH->GPX4 LOX->SAPE_OOH Oxidation Ferroptosis Ferroptosis MembraneDamage->Ferroptosis SAPE_OH Reduced SAPE (SAPE-OH) GPX4->SAPE_OH Reduction (Inhibition of Ferroptosis)

Caption: Ferroptosis pathway involving SAPE.

Experimental Workflow for Studying SAPE in Ferroptosis

A typical workflow to investigate the role of SAPE in ferroptosis is outlined below.

Experimental_Workflow CellCulture Cell Culture Treatment Treatment with Ferroptosis Inducer (e.g., Erastin, RSL3) CellCulture->Treatment SAPE_Supp Supplementation with SAPE CellCulture->SAPE_Supp LipidExtraction Lipid Extraction Treatment->LipidExtraction CellDeath Cell Death Assay (e.g., PI Staining) Treatment->CellDeath SAPE_Supp->LipidExtraction SAPE_Supp->CellDeath LCMS LC-MS/MS Analysis of Oxidized SAPE LipidExtraction->LCMS DataAnalysis Data Analysis and Correlation LCMS->DataAnalysis CellDeath->DataAnalysis

Caption: Workflow for studying SAPE in ferroptosis.

References

Application Notes and Protocols for Surfactant-Assisted Protein Extraction (SAPE) in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The analysis of lipids, a field known as lipidomics, is critical for understanding cellular processes, disease pathogenesis, and for the discovery of novel therapeutic targets. A key challenge in lipidomics is the efficient and reproducible extraction of a wide range of lipid species from complex biological matrices. Traditional methods, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are well-established but may have limitations in disrupting robust cellular structures or in fully solubilizing lipid-protein complexes.

Surfactant-Assisted Protein Extraction (SAPE) is a powerful sample preparation strategy, predominantly used in proteomics, that can be adapted for lipidomics studies to enhance the extraction of lipids from challenging samples. The principle of SAPE involves the use of surfactants, such as sodium dodecyl sulfate (SDS), to effectively lyse cells and solubilize proteins and lipids. This approach can be particularly advantageous for tissues with dense extracellular matrices or for cells that are resistant to conventional lysis methods.

The primary benefit of employing a SAPE-based workflow in lipidomics is the potential for increased recovery of lipids that are tightly associated with proteins or embedded within complex membrane structures. However, a significant consideration is the compatibility of surfactants with downstream analytical techniques, particularly mass spectrometry (MS). Surfactants like SDS can cause ion suppression and interfere with chromatographic separation. Therefore, the successful implementation of a SAPE protocol in lipidomics necessitates an efficient surfactant removal step prior to MS analysis.

This document provides a detailed, conceptual protocol for a SAPE workflow tailored for lipidomics studies, alongside quantitative data from literature demonstrating the potential utility of surfactants in improving lipid recovery. We also present diagrams of key lipid signaling pathways that are frequently investigated in lipidomics research.

Experimental Protocols

Proposed Surfactant-Assisted Protein Extraction (SAPE) Protocol for Lipidomics

This protocol is a conceptual workflow adapted from established proteomics and lipid extraction methodologies. It is designed to enhance the recovery of lipids from complex biological samples.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, 1% SDS

  • Quenching Solution: 8 M Urea, 50 mM Tris-HCl (pH 7.8)

  • Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v)

  • Phase Separation Solution: 0.9% NaCl in water

  • SDS Removal Solution: Potassium chloride (KCl) solution (1 M) or commercially available SDS removal spin columns.

  • Final Resuspension Solvent: Isopropanol:Acetonitrile:Water (2:1:1, v/v/v)

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Homogenizer (for tissue samples)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Lysis:

    • For cell pellets: Add 500 µL of Lysis Buffer to a cell pellet of approximately 1x10^6 cells.

    • For tissue samples: Homogenize ~10 mg of tissue in 1 mL of Lysis Buffer.

    • Vortex vigorously for 1 minute and incubate at room temperature for 15 minutes to ensure complete lysis.

  • Protein Denaturation and Surfactant Dilution:

    • Add 500 µL of Quenching Solution to the lysate.

    • Vortex for 30 seconds. This step dilutes the SDS concentration to facilitate subsequent lipid extraction.

  • Lipid Extraction:

    • Add 2 mL of Lipid Extraction Solvent (Chloroform:Methanol, 2:1) to the diluted lysate.

    • Vortex thoroughly for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Phase Separation:

    • Add 1 mL of Phase Separation Solution (0.9% NaCl).

    • Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Surfactant Removal (Crucial Step):

    • Method A: Potassium Chloride Precipitation:

      • Add 100 µL of 1 M KCl to the collected organic phase.

      • Vortex for 30 seconds. The potassium ions will precipitate the dodecyl sulfate as potassium dodecyl sulfate (KDS).

      • Centrifuge at 10,000 x g for 5 minutes at 4°C.

      • Carefully transfer the supernatant (lipid extract) to a new tube, avoiding the KDS pellet.

    • Method B: SDS Removal Spin Column:

      • Follow the manufacturer's instructions for the specific SDS removal spin column being used.

  • Solvent Evaporation and Reconstitution:

    • Dry the purified lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in 100 µL of Final Resuspension Solvent for subsequent LC-MS analysis.

Data Presentation

The following table summarizes quantitative data from a study by Lai et al. (2016), which investigated the effect of different surfactants on the recovery of fatty acid methyl esters (FAMEs) from Scenedesmus biomass. This data illustrates the potential of surfactants to enhance lipid extraction yields.[1]

Treatment ConditionSurfactantSurfactant Concentration (mM)FAME Recovery (% of total FAME)Fold Increase vs. Control
Control (No Surfactant)None0~2%1.0
Surfactant TreatmentSDS5~20%10.0
Surfactant TreatmentMTAB25~20%10.0
Surfactant Treatment3_DAPS5~70% (with IPA solvent)35.0

Data adapted from Lai et al., Green Chem., 2016, 18, 1319-1326. FAME recovery was compared to direct transesterification.[1]

Mandatory Visualization

Signaling Pathway Diagrams

Sphingomyelin_Ceramide_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Cell_Survival Cell Survival & Proliferation S1P->Cell_Survival SMase Sphingomyelinase (SMase) SMase->Sphingomyelin Ceramidase Ceramidase Ceramidase->Ceramide SphK Sphingosine Kinase (SphK) SphK->Sphingosine

Caption: Sphingomyelin-Ceramide Signaling Pathway.

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PI3K->PIP2 Phosphorylates PIP3 PIP3 (Phosphatidylinositol 3,4,5-trisphosphate) PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Cell_Processes Cell Growth, Proliferation, Survival, Metabolism Akt->Cell_Processes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Phosphoinositide 3-Kinase (PI3K) Signaling Pathway.

Experimental Workflow Diagram

SAPE_Lipidomics_Workflow Sample Biological Sample (Cells or Tissue) Lysis 1. Sample Lysis (SAPE Buffer with SDS) Sample->Lysis Extraction 2. Lipid Extraction (Chloroform:Methanol) Lysis->Extraction Phase_Separation 3. Phase Separation (Aqueous Wash) Extraction->Phase_Separation Organic_Phase Collect Organic Phase (Contains Lipids and SDS) Phase_Separation->Organic_Phase SDS_Removal 4. SDS Removal (e.g., KCl Precipitation) Organic_Phase->SDS_Removal Drying 5. Solvent Evaporation (Nitrogen Stream) SDS_Removal->Drying Reconstitution 6. Reconstitution (LC-MS compatible solvent) Drying->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis 8. Data Analysis (Lipid Identification & Quantification) LCMS->Data_Analysis

Caption: Proposed SAPE Workflow for Lipidomics.

References

Application Notes and Protocols for the Extraction of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), a specific phosphatidylethanolamine (PE) species containing stearic acid (18:0) and adrenic acid (22:4), is a component of neuronal cell membranes. The brain is highly enriched in lipids, which are crucial for cell membrane integrity, synaptic activity, and signaling pathways. Alterations in the brain's lipid profile have been associated with various neurodegenerative diseases.[1] Phosphatidylethanolamines (PEs) are a major class of phospholipids in the nervous system, making up approximately 45% of all phospholipids in the white matter of the brain, nerves, and spinal cord.[2] Accurate and efficient extraction of specific PE species like SAPE is critical for understanding their physiological roles and their potential as biomarkers or therapeutic targets in neurological disorders.

These application notes provide an overview of established methods for the extraction of SAPE from brain tissue, followed by detailed experimental protocols.

Application Notes

The selection of an appropriate lipid extraction method is crucial for the accurate quantification and analysis of SAPE from brain tissue. The most common and well-established methods are the Folch and Bligh & Dyer techniques, which utilize a chloroform and methanol solvent system.[1][3] More recently, a high-throughput method using methyl-tert-butyl ether (MTBE) has been developed, offering a safer and more efficient alternative to the traditional chloroform-based protocols.[4][5]

Key Considerations for Extraction:

  • Tissue Handling: Brain tissue is susceptible to rapid post-mortem changes in lipid composition. Therefore, age-matched samples are essential, and tissue should be rapidly frozen and stored at -80°C to minimize degradation.[1]

  • Homogenization: Thorough homogenization of the brain tissue in the extraction solvent is critical to ensure complete lipid extraction. This can be achieved using glass homogenizers or bead-based systems for higher throughput.[3][4]

  • Phase Separation: The addition of a salt solution (e.g., NaCl or KCl) is necessary to induce the separation of the organic phase (containing lipids) from the aqueous phase (containing polar metabolites).[1][3]

  • Internal Standards: The use of appropriate internal standards is highly recommended for accurate quantification of SAPE by mass spectrometry.

Quantitative Data

The concentration of SAPE can vary depending on the specific brain region and the age of the subject. Limited studies have shown an inverse correlation between SAPE levels and age in mitochondria isolated from the human post-mortem hippocampus.[6]

Brain RegionConditionRelative Abundance of SAPE (PE(18:0/22:4))Reference
Human Hippocampus (Mitochondria)AgingInversely correlated with subject age[6]

Experimental Protocols

Protocol 1: Modified Folch Method for Brain Tissue Lipid Extraction

This protocol is a widely used method for the total lipid extraction from brain tissue.[1][3]

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge tubes (glass, solvent-resistant)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Sample Preparation: Accurately weigh 100 mg of brain tissue. If frozen, perform this step on dry ice.

  • Homogenization:

    • Transfer the tissue to a glass homogenizer.

    • Add 2 ml of a 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize thoroughly until a homogenous suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.4 ml of 0.9% NaCl solution.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete mixing.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. Two distinct layers will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.

  • Lipid Phase Collection:

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.

    • Collect the lower chloroform phase into a clean, pre-weighed glass vial.

  • Washing the Lipid Extract (Optional):

    • To remove any remaining non-lipid contaminants, add 0.4 ml of a 1:1 (v/v) methanol:water solution to the collected chloroform phase.

    • Vortex and centrifuge as in step 3.

    • Collect the lower chloroform phase.

  • Drying the Lipid Extract:

    • Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen gas or using a rotary evaporator.

    • Ensure the sample does not dry out completely for an extended period to prevent oxidation.

  • Storage:

    • Resuspend the dried lipid extract in a suitable solvent for downstream analysis (e.g., chloroform or a mobile phase compatible with LC-MS).

    • Store the extracted lipids at -80°C until analysis.

Protocol 2: High-Throughput MTBE Method for Brain Tissue Lipid Extraction

This method offers a safer and more efficient alternative to the Folch method, particularly for processing multiple samples.[4][5]

Materials:

  • Brain tissue (fresh or frozen, pulverized)

  • Methanol (ice-cold) containing internal standards

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Homogenizer with ceramic beads (e.g., Precellys® 24)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh 10 mg of pulverized brain tissue directly into a 2 mL microcentrifuge tube containing ceramic beads.

  • Homogenization:

    • Add 300 µL of ice-cold methanol containing appropriate internal standards.

    • Homogenize using a bead-based homogenizer (e.g., 6000 rpm, 2 x 30 seconds).

  • Lipid Extraction:

    • Add 1 mL of MTBE to the homogenate.

    • Vortex for 10 seconds and then incubate on a shaker for 1 hour at room temperature.

  • Phase Separation:

    • Add 250 µL of water to induce phase separation.

    • Vortex for 10 seconds and centrifuge at 1,000 x g for 10 minutes. Two phases will form: the upper organic phase contains the lipids.

  • Lipid Phase Collection:

    • Carefully collect the upper MTBE phase and transfer it to a clean glass vial.

  • Drying and Storage:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend in a suitable solvent for analysis and store at -80°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_homogenization Homogenization cluster_extraction_separation Extraction & Phase Separation cluster_collection_drying Collection & Drying cluster_analysis Analysis start Start: Brain Tissue Sample weigh Weigh Tissue (10-100 mg) start->weigh add_solvent Add Extraction Solvent (e.g., Chloroform:Methanol or MTBE/Methanol) weigh->add_solvent homogenize Homogenize (Glass Homogenizer or Bead Beater) add_solvent->homogenize add_salt_water Add Salt Solution/Water homogenize->add_salt_water vortex Vortex Vigorously add_salt_water->vortex centrifuge Centrifuge (e.g., 2000 x g, 10 min) vortex->centrifuge collect_organic Collect Lower (Folch) or Upper (MTBE) Organic Phase centrifuge->collect_organic dry_extract Dry Extract (Nitrogen Stream) collect_organic->dry_extract resuspend Resuspend in Solvent dry_extract->resuspend lcms_analysis LC-MS/MS Analysis resuspend->lcms_analysis

Caption: Experimental workflow for the extraction of SAPE from brain tissue.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_enzyme Enzymatic Cleavage cluster_products Signaling Products cluster_downstream Downstream Effects SAPE SAPE (this compound) PLA2 Phospholipase A2 (PLA2) SAPE->PLA2 cleavage LPE Lyso-PE (1-Stearoyl-sn-glycero-3-PE) PLA2->LPE AdrenicAcid Adrenic Acid (22:4) PLA2->AdrenicAcid GPCR G-protein Coupled Receptor LPE->GPCR activation Eicosanoid_synthesis Eicosanoid Synthesis AdrenicAcid->Eicosanoid_synthesis Cellular_Response Cellular Response (e.g., Neuroinflammation, Synaptic Plasticity) GPCR->Cellular_Response Eicosanoid_synthesis->Cellular_Response

Caption: Hypothetical signaling pathway involving SAPE.

References

Quantitative Analysis of Substance P and Related Peptides (SAPE) by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide neuropeptide and a member of the tachykinin family, which also includes neurokinin A (NKA) and neurokinin B (NKB).[1][2] These peptides are broadly distributed throughout the central and peripheral nervous systems and are involved in a wide array of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][3] Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][4] Given its role in various disease states, the accurate quantification of Substance P and its related peptides (SAPE) in biological matrices is of significant interest for basic research and drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of peptides like Substance P.[5] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance peptides in complex biological samples and the ability to distinguish between structurally similar peptides and their metabolites.[5][6] This application note provides a detailed protocol for the quantification of SAPE using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathway of Substance P

Substance P binding to its primary receptor, NK1R, initiates a cascade of intracellular signaling events.[4] The NK1R can couple to different G proteins, primarily Gq and Gs, leading to the activation of distinct downstream pathways.[7] The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] These events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK1/2) and p38 pathways, which are involved in cell survival, proliferation, and inflammatory responses.[9][10]

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1R Substance P->NK1R binds Gq Gq NK1R->Gq activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Cascade (ERK1/2, p38) Ca2->MAPK PKC->MAPK Response Cellular Responses (Inflammation, Proliferation) MAPK->Response Sample_Prep_Workflow Start Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for Incorporating 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) into Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) is a phosphatidylethanolamine (PE) containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position. This mixed-chain phospholipid is of significant interest in membrane biophysics and drug delivery research due to its structural similarity to naturally occurring lipids in various cell membranes. The presence of a polyunsaturated fatty acid (PUFA) at the sn-2 position is expected to impart unique biophysical properties to model membranes, influencing fluidity, packing, and interactions with membrane-associated proteins.

These application notes provide a comprehensive guide to incorporating SAPE into model membrane systems, including liposomes and supported lipid bilayers (SLBs). Detailed protocols for preparation and characterization are provided to facilitate research in areas such as drug carrier development, membrane protein studies, and the investigation of lipid-mediated signaling pathways.

Biophysical Properties of SAPE-Containing Membranes

Table 1: Estimated Biophysical Properties of SAPE in Model Membranes

PropertyExpected Value/EffectRationale/Comparison with Analogs
Phase Transition Temp. (Tm) Low (below 0°C)The highly unsaturated adrenoyl chain introduces significant disorder, drastically lowering the Tm compared to its fully saturated counterpart, 1,2-distearoyl-PE (DSPE, Tm = 74°C).
Area per Lipid IncreasedThe kinked structure of the adrenoyl chain will likely increase the cross-sectional area of the lipid, leading to looser packing compared to saturated PEs.
Membrane Fluidity IncreasedThe presence of the polyunsaturated adrenoyl chain will significantly increase the rotational and lateral diffusion of lipids within the bilayer.
Bilayer Thickness DecreasedThe disordered nature of the adrenoyl chain may lead to a reduction in the overall thickness of the bilayer compared to membranes composed of fully saturated lipids.
Oxidative Stability LowThe multiple double bonds in the adrenoyl chain are susceptible to oxidation. Special handling and storage conditions are required.[1][2]

Experimental Protocols

Protocol 1: Preparation of SAPE-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes containing SAPE and a base phospholipid such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

Materials:

  • This compound (SAPE) in chloroform

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform

  • Chloroform (spectroscopic grade)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Argon or nitrogen gas

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, combine the desired molar ratio of SAPE and POPC from their chloroform stock solutions.

    • Remove the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired volume of pre-warmed hydration buffer to achieve the final desired lipid concentration (e.g., 1-10 mg/mL). The hydration should be performed above the phase transition temperature of the lipid with the highest Tm in the mixture.

    • Vortex the flask for 5-10 minutes to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension to one of the glass syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times) to form large unilamellar vesicles (LUVs).[3][4][5][6]

  • Storage:

    • Store the liposome suspension at 4°C under an argon or nitrogen atmosphere to minimize oxidation of the polyunsaturated adrenoyl chain. Use within a few days for best results.

Protocol 2: Characterization of Membrane Fluidity using Fluorescence Anisotropy

This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess the fluidity of SAPE-containing liposomes.

Materials:

  • SAPE-containing liposome suspension (from Protocol 1)

  • DPH stock solution in a suitable solvent (e.g., tetrahydrofuran, THF)

  • Fluorometer with polarization filters

  • Cuvettes

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture at a temperature above the Tm of the lipid mixture for at least 30 minutes to allow for the partitioning of DPH into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength of the fluorometer to 355 nm and the emission wavelength to 430 nm.[7][8]

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Where G is the G-factor, which corrects for the differential transmission of vertically and horizontally polarized light by the emission monochromator.

  • Data Interpretation:

    • A lower anisotropy value indicates higher membrane fluidity, as the DPH probe has greater rotational freedom in a more fluid environment. Compare the anisotropy of SAPE-containing liposomes to control liposomes (e.g., pure POPC) to determine the effect of SAPE on membrane fluidity.

Protocol 3: Formation of SAPE-Containing Supported Lipid Bilayers (SLBs) on Mica

This protocol describes the formation of a supported lipid bilayer on a mica substrate via vesicle fusion.

Materials:

  • SAPE-containing LUVs (from Protocol 1, prepared in a buffer suitable for SLB formation, e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)

  • Freshly cleaved mica discs

  • Calcium chloride (CaCl2) solution (e.g., 100 mM)

  • Incubation chamber

Procedure:

  • Substrate Preparation:

    • Cleave the mica disc using adhesive tape to expose a fresh, atomically flat surface.

    • Immediately place the mica in the incubation chamber.

  • Vesicle Fusion:

    • Add the LUV suspension to the incubation chamber.

    • Induce vesicle fusion by adding CaCl2 to a final concentration of 2-5 mM. The divalent cations facilitate the interaction between the negatively charged mica surface and the vesicles.

    • Incubate for 30-60 minutes at room temperature.

  • Rinsing:

    • Gently rinse the surface with excess buffer to remove unfused vesicles.

  • Characterization:

    • The SLB can be characterized using techniques such as atomic force microscopy (AFM) to assess its morphology and integrity, and fluorescence recovery after photobleaching (FRAP) if a fluorescent lipid analog is included to confirm lateral fluidity.[9][10][11][12][13]

Visualizations

experimental_workflow_liposome_preparation cluster_prep Lipid Film Preparation cluster_hydro Hydration cluster_extrude Extrusion mix Mix SAPE and POPC in Chloroform evap Evaporate Solvent (Nitrogen Stream) mix->evap vac Dry under Vacuum evap->vac add_buffer Add Hydration Buffer vac->add_buffer vortex Vortex to form MLVs add_buffer->vortex extrude Extrude through 100 nm Membrane vortex->extrude luvs Formation of LUVs extrude->luvs

Caption: Workflow for the preparation of SAPE-containing liposomes.

signaling_pathway_example cluster_membrane Model Membrane with SAPE sape SAPE receptor Membrane Receptor sape->receptor Modulates Conformation effector Effector Protein receptor->effector Activates response Cellular Response effector->response ligand External Ligand ligand->receptor

Caption: Hypothetical signaling pathway influenced by SAPE in a model membrane.

logical_relationship_fluidity sape Incorporate SAPE disorder Increased Acyl Chain Disorder sape->disorder packing Looser Lipid Packing disorder->packing fluidity Increased Membrane Fluidity packing->fluidity anisotropy Decreased DPH Anisotropy fluidity->anisotropy

Caption: Logical relationship between SAPE incorporation and membrane fluidity.

Concluding Remarks

The incorporation of this compound into model membranes offers a valuable tool for mimicking the complexity of biological membranes and for developing novel drug delivery systems. The protocols and information provided herein serve as a starting point for researchers to explore the unique properties of this polyunsaturated phospholipid. Due to the susceptibility of SAPE to oxidation, careful handling and storage under inert gas are crucial to maintain its integrity throughout experimental procedures. Further biophysical characterization of SAPE-containing membranes will undoubtedly provide deeper insights into the role of such lipids in cellular processes.

References

Application Note and Protocols for the Synthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphoethanolamine (SAPE) is a mixed-acid glycerophospholipid containing stearic acid (18:0) at the sn-1 position and adrenic acid (22:4, n-6) at the sn-2 position of the glycerol backbone. As a structural component of cell membranes, the specific composition of its fatty acid chains influences membrane fluidity, dynamics, and the localization and function of membrane-bound proteins. Furthermore, phospholipids are key players in cellular signaling, serving as precursors for second messengers. The availability of high-purity SAPE is crucial for research into the roles of specific phospholipid species in membrane biology and disease pathology, as well as for use in drug delivery systems like liposomes.

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE.

Data Presentation

A summary of expected quantitative data from the synthesis is presented in Table 1.

ParameterValueMethod of Analysis
Starting Material Purity
1-Stearoyl-sn-glycero-3-phosphoethanolamine>98%HPLC, NMR
Adrenoyl Chloride>95%Titration, GC-MS
Reaction Conditions
Molar Ratio (Lyso-PE:Adrenoyl Chloride)1:1.5-
Reaction TemperatureRoom Temperature-
Reaction Time12-18 hoursTLC Monitoring
Yield and Purity
Crude Yield70-80%Gravimetric
Purified Yield45-55%Gravimetric
Final Purity>99%HPLC-CAD, NMR
Characterization
Molecular Weight (M)796.1 g/mol -
Exact Mass [M-H]⁻794.5 g/mol Mass Spectrometry
¹H NMRConforms to structureNMR Spectroscopy
³¹P NMRSingle peak at ~0.5 ppmNMR Spectroscopy

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Experimental Protocols

I. Synthesis of this compound

This protocol describes the acylation of a lysophospholipid with an activated fatty acid. The synthesis involves the reaction of 1-stearoyl-sn-glycero-3-phosphoethanolamine with adrenoyl chloride.[1]

Materials:

  • 1-Stearoyl-sn-glycero-3-phosphoethanolamine (Lyso-PE)

  • Adrenoyl Chloride

  • Anhydrous Chloroform

  • Anhydrous Pyridine

  • Methanol

  • Deionized Water

  • Silica Gel 60 (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Nitrogen gas

Procedure:

  • Preparation of Reactants:

    • Dissolve 1-Stearoyl-sn-glycero-3-phosphoethanolamine (1 equivalent) in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous pyridine (2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

    • In a separate vial, dissolve adrenoyl chloride (1.5 equivalents) in a small volume of anhydrous chloroform.

  • Acylation Reaction:

    • Slowly add the adrenoyl chloride solution to the stirred Lyso-PE solution at room temperature.

    • Allow the reaction to proceed for 12-18 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The product spot should have a higher Rf value than the starting Lyso-PE.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a small amount of methanol.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in a chloroform:methanol (2:1, v/v) mixture.

    • Wash the organic phase with deionized water to remove pyridine hydrochloride and other water-soluble impurities.[2]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

II. Purification of this compound

The crude product is purified using silica gel column chromatography to separate the desired product from unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica Gel 60

  • Chloroform

  • Methanol

  • Deionized Water

  • Glass column for chromatography

  • Fraction collector

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

    • Equilibrate the column with several column volumes of chloroform.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of chloroform.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of increasing methanol in chloroform. A typical gradient might be from 100% chloroform to chloroform:methanol (90:10, v/v) and then to chloroform:methanol (80:20, v/v).[2]

    • Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Solvent Removal:

    • Pool the fractions containing the pure product.

    • Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound.

An alternative purification method involves precipitation with cold acetone.[3][4] Dissolve the crude product in a minimal amount of a non-polar solvent like hexane or chloroform, and then add a 10-20 fold excess of cold acetone to precipitate the phospholipid.[3]

III. Characterization of this compound

The identity and purity of the final product are confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Mass Spectrometry:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

  • Expected Result: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 794.5.

B. NMR Spectroscopy:

  • ¹H NMR: The spectrum should show characteristic signals for the stearoyl and adrenoyl acyl chains, the glycerol backbone, and the phosphoethanolamine headgroup.

  • ³¹P NMR: A single peak in the phosphodiester region (around 0.5 ppm) confirms the presence of a single phosphorus environment and the absence of phosphate-containing impurities.

Visualizations

Experimental Workflow

G Experimental Workflow for SAPE Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 1-Stearoyl-sn-glycero-3-PE + Adrenoyl Chloride reaction Acylation in Chloroform/Pyridine (12-18h, RT) start->reaction workup Quench, Evaporate, Wash with Water reaction->workup crude Crude Product workup->crude column Silica Gel Column Chromatography crude->column fractions Collect & Pool Fractions column->fractions evaporation Evaporate Solvent fractions->evaporation pure Purified SAPE evaporation->pure ms Mass Spectrometry (ESI-MS) pure->ms nmr NMR Spectroscopy (¹H, ³¹P) pure->nmr

Caption: Workflow for the synthesis and purification of SAPE.

Phospholipid Metabolism and Signaling

Phospholipids like SAPE are integral to cell membranes and can be remodeled through deacylation-reacylation cycles.[5] The fatty acid at the sn-2 position, in this case, adrenic acid, can be released by phospholipase A₂ (PLA₂) to generate signaling molecules.[5][6]

G Phospholipid Remodeling and Signaling SAPE This compound (in membrane) LysoPE 1-Stearoyl-sn-glycero-3-PE (Lysophospholipid) SAPE->LysoPE PLA₂ AdrenicAcid Adrenic Acid (Released Fatty Acid) SAPE->AdrenicAcid PLA₂ LysoPE->SAPE Acyltransferase Signaling Downstream Signaling (e.g., Eicosanoid synthesis) AdrenicAcid->Signaling PLA2 Phospholipase A₂ (PLA₂) Acyltransferase Acyl-CoA Synthetase & Acyltransferase AdrenoylCoA Adrenoyl-CoA AdrenoylCoA->SAPE Acyltransferase

References

Troubleshooting & Optimization

Technical Support Center: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE). SAPE is a phospholipid containing the polyunsaturated fatty acid, adrenic acid (22:4n-6), at the sn-2 position, making it highly susceptible to oxidation. This guide offers troubleshooting advice and frequently asked questions to ensure the stability and integrity of SAPE in your experiments.

Troubleshooting Guide: Preventing and Identifying SAPE Oxidation

This section addresses specific issues that may arise during the handling, storage, and use of SAPE.

Problem/Observation Potential Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Oxidation of the adrenoyl chain in SAPE.1. Review storage and handling procedures. 2. Perform an oxidation check using a recommended protocol. 3. If oxidation is confirmed, discard the sample and use a fresh, properly handled aliquot.
Visible discoloration (yellowing) or change in consistency of the lipid film or solution. Advanced oxidation and formation of secondary oxidation products.The sample is likely highly oxidized and should be discarded. Review handling procedures to prevent future occurrences, paying close attention to inert gas usage and temperature control.
Unexpected peaks in mass spectrometry analysis. Presence of oxidized SAPE species (e.g., hydroperoxides, isoprostanes).Compare observed masses with known oxidation products of adrenic acid. Implement stricter anaerobic handling techniques and consider adding an antioxidant to solvents.
Low recovery of SAPE after extraction or purification. Adsorption to plasticware or degradation due to oxidation.Use glass or Teflon-lined vials and syringes for all organic solutions of SAPE.[1][2] Ensure all solvents are deoxygenated and consider performing procedures in a glove box.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the optimal method for storing this compound (SAPE)?

A1: SAPE, particularly when dissolved in an organic solvent, should be stored in a glass vial with a Teflon-lined cap at -20°C or lower.[1][2][3][4] The headspace of the vial should be purged with an inert gas, such as argon or nitrogen, to displace oxygen and prevent oxidation.[5] It is highly recommended to aliquot the SAPE solution upon receipt to avoid repeated freeze-thaw cycles and minimize exposure to air.[6]

Q2: Can I store SAPE in plastic containers?

A2: No. Organic solutions of phospholipids should never be stored in plastic containers (e.g., polystyrene, polyethylene, polypropylene) as plasticizers can leach into the solvent and contaminate your sample.[1][2] Aqueous suspensions of lipids can be stored in plastic, but long-term storage in water is not recommended due to hydrolysis.[1][3]

Q3: How should I handle SAPE when preparing for an experiment?

A3: Always allow the vial to warm to room temperature before opening to prevent condensation of water vapor inside, which can lead to hydrolysis. Handle the solution using glass or stainless steel syringes or pipettes. Do not use plastic pipette tips with organic solvents.[1][2] If possible, perform all manipulations under a stream of inert gas or in a glove box.

Preventing Oxidation

Q4: What are the primary drivers of SAPE oxidation?

A4: The adrenoyl moiety, a polyunsaturated fatty acid with four double bonds, is the primary site of oxidation.[7] Oxidation is initiated by reactive oxygen species (ROS) and can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Q5: Should I use antioxidants with SAPE?

A5: The use of antioxidants is a common and effective strategy.[8] For lipidomics and cell culture applications, naturally occurring antioxidants like vitamin E (α-tocopherol) are often preferred as they are membrane-soluble and effective at terminating lipid peroxidation chain reactions.[9] For other applications, synthetic antioxidants such as BHT can be used. The choice and concentration of antioxidant should be optimized for your specific experimental system.

Q6: How can I remove dissolved oxygen from my solvents?

A6: Solvents can be deoxygenated by bubbling a gentle stream of inert gas (argon or nitrogen) through them for 15-30 minutes prior to use. Alternatively, using a Schlenk line for solvent degassing is also a highly effective method.

Detecting Oxidation

Q7: How can I detect if my SAPE has oxidized?

A7: Several methods can be used to detect lipid oxidation. A common and straightforward method is UV/Vis spectroscopy to detect the formation of conjugated dienes, which absorb at approximately 234 nm.[10] More sensitive and specific methods include liquid chromatography-mass spectrometry (LC-MS) to identify specific oxidation products of adrenic acid, such as F2-dihomo-isoprostanes and dihomo-isofurans.[1][11][12][13] Gas chromatography-mass spectrometry (GC-MS) can be used to detect volatile secondary oxidation products.

Q8: What are the common oxidation products of the adrenoyl chain in SAPE?

A8: The adrenic acid in SAPE can undergo both non-enzymatic and enzymatic oxidation. Non-enzymatic oxidation by free radicals leads to the formation of F2-dihomo-isoprostanes and dihomo-isofurans.[1][7][11] Enzymatic oxidation, for example by cytochrome P450, can produce epoxydocosatrienoic acids (EDTs).[14][15]

Experimental Protocols

Protocol 1: Aliquoting and Storage of SAPE in Chloroform

Objective: To properly store SAPE to minimize oxidation for long-term use.

Materials:

  • This compound (SAPE) in chloroform

  • High-purity chloroform

  • 2 mL amber glass vials with Teflon-lined caps

  • Gas-tight glass syringe

  • Source of dry argon or nitrogen gas

  • -20°C freezer

Procedure:

  • Allow the stock vial of SAPE to warm to room temperature before opening.

  • In a chemical fume hood, open the stock vial.

  • Using a gentle stream of argon or nitrogen, purge the headspace of the stock vial and the empty amber glass vials.

  • With a gas-tight glass syringe, carefully transfer the desired aliquot volume (e.g., 100 µL) into each of the new vials.

  • Purge the headspace of each new aliquot vial with inert gas for a few seconds.

  • Immediately and tightly seal the vials with the Teflon-lined caps.

  • Label the vials clearly with the name of the lipid, concentration, solvent, and date.

  • Store the aliquoted vials at -20°C.

Protocol 2: UV/Vis Spectroscopy for Detection of SAPE Oxidation

Objective: To quantify the extent of oxidation in a SAPE sample by measuring the absorbance of conjugated dienes.

Materials:

  • SAPE sample

  • Ethanol (spectroscopic grade)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a blank solution of the solvent used to dissolve the SAPE (e.g., ethanol).

  • Prepare a solution of the SAPE sample in the same solvent at a known concentration (e.g., 1 mg/mL).

  • Set the spectrophotometer to scan from 200 nm to 300 nm.

  • Blank the spectrophotometer using the solvent-filled cuvette.

  • Measure the absorbance spectrum of the SAPE solution.

  • Record the absorbance at 234 nm. A significant peak or shoulder at this wavelength indicates the presence of conjugated dienes and therefore, oxidation.

  • The percentage of oxidation can be estimated using the following formula: % Oxidation = [(A₂₃₄ / ε) * MW] / C Where:

    • A₂₃₄ is the absorbance at 234 nm

    • ε is the molar extinction coefficient of the oxidized species (approx. 27,000 M⁻¹cm⁻¹)

    • MW is the molecular weight of SAPE (approx. 796.1 g/mol )

    • C is the concentration of the SAPE solution in g/L

Visualizations

Storage_Workflow cluster_receiving Receiving SAPE cluster_preparation Preparation for Storage cluster_storage Long-Term Storage cluster_retrieval Retrieval for Experiment Receive Receive SAPE (in organic solvent) Warm Warm vial to room temperature Receive->Warm Aliquot Aliquot into glass vials with Teflon-lined caps Warm->Aliquot Purge Purge headspace with inert gas (Ar or N2) Aliquot->Purge Store Store at <= -20°C Purge->Store Retrieve Retrieve single aliquot Store->Retrieve Warm_Exp Warm to room temp before opening Retrieve->Warm_Exp Use Use in experiment Warm_Exp->Use

Caption: Recommended workflow for receiving, preparing, and storing SAPE to minimize oxidation.

Oxidation_Pathway SAPE This compound (SAPE) Oxidized_SAPE Oxidized SAPE (Hydroperoxides) SAPE->Oxidized_SAPE Initiation ROS Reactive Oxygen Species (ROS) (e.g., O2, light, metal ions) ROS->Oxidized_SAPE Secondary_Products Secondary Oxidation Products (Isoprostanes, Aldehydes) Oxidized_SAPE->Secondary_Products Propagation & Decomposition

Caption: Simplified pathway of non-enzymatic oxidation of SAPE.

References

Technical Support Center: Troubleshooting Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide primarily addresses troubleshooting for Solid-Phase Extraction (SPE) in the context of mass spectrometry sample preparation. The user query referenced "SAPE," which is likely a typographical error for SPE, a common technique in this field. If you are working with a different technique, please consult specific resources for that method.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fragmentation in mass spectrometry, with a focus on challenges arising from sample preparation and the analysis of complex molecules like glycopeptides.

General Troubleshooting Workflow

When encountering fragmentation issues, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving common problems.

Troubleshooting_Workflow cluster_Initial_Check Initial Observation & Verification cluster_Sample_Prep Sample Preparation Troubleshooting (SPE) cluster_MS_Parameters Mass Spectrometry Parameter Optimization cluster_Data_Analysis Data Analysis & Interpretation cluster_Solutions Solutions Start Problem Observed: Poor or Unexpected Fragmentation Check_Instrument Verify Instrument Performance (Calibration, Tuning, System Suitability) Start->Check_Instrument SPE_Recovery Assess SPE Recovery (Low, Inconsistent, or No Analyte) Check_Instrument->SPE_Recovery Solution_Instrument Recalibrate/ Retune MS Check_Instrument->Solution_Instrument Fails Check_Contamination Investigate Potential Contamination (Solvents, Plastics, Reagents) SPE_Recovery->Check_Contamination Solution_SPE Modify SPE Protocol SPE_Recovery->Solution_SPE Issue Identified Optimize_Fragmentation Optimize Fragmentation Method & Energy (CID, HCD, ETD, etc.) Check_Contamination->Optimize_Fragmentation Solution_Contamination Use High-Purity Reagents/Solvents Check_Contamination->Solution_Contamination Contaminant Found Review_Data Re-evaluate Data (Fragment Annotation, Database Search) Optimize_Fragmentation->Review_Data Solution_MS Adjust MS Parameters Optimize_Fragmentation->Solution_MS Improvement Seen Solution_Data Refine Data Analysis Workflow Review_Data->Solution_Data Discrepancy Found

Caption: A logical workflow for troubleshooting mass spectrometry fragmentation issues.

Troubleshooting Guides in Q&A Format

Section 1: Solid-Phase Extraction (SPE) Issues Affecting Fragmentation

Q1: My analyte recovery after SPE is low or inconsistent, leading to weak signals and poor fragmentation. What should I check?

A1: Low or inconsistent recovery is a common issue in SPE that directly impacts the amount of analyte available for mass spectrometry analysis and, consequently, the quality of fragmentation data. Here are the primary factors to investigate:

  • Sorbent and Analyte Mismatch: Ensure the chosen SPE sorbent has the appropriate chemistry to retain your analyte. For example, use a reversed-phase sorbent for nonpolar analytes in a polar matrix.

  • Improper Conditioning/Equilibration: The sorbent bed must be properly wetted and equilibrated with a solvent similar in composition to your sample matrix to ensure efficient analyte binding.

  • Sample Loading Conditions:

    • Flow Rate: A flow rate that is too high can prevent the analyte from adequately interacting with the sorbent.[1]

    • Solvent Strength: If the sample solvent is too strong, it may elute the analyte during the loading step. Consider diluting your sample in a weaker solvent.

  • Wash Step Optimization: The wash solvent may be too strong, causing premature elution of the analyte. Test different wash solvents of varying strengths to find the optimal balance between removing interferences and retaining the analyte.[2]

  • Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. You may need to increase the organic content, use a stronger solvent, or adjust the pH.

  • Drying of the Sorbent Bed: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery.

Q2: I'm observing unexpected peaks or a high baseline in my mass spectra after SPE, which is interfering with the fragmentation of my target analyte. What are the likely causes?

A2: The presence of extraneous peaks or a high baseline often points to contamination introduced during the SPE process or the elution of matrix components with your analyte.

  • Contaminants from Solvents and Reagents: Use only high-purity, LC-MS grade solvents and reagents. Common contaminants include polyethylene glycol (PEG) from detergents and plasticizers from labware.[3][4][5][6][7]

  • Leachables from Plasticware: Some plastics can leach compounds, especially when exposed to organic solvents. Use polypropylene or glass tubes and pipette tips that are certified for mass spectrometry applications.[3]

  • Keratin Contamination: Keratin from skin, hair, and dust is a frequent contaminant in proteomics experiments. Work in a clean environment, wear gloves, and keep samples covered.[3][4][5]

  • Co-elution of Matrix Components: If the SPE method is not selective enough, interfering compounds from the sample matrix may be co-eluted with your analyte, leading to ion suppression and a complex spectrum. To address this, you may need to modify the wash steps or choose a more selective sorbent.[8]

Table 1: Common Contaminants in Mass Spectrometry and Their Sources

ContaminantCommon m/z Values (Da)Likely Source(s)
Polyethylene Glycol (PEG)Repeating units of 44 DaDetergents (Triton, Tween), labware
Phthalates149, 167, 279Plasticizers from plastic containers and tubing
SiloxanesRepeating units of 74 DaSilicone-containing materials, septa
KeratinsVarious peptide fragmentsHuman skin, hair, dust
Section 2: Glycopeptide Fragmentation Challenges

Q1: I am not getting good fragmentation of my glycopeptide of interest. The spectrum is dominated by glycan fragments with very few peptide backbone fragments. How can I improve this?

A1: This is a classic challenge in glycoproteomics. The glycosidic bonds are often more labile than the peptide amide bonds, especially with Collision-Induced Dissociation (CID).

  • Optimize Collision Energy: Increasing the collision energy can promote fragmentation of the peptide backbone. However, excessively high energy can lead to complete fragmentation and loss of valuable information. It is often necessary to perform a collision energy ramp to find the optimal setting for your specific glycopeptide and instrument.[9]

  • Use Stepped Collision Energy (SCE): SCE methods, like stepped HCD, apply a range of collision energies during a single fragmentation event. This can provide a more balanced fragmentation of both the glycan and peptide moieties.[10]

  • Employ Alternative Fragmentation Techniques:

    • Higher-Energy Collisional Dissociation (HCD): This technique, common on Orbitrap instruments, often yields more peptide backbone fragments compared to traditional CID.

    • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods preferentially cleave the peptide backbone while leaving the labile glycan structure intact. They are particularly useful for identifying the site of glycosylation.[11]

    • Hybrid Fragmentation Methods (EThcD, ETciD): These methods combine electron-based dissociation with collisional activation to generate a rich set of both glycan and peptide fragment ions in a single spectrum.[10]

Table 2: Effect of Collision Energy on Glycopeptide Identifications

Collision Energy Increase (from default)Unique Glycopeptide IdentificationsUnique Peptide Identifications
+0%~280~3800
+10%~450~3700
+20%~600~3500
+30%~700~3200
+40%~750~2800
+50%~780~2500
+60%>700<2500
Data adapted from a study optimizing glycopeptide fragmentation on a timsTOF Pro 2 instrument. The absolute numbers are instrument and sample-dependent, but the trend is generally applicable.[9]

Q2: I'm having trouble identifying the correct glycan structure due to ambiguous fragmentation patterns. How can I improve the structural elucidation of the glycan moiety?

A2: Interpreting glycan fragmentation can be complex due to the presence of isomers.

  • Low Collision Energy Fragmentation: Using lower collision energies can selectively fragment the outer, more labile parts of the glycan, providing information about terminal sugar residues and branching patterns.[11]

  • Diagnostic Oxonium Ions: Certain low-mass ions (oxonium ions) are characteristic of specific monosaccharide residues and linkages. Analyzing the presence and relative abundance of these ions can help in glycan structure determination.

  • Software Tools: Utilize specialized software designed for glycopeptide data analysis. These tools can help in annotating complex fragmentation spectra and scoring potential glycopeptide identifications.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Peptide Cleanup

This protocol provides a general workflow for cleaning up and concentrating peptide samples prior to mass spectrometry analysis.

  • Conditioning: Pass a high-organic solvent (e.g., 100% acetonitrile or methanol) through the SPE cartridge to wet the stationary phase.

  • Equilibration: Wash the cartridge with an aqueous solvent similar to the sample matrix (e.g., 0.1% formic acid in water) to prepare the sorbent for sample binding.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in 5% acetonitrile) to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptides with a solvent strong enough to disrupt their interaction with the sorbent (e.g., 0.1% formic acid in 50-80% acetonitrile).[12]

SPE_Protocol Condition 1. Condition (e.g., 100% ACN) Equilibrate 2. Equilibrate (e.g., 0.1% FA in Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (e.g., 0.1% FA in 5% ACN) Load->Wash Elute 5. Elute (e.g., 0.1% FA in 60% ACN) Wash->Elute Analyze Analyze by MS Elute->Analyze

Caption: A step-by-step workflow for a generic SPE protocol.

Protocol 2: Solid-Phase Extraction of N-linked Glycopeptides

This method involves the specific capture of glycopeptides on a solid support.

  • Protein Digestion: Digest the protein sample with an appropriate enzyme (e.g., trypsin).

  • Oxidation: Oxidize the cis-diol groups of the carbohydrate moieties on the glycopeptides to aldehydes using sodium periodate.

  • Immobilization: Covalently couple the oxidized glycopeptides to a solid support containing hydrazide chemistry.

  • Washing: Thoroughly wash the solid support to remove non-glycosylated peptides.

  • Release: Release the now de-glycosylated peptides from the solid support using Peptide-N-Glycosidase F (PNGase F), which cleaves the N-glycan and converts the asparagine residue at the glycosylation site to aspartic acid (a 1 Da mass shift).

  • Analysis: Analyze the released peptides by LC-MS/MS to identify the original sites of N-glycosylation.[1][8]

Frequently Asked Questions (FAQs)

Q: What is the "matrix effect" in LC-MS, and how can SPE help mitigate it? A: The matrix effect is the suppression or enhancement of the ionization of a target analyte by co-eluting compounds from the sample matrix. This can lead to poor sensitivity and inaccurate quantification. SPE helps to mitigate the matrix effect by removing these interfering compounds from the sample before it is introduced into the mass spectrometer.[8]

Q: Why do I see no peaks at all in my mass spectrum? A: This could be due to a number of issues, ranging from simple to complex. Start by checking for leaks in the system and ensuring that the detector is functioning correctly. Verify that your sample was properly prepared and that the autosampler and syringe are working. If these basic checks do not resolve the issue, a more in-depth investigation of the instrument's components may be necessary.[13]

Q: How do I choose the right fragmentation method for my experiment? A: The choice of fragmentation method depends on the analyte and the information you want to obtain.

  • For peptide sequencing: CID or HCD are generally good choices.

  • For identifying labile post-translational modifications (like glycosylation): ETD or ECD are often preferred as they tend to preserve the modification.

  • For comprehensive fragmentation of glycopeptides: Hybrid methods like EThcD can provide the most information in a single run.[11]

Q: My mass accuracy seems to be off. What should I do? A: Inaccurate mass measurements are often a sign that the instrument needs to be calibrated. Perform a mass calibration using the manufacturer's recommended standards. Also, ensure that the mass spectrometer is well-maintained, as contaminants or instrument drift can affect mass accuracy.

References

Technical Support Center: Optimizing the Stability of SAPE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with liposomes containing 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylethanolamine (SAPE) as a lipid component, and when encapsulating Sodium Ascorbyl Phosphate (SAP), a stable vitamin C derivative.

Frequently Asked Questions (FAQs)

Q1: What is SAPE and how does it affect liposome stability?

A: SAPE can refer to different molecules. In the context of liposome formulation, it most commonly refers to 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylethanolamine , a naturally occurring phospholipid. The arachidonic acid component of this phospholipid is a polyunsaturated fatty acid, which can make liposomes more susceptible to oxidation, a major chemical stability issue. The inclusion of lipids with unsaturated chains can also increase the fluidity and permeability of the liposome membrane.[][2]

Alternatively, if you are encapsulating a substance known as Sodium Ascorbyl Phosphate (SAP) , this is a stable, water-soluble derivative of Vitamin C used for its antioxidant properties.[3][4][5] The stability of the final formulation will depend on both the liposome's physical and chemical integrity and the stability of the encapsulated SAP.

Q2: What are the primary signs of instability in my SAPE-containing liposome formulation?

A: Common indicators of liposome instability include:

  • Aggregation or Flocculation: A visible clumping or settling of liposomes, which can be confirmed by an increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[6]

  • Leakage of Encapsulated Material: The premature release of the encapsulated drug or molecule from the aqueous core or lipid bilayer. This can be quantified by separating the free drug from the liposomes and measuring its concentration.

  • Changes in Physical Appearance: The solution may become cloudy, or you may observe precipitation.

  • Chemical Degradation: For liposomes containing unsaturated lipids like 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylethanolamine, lipid peroxidation is a key concern.[] For encapsulated drugs like Sodium Ascorbyl Phosphate, degradation can lead to discoloration and a loss of efficacy.[5][7]

Q3: How does cholesterol impact the stability of liposomes?

A: Cholesterol is a critical component for enhancing liposome stability. It inserts into the phospholipid bilayer, where it modulates membrane fluidity, reduces permeability, and increases mechanical rigidity.[2][8][9] This helps to minimize the leakage of encapsulated drugs and can improve resistance to aggregation.[2] However, the optimal concentration of cholesterol is crucial and needs to be determined for each specific formulation.[2]

Q4: What is the ideal storage temperature for my liposome formulation?

A: The optimal storage temperature is highly dependent on the lipid composition of your liposomes. Generally, storing liposomes at a temperature below the gel-to-liquid crystalline phase transition temperature (Tm) of the lipids will result in a more ordered and less permeable membrane, thus enhancing stability. For many formulations, refrigeration at 4°C is recommended.[] Freezing should be approached with caution as it can damage the liposomes unless appropriate cryoprotectants are used. For liposomes encapsulating Sodium Ascorbyl Phosphate, storage temperature has been shown to be a more critical factor for stability than the lipid composition itself.[3][4]

Troubleshooting Guides

Problem 1: My liposomes are aggregating.
Potential Cause Troubleshooting/Optimization Strategy
Insufficient Surface Charge Increase the zeta potential of your liposomes to greater than ±30 mV to enhance electrostatic repulsion. This can be achieved by incorporating a charged lipid (e.g., a cationic or anionic lipid) into your formulation.
High Liposome Concentration Highly concentrated liposome suspensions are more prone to aggregation. Try diluting your sample before storage or analysis.
Improper Storage Temperature Storing liposomes near their phase transition temperature can lead to instability and aggregation. Ensure storage is well below the Tm of your lipid mixture.
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes induce aggregation by bridging between negatively charged liposomes. Consider using a chelating agent like EDTA or switching to a buffer without divalent cations.
Problem 2: My encapsulated drug is leaking from the liposomes.
Potential Cause Troubleshooting/Optimization Strategy
High Membrane Fluidity Incorporate cholesterol into the lipid bilayer to increase rigidity and reduce permeability.[2] Using lipids with saturated fatty acid chains or a higher phase transition temperature can also create a less permeable membrane.[2]
Lipid Peroxidation (for unsaturated lipids like 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylethanolamine) The oxidation of unsaturated lipid chains can disrupt the membrane integrity, leading to leakage. Prepare and store liposomes in an oxygen-free environment (e.g., by purging with nitrogen or argon). Add antioxidants, such as alpha-tocopherol (Vitamin E), to the formulation.[]
Inappropriate pH or Osmotic Gradient Ensure the pH of the external buffer is optimized for both liposome and drug stability. Maintain an appropriate osmotic balance between the interior and exterior of the liposomes to prevent swelling or shrinking that could lead to leakage.
Improper Storage Store liposomes at a temperature that minimizes membrane permeability, typically below the Tm of the lipids. Avoid repeated freeze-thaw cycles.
Problem 3: Low encapsulation efficiency of Sodium Ascorbyl Phosphate (SAP).
Potential Cause Troubleshooting/Optimization Strategy
Inefficient Hydration Ensure the lipid film is thin and evenly distributed before hydration. The hydration buffer containing SAP should be heated to a temperature above the Tm of the lipids to ensure proper vesicle formation.
Suboptimal Lipid Composition The interaction between SAP and the lipid headgroups can influence encapsulation. Experiment with different phospholipid compositions, including those with varying headgroup charges.
Low Drug Concentration While higher initial drug concentrations can lead to higher absolute amounts encapsulated, there is an upper limit to entrapment efficiency, which for SAP has been reported to be around 8-10% in some formulations.[3][4]
Inefficient Size Reduction Method The method used for downsizing liposomes (e.g., sonication, extrusion) can affect encapsulation. Extrusion through polycarbonate membranes is a common method for producing unilamellar vesicles with a defined size, which can help in achieving consistent encapsulation.

Quantitative Data Summary

The stability and properties of liposomes are highly dependent on their composition and preparation methods. Below are tables summarizing representative quantitative data.

Table 1: Effect of Lipid Composition on Liposome Properties (Encapsulating Sodium Ascorbyl Phosphate - SAP)

Liposome Composition (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)SAP Entrapment Efficiency (%)
Non-hydrogenated Soybean Lecithin : Cholesterol> 300> 0.5-30 to -40~8-10
Hydrogenated Soybean Lecithin : Cholesterol> 300> 0.5-30 to -40~8-10

Note: Data are representative and intended to illustrate general trends. Actual values will vary based on the specific experimental conditions. The size of liposomes containing SAP is noted to be significantly greater than that of empty liposomes.[3][4]

Table 2: Influence of Storage Temperature on the Stability of Encapsulated Sodium Ascorbyl Phosphate (SAP)

Storage TemperatureObservation
4°CHigher stability of encapsulated SAP.
Room Temperature (20-25°C)Increased degradation of SAP over time.
40°CSignificant degradation of SAP.

Note: The stability of SAP in liposome formulations is more significantly influenced by storage temperature than by the lipid composition.[3][4]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size, suitable for encapsulating hydrophilic compounds like Sodium Ascorbyl Phosphate (SAP).

Materials:

  • Phospholipids (e.g., 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylethanolamine, Soybean Lecithin)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4) containing the substance to be encapsulated (e.g., Sodium Ascorbyl Phosphate)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: a. Dissolve the lipids (and cholesterol) in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Warm the hydration buffer (containing the dissolved SAP) to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). e. The resulting translucent suspension contains unilamellar liposomes of a size close to the membrane pore size.

  • Removal of Unencapsulated Material: a. Cool the liposome suspension to room temperature. b. Remove the unencapsulated material by passing the suspension through a size-exclusion column or by dialysis against the external buffer.

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_sizing Size Reduction cluster_purification Purification Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Lipid Film Formation Lipid Film Formation Solvent Evaporation->Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration MLV Formation MLV Formation Hydration->MLV Formation Extrusion Extrusion MLV Formation->Extrusion Removal of Free Drug Removal of Free Drug Extrusion->Removal of Free Drug Final Liposome Suspension Final Liposome Suspension Removal of Free Drug->Final Liposome Suspension

Caption: Workflow for Liposome Preparation.

Troubleshooting_Aggregation Liposome Aggregation Liposome Aggregation Insufficient Surface Charge Insufficient Surface Charge Liposome Aggregation->Insufficient Surface Charge High Concentration High Concentration Liposome Aggregation->High Concentration Improper Temperature Improper Temperature Liposome Aggregation->Improper Temperature Divalent Cations Divalent Cations Liposome Aggregation->Divalent Cations Add Charged Lipid Add Charged Lipid Insufficient Surface Charge->Add Charged Lipid Dilute Suspension Dilute Suspension High Concentration->Dilute Suspension Optimize Storage Temp. Optimize Storage Temp. Improper Temperature->Optimize Storage Temp. Use Chelating Agent Use Chelating Agent Divalent Cations->Use Chelating Agent

Caption: Troubleshooting Liposome Aggregation.

References

Technical Support Center: Quantification of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers quantifying 1-Stearoyl-2-Adrenoyl-sn-glycero-3-Phosphoethanolamine (SAPE), a specific phosphatidylethanolamine (PE) containing stearic acid (18:0) and adrenic acid (22:4).

Frequently Asked Questions (FAQs)

Q1: What is the optimal analytical technique for quantifying SAPE?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying specific phospholipid species like SAPE.[1][2] This technique offers the high sensitivity and specificity required to distinguish SAPE from other structurally similar lipids.[1] Using the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer allows for precise quantification.[1][3]

Q2: How should I select an internal standard (IS) for accurate SAPE quantification?

A2: The ideal internal standard is a stable isotope-labeled version of SAPE (e.g., d7-SAPE). If unavailable, a synthetic PE with fatty acid chains of similar length but different mass (e.g., odd-chain fatty acids) is the next best choice.[1] The IS should not be naturally present in the sample, must be well-separated chromatographically from other components, and should have similar chemical properties to SAPE.[4] It is crucial to add the IS at the very beginning of the sample preparation process to account for any lipid loss during extraction.[5]

Q3: What are the expected precursor and product ions for SAPE in MS/MS analysis?

A3: For SAPE (C43H78NO8P), the expected monoisotopic mass is approximately 775.55 g/mol .

  • Positive Ion Mode: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 776.5. A characteristic product ion results from the neutral loss of the phosphoethanolamine headgroup (141 Da), yielding a diacylglycerol-like fragment at m/z 635.5.

  • Negative Ion Mode: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 774.5. Characteristic product ions include the fatty acid carboxylates for stearic acid (m/z 283.3) and adrenic acid (m/z 331.3).

Q4: The adrenoyl (22:4) group in SAPE is a polyunsaturated fatty acid (PUFA). How can I prevent its oxidation during sample preparation?

A4: PUFAs are susceptible to oxidation, which can lead to inaccurate quantification. To minimize this, handle samples on ice, work quickly, and add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent (e.g., chloroform/methanol with 0.01% BHT).[6] Store extracts under an inert gas (nitrogen or argon) at -80°C until analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No SAPE Signal 1. Inefficient Extraction: SAPE may be poorly recovered from the biological matrix. 2. Ion Suppression: Co-eluting compounds in the sample matrix can suppress the ionization of SAPE in the MS source. 3. Sample Degradation: The PUFA chain (adrenic acid) may have oxidized.1. Use a robust lipid extraction method like the Folch or Bligh-Dyer method, which uses a chloroform/methanol mixture.[7][8] Ensure proper phase separation. 2. Improve chromatographic separation to resolve SAPE from interfering compounds.[9] Dilute the sample if suppression is severe. 3. Add an antioxidant (e.g., BHT) during extraction and keep samples cold.[6]
Poor Chromatographic Peak Shape (Tailing, Fronting, or Split Peaks) 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: The pH or solvent composition may be suboptimal for PE elution. 3. Column Degradation: The stationary phase may be fouled or degraded.1. Dilute the sample or reduce the injection volume. 2. For reversed-phase (RP) chromatography, ensure proper gradient elution. For HILIC, ensure proper mobile phase water content. Adding a small amount of a weak acid or base can improve peak shape for phospholipids. 3. Flush the column with a strong solvent or replace it if necessary.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in extraction efficiency or pipetting errors. 2. Injector Inconsistency: Issues with the autosampler can lead to variable injection volumes. 3. Lack of Proper Internal Standard Use: The IS is not adequately correcting for variability.1. Use a reliable internal standard added at the start of the workflow.[5][10] Ensure all samples are treated identically. 2. Perform injector maintenance and check for air bubbles in the syringe. 3. Ensure the IS is chemically similar to SAPE and is used correctly to calculate the peak area ratio for quantification.[10]
Data Processing Issues (e.g., Missing Values) 1. Signal Below Limit of Detection (LOD): The concentration of SAPE in some samples is too low to be reliably detected. 2. Incorrect Peak Integration: Software may fail to correctly identify or integrate low-abundance peaks.1. For statistical analysis, missing values may need to be handled by imputation methods.[11] Methods like k-nearest neighbors (knn) can be suitable for lipidomics data.[11] 2. Manually inspect and correct peak integration for all samples. Adjust integration parameters if necessary.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
  • Preparation: Pre-chill all solvents and glassware. Prepare a stock solution of your chosen internal standard (e.g., PE 17:0/17:0).

  • Sample Spiking: To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

  • Extraction: Add 3 mL of a pre-chilled 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.[6]

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 1 mL of 0.9% NaCl solution. Vortex for 1 minute, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection: Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 methanol:water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating lipid species.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 30% B.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.

  • Ionization: Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions:

    • SAPE (Positive Mode): Q1: 776.5 m/z -> Q3: 635.5 m/z

    • Internal Standard (e.g., PE 17:0/17:0): Q1: 718.6 m/z -> Q3: 577.6 m/z

Data Presentation

Quantitative results should be presented clearly. Below is an example table comparing SAPE concentrations in control versus treated samples.

Sample GroupNSAPE Concentration (ng/mL) Mean ± SDp-value
Control815.4 ± 2.1\multirow{2}{*}{0.008}
Treated828.9 ± 3.5

Visualizations

Experimental Workflow for SAPE Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A 1. Biological Sample (e.g., Plasma) B 2. Add Internal Standard A->B C 3. Lipid Extraction (Folch Method) B->C D 4. Dry Down & Reconstitute C->D E 5. LC-MS/MS Analysis (MRM) D->E F 6. Peak Integration & Area Ratio Calculation E->F G 7. Concentration Calculation (Calibration Curve) F->G H 8. Statistical Analysis G->H

Caption: Workflow for the quantification of SAPE from biological samples.

Troubleshooting Logic for Low Signal Intensity

G Start Problem: Low SAPE Signal Cause1 Check Extraction Efficiency Start->Cause1 Cause2 Investigate Ion Suppression Start->Cause2 Cause3 Assess Sample Stability Start->Cause3 Sol1 Re-extract with fresh solvent Use Folch/Bligh-Dyer method Cause1->Sol1 Sol2 Dilute sample extract Improve LC separation Cause2->Sol2 Sol3 Add antioxidant (BHT) Keep samples at -80°C Cause3->Sol3

Caption: Decision tree for troubleshooting low signal intensity of SAPE.

References

Technical Support Center: Analysis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adduct formation during the analysis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) by Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What are adduct ions in ESI-MS and why are they a problem for SAPE analysis?

A1: In electrospray ionization (ESI), an adduct ion is formed when an intact analyte molecule associates with an ion present in the solution, such as a proton ([M+H]⁺) or a metal cation. While the protonated molecule is often the desired species for analysis, the formation of other adducts, particularly with alkali metals like sodium ([M+Na]⁺) and potassium ([M+K]⁺), is a common phenomenon.[1]

These adducts are problematic for several reasons:

  • Signal Dilution: The analyte signal is split across multiple ionic species ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.), which reduces the intensity of the primary ion of interest and can decrease the overall sensitivity of the analysis.[2]

  • Complex Spectra: The presence of multiple adducts complicates the mass spectrum, making data interpretation more challenging.

  • Quantitative Inaccuracy: Fluctuations in the levels of alkali metal contaminants can lead to variable adduct ratios, compromising the reproducibility and accuracy of quantitative measurements.[3]

Q2: How can I identify sodium and potassium adducts in my mass spectrum of SAPE?

A2: Sodium and potassium adducts can be identified by their mass-to-charge ratio (m/z) relative to the protonated molecule ([M+H]⁺). The molecular weight of SAPE (C₄₉H₈₂NO₈P) is approximately 859.58 g/mol .

  • The protonated molecule ([M+H]⁺) will appear at an m/z corresponding to the molecular mass plus the mass of a proton.

  • The sodium adduct ([M+Na]⁺) will be observed at 22 m/z units higher than the protonated molecule.[1]

  • The potassium adduct ([M+K]⁺) will be found at 38 m/z units higher than the protonated molecule.[1]

Q3: What are the primary sources of sodium and potassium contamination in an LC-MS system?

A3: Alkali metal ions are ubiquitous and can be introduced at multiple points in the analytical workflow:

  • Reagents and Solvents: Mobile phases, buffers, and sample preparation reagents can contain trace amounts of sodium and potassium salts.[2]

  • Sample Matrix: Biological samples inherently contain significant concentrations of inorganic ions.[3]

  • Glassware and Consumables: Leaching from glass containers, pipette tips, and vials can introduce contamination.

  • LC-MS System: The liquid chromatography system itself, including tubing, fittings, and the autosampler, can have non-specific adsorption sites that contribute to adduct formation.[2]

Q4: What is the most straightforward approach to minimize adduct formation?

A4: The most common and effective method is to lower the pH of the mobile phase by adding a simple organic acid, such as formic acid.[1] This increases the concentration of protons (H⁺), which then outcompete the alkali metal ions (Na⁺, K⁺) for adduction to the analyte molecule, thereby promoting the formation of the desired protonated molecule ([M+H]⁺).[1]

Troubleshooting Guide

This guide addresses specific issues related to adduct formation during the ESI-MS analysis of SAPE.

Issue 1: High abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts for SAPE.

High levels of alkali adducts can significantly compromise the quality of your data. The following solutions can help to suppress their formation and enhance the signal of the protonated molecule.

Modifying the mobile phase is a primary strategy to control adduct formation. The goal is to provide a consistent and overwhelming source of a desired adduct-forming ion, typically protons or ammonium ions.

Experimental Protocol: Modifying the Mobile Phase

  • Preparation of Acidified Mobile Phase:

    • To your organic and aqueous mobile phase reservoirs, add formic acid to a final concentration of 0.1% (v/v).

    • For example, to prepare 1 L of mobile phase, add 1 mL of high-purity formic acid.

    • Thoroughly mix and degas the mobile phases before use.

  • Preparation of Ammonium-Containing Mobile Phase:

    • To promote the formation of ammonium adducts ([M+NH₄]⁺) over sodium or potassium adducts, add ammonium formate or ammonium acetate.

    • Prepare a stock solution of 1 M ammonium formate in water.

    • Add the stock solution to your mobile phases to achieve a final concentration of 5-10 mM. For example, add 10 mL of the 1 M stock to 1 L of mobile phase for a 10 mM final concentration.[4]

    • If needed, adjust the pH with a small amount of formic or acetic acid.

Table 1: Comparison of Common Mobile Phase Modifiers

ModifierTypical ConcentrationPrimary Ion FormedAdvantagesDisadvantages
Formic Acid 0.1% (v/v)[M+H]⁺Simple, effective for protonation, good peak shape.[1]May not be sufficient if alkali contamination is very high.
Ammonium Formate 5-10 mM[M+NH₄]⁺, [M+H]⁺Promotes consistent ammonium adducts, which can be more stable.[5]Adds complexity if both protonated and ammonium adducts are formed.
Ammonium Acetate 5-10 mM[M+NH₄]⁺, [M+H]⁺Similar to ammonium formate, useful for different pH ranges.[4]Can be less volatile than ammonium formate.

If the sample matrix is the primary source of contamination, offline desalting can be effective.

Experimental Protocol: Solid-Phase Extraction (SPE) for Desalting

  • SPE Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18) appropriate for the sample volume.

  • Conditioning: Condition the cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.

  • Sample Loading: Load the extracted lipid sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of water or a low-percentage organic solvent to remove salts and other polar interferences.

  • Elution: Elute the SAPE from the cartridge using a non-polar solvent like methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Residual salt buildup in the LC system can be a persistent source of adducts.

Workflow for System Cleaning

cluster_0 LC System Cleaning Protocol A Disconnect Column B Flush System with High-Purity Water (30-60 min) A->B Step 1 C Flush with Isopropanol (30 min) B->C Step 2 D Flush with Mobile Phase A (without buffer/acid, 30 min) C->D Step 3 E Equilibrate with Initial Mobile Phase (with modifiers) D->E Step 4 F Reconnect Column and Equilibrate E->F Step 5 Start High Adducts or Low Signal Observed Check_MobilePhase Prepare Fresh Mobile Phase with LC-MS Grade Reagents Start->Check_MobilePhase Test_New Re-run Analysis Check_MobilePhase->Test_New Problem_Solved Problem Resolved Test_New->Problem_Solved Yes Check_Sample Prepare Fresh Sample with New Vials and Solvents Test_New->Check_Sample No Test_Again Re-run Analysis Check_Sample->Test_Again Test_Again->Problem_Solved Yes Contamination_Source Identify Contaminated Reagent/Vial Batch Test_Again->Contamination_Source No

References

Technical Support Center: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE). This guide focuses on the common challenges related to the degradation of SAPE during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of this compound?

A1: this compound, also known as PE(18:0/22:4), is a phospholipid. It has a glycerol backbone with stearic acid (a saturated fatty acid, 18:0) attached at the sn-1 position, adrenic acid (a polyunsaturated fatty acid, 22:4) at the sn-2 position, and a phosphoethanolamine head group at the sn-3 position.[1][2][3]

Q2: What are the primary pathways through which SAPE can degrade?

A2: The two main degradation pathways for SAPE are hydrolysis and oxidation. The presence of an ester linkage and a polyunsaturated fatty acyl chain (adrenic acid) makes it susceptible to these degradation routes.

Q3: What are the expected degradation products from the hydrolysis of SAPE?

A3: Hydrolysis of SAPE can occur at two primary sites, catalyzed by phospholipases or chemical conditions (e.g., pH changes).

  • Phospholipase A2 (PLA2) mediated or selective sn-2 hydrolysis: This is a common enzymatic degradation pathway that results in the cleavage of the fatty acid at the sn-2 position. This would yield adrenic acid and 1-stearoyl-sn-glycero-3-phosphoethanolamine (Lyso-PE, 18:0) .

  • sn-1 hydrolysis: Less common enzymatically, but possible under certain chemical conditions, this would yield stearic acid and 2-adrenoyl-sn-glycero-3-phosphoethanolamine .

Q4: What are the likely degradation products from the oxidation of SAPE?

A4: The adrenic acid at the sn-2 position, being a polyunsaturated fatty acid with four double bonds, is highly susceptible to oxidation. Oxidation can be initiated by factors like exposure to air (autoxidation), light, or pro-oxidant agents. This process can lead to a complex mixture of products, including:

  • Lipid Hydroperoxides: The initial products of oxidation.

  • Aldehydes: Such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are common secondary products of lipid peroxidation.

  • Truncated fatty acid products: Cleavage at the double bonds can result in the formation of shorter-chain aldehydes and carboxylic acids still attached to the glycerol backbone.

  • Epoxides and Hydroxylated Fatty Acids: Formed by the addition of oxygen across the double bonds.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram (LC-MS, GC-MS) Contamination or degradation of SAPE.1. Run a fresh, unopened standard of SAPE to confirm its retention time. 2. Analyze the mass spectra of the unexpected peaks to identify potential degradation products (see expected products in FAQs). 3. Ensure proper storage of SAPE at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]
Loss of SAPE concentration over time in prepared solutions Hydrolysis or oxidation of SAPE in the solvent.1. Prepare fresh solutions of SAPE for each experiment. 2. Use high-purity solvents and degas them before use to remove dissolved oxygen. 3. If possible, add an antioxidant such as BHT to the solvent, ensuring it does not interfere with downstream applications.
Inconsistent experimental results Variability in the extent of SAPE degradation between samples.1. Standardize sample handling procedures to minimize exposure to air and light. 2. Work on ice whenever possible to reduce the rate of chemical reactions. 3. Include control samples to monitor the stability of SAPE throughout the experiment.
Formation of visible precipitates in solution Formation of insoluble degradation products or aggregation.1. Centrifuge the sample and analyze the supernatant and any precipitate separately to identify the components. 2. Consider the compatibility of the solvent with potential degradation products. Some oxidized lipids have altered solubility.

Experimental Protocols

Protocol 1: Analysis of SAPE Hydrolysis Products by LC-MS

This protocol outlines a general method for detecting the primary hydrolysis products of SAPE.

1. Sample Preparation:

  • Incubate SAPE under conditions expected to cause hydrolysis (e.g., with a specific phospholipase or at a pH known to induce chemical hydrolysis).
  • Include a control sample of SAPE incubated under identical conditions without the hydrolytic agent.
  • Stop the reaction by adding a solvent that will precipitate proteins and/or halt the reaction (e.g., ice-cold methanol).
  • Perform a lipid extraction, for example, using the Bligh-Dyer or a similar method.
  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

2. LC-MS Analysis:

  • Column: A C18 reversed-phase column is suitable for separating phospholipids and fatty acids.
  • Mobile Phase: A gradient of solvents such as water/acetonitrile or water/methanol with a small amount of formic acid or ammonium formate to improve ionization.
  • Mass Spectrometry: Use electrospray ionization (ESI) in both positive and negative ion modes to detect the parent SAPE, lyso-PE, and free fatty acids.
  • Expected Masses:
  • SAPE (M+H)+: m/z 796.6
  • 1-stearoyl-sn-glycero-3-phosphoethanolamine (Lyso-PE, 18:0) (M+H)+: m/z 482.3
  • Adrenic Acid (M-H)-: m/z 331.3
  • Stearic Acid (M-H)-: m/z 283.3

Protocol 2: Detection of Oxidative Stress Markers from SAPE Degradation

This protocol provides a method to measure common markers of lipid peroxidation.

1. Induction of Oxidation:

  • Expose a solution or lipid vesicle preparation containing SAPE to an oxidizing agent (e.g., Fenton reagent, UV light, or air).
  • Include a control sample protected from oxidation.

2. TBARS Assay for Malondialdehyde (MDA) Detection:

  • This is a colorimetric assay to measure MDA, a secondary product of lipid peroxidation.
  • Mix the sample with a thiobarbituric acid (TBA) solution and an acid (e.g., trichloroacetic acid).
  • Heat the mixture (e.g., at 95°C for 30-60 minutes).
  • Cool the samples and measure the absorbance of the resulting pink-colored product at approximately 532 nm.
  • Quantify the MDA concentration using a standard curve prepared with an MDA standard.

Visualizations

SAPE_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation SAPE This compound (SAPE) Adrenic_Acid Adrenic Acid SAPE->Adrenic_Acid PLA2 / sn-2 Hydrolysis Lyso_PE 1-Stearoyl-Lyso-PE SAPE->Lyso_PE PLA2 / sn-2 Hydrolysis Hydroperoxides Lipid Hydroperoxides SAPE->Hydroperoxides Initial Oxidation Aldehydes Aldehydes (MDA, 4-HNE) Hydroperoxides->Aldehydes Secondary Oxidation Truncated_Products Truncated Products Hydroperoxides->Truncated_Products Secondary Oxidation

Caption: Major degradation pathways of SAPE.

Experimental_Workflow_Hydrolysis start Start: SAPE Sample hydrolysis Induce Hydrolysis (e.g., with PLA2) start->hydrolysis extraction Lipid Extraction (e.g., Bligh-Dyer) hydrolysis->extraction analysis LC-MS Analysis extraction->analysis results Identify & Quantify: - Adrenic Acid - Lyso-PE analysis->results

Caption: Workflow for analyzing SAPE hydrolysis.

References

Technical Support Center: Optimizing Saponin (SAPE) Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of saponin (SAPE) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the extraction and purification of saponins from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting saponins from plant materials?

A1: Researchers face several key challenges during saponin extraction. These include the natural variability of saponin content in plant materials, which is affected by species, variety, and growing conditions.[1] Selecting the most appropriate and efficient extraction technique from the many available is another significant hurdle.[1] Additionally, crude extracts are often contaminated with impurities like polysaccharides, proteins, and other secondary metabolites, which can complicate purification.[1] Finally, scaling up the extraction process from a laboratory to an industrial scale presents its own set of difficulties.[1]

Q2: Which solvents are most effective for saponin extraction?

A2: Saponins are typically soluble in polar solvents. Ethanol and methanol, often in aqueous solutions, are the most commonly used solvents for extraction.[2] The choice of solvent and its concentration is a critical parameter to optimize, as different saponins have varying polarities. For instance, increasing the water content in an ethanol-water mixture can enhance the extraction of more polar saponins.

Q3: What are the main advantages of modern extraction techniques over traditional methods?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE) offer several advantages over traditional methods such as maceration or Soxhlet extraction. These advantages include higher extraction efficiency, significantly shorter extraction times, and reduced consumption of organic solvents, making them more environmentally friendly.[3] For example, PLE can increase saponin yield by 20-30% compared to conventional methods.[4]

Q4: How can I quantify the total saponin content in my extract?

A4: The total saponin content is often determined using colorimetric methods, such as the vanillin-sulfuric acid assay, which provides an estimation of the total saponins.[2] For more accurate quantification of individual saponins, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2] Due to the lack of a strong chromophore in many saponins, detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are often used with HPLC.[3][5]

Troubleshooting Guides

Extraction Phase
Problem Possible Cause(s) Troubleshooting Steps
Low Saponin Yield 1. Inappropriate plant material (low saponin content).2. Inefficient extraction method.3. Sub-optimal extraction parameters (solvent, time, temperature).1. Select plant parts known for high saponin concentration.[6]2. Switch to a more efficient technique like UAE or MAE.[6]3. Optimize extraction parameters such as solvent concentration, temperature, and time.[1]
High Viscosity of Extract Co-extraction of polysaccharides.[7]1. Perform a pre-extraction step with a less polar solvent to remove interfering compounds.2. Use enzymatic hydrolysis to break down polysaccharides (requires careful optimization).3. Employ precipitation with an anti-solvent to selectively remove polysaccharides.[7]
Purification Phase
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation in Column Chromatography (Peak Tailing) 1. Inappropriate mobile phase.2. Saponin precipitation on the column.3. Irreversible adsorption to the stationary phase.[7]1. Optimize the mobile phase; a common system is chloroform-methanol-water.[7] Consider adding a small amount of acid or base to improve peak shape.[7]2. Ensure the sample is fully dissolved in the initial mobile phase before loading.3. Consider a different stationary phase (e.g., C8) or a different purification technique like counter-current chromatography.[7]
Difficulty with Saponin Crystallization 1. Presence of impurities.2. Inappropriate solvent system.3. Sub-optimal temperature.1. Further purify the saponin fraction using preparative HPLC.2. Experiment with different solvent and anti-solvent combinations.3. Test different temperatures (e.g., 4°C, room temperature) to find the optimal condition for crystallization.[7]
Analysis Phase (HPLC)
Problem Possible Cause(s) Troubleshooting Steps
No or Very Small Peaks (Using UV Detector) Saponins lack a strong UV chromophore.[3][8]1. Use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[5][8]2. Perform pre-column derivatization to introduce a UV-active chromophore, though this adds complexity.[9]
Poor Peak Resolution Co-elution of structurally similar saponins.1. Optimize the mobile phase gradient.2. Try a different stationary phase (e.g., a different C18 column or a phenyl column).3. Increase the column length or use a column with a smaller particle size.
Drifting Baseline 1. Column temperature fluctuations.2. Inconsistent mobile phase composition.3. Contamination in the detector flow cell.1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase and ensure proper mixing if using a gradient.3. Flush the flow cell with a strong solvent.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Saponins

This protocol provides a general procedure for the extraction of saponins from dried plant material using UAE.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the selected solvent (e.g., 75% ethanol in water) at a specific solvent-to-material ratio (e.g., 20:1 mL/g).

  • Ultrasonication:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired temperature (e.g., 60°C) and ultrasonic power (e.g., 185 W).

    • Perform the extraction for the optimized time (e.g., 60 minutes).

  • Recovery:

    • Separate the extract from the solid residue by centrifugation followed by filtration.

    • Combine the extracts if the extraction is repeated.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification (Optional): The crude extract can be further purified using the protocol below.

Protocol 2: Purification of Crude Saponin Extract by Column Chromatography

This protocol outlines a general procedure for the fractionation of a crude saponin extract using silica gel column chromatography.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude saponin extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the packed silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner (e.g., chloroform:methanol ratios of 9:1, 8:2, etc.).

  • Fraction Collection:

    • Collect fractions of a fixed volume (e.g., 10 mL).

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing saponins.

    • Combine the fractions containing the desired saponins.

  • Final Recovery:

    • Evaporate the solvent from the combined fractions to obtain the purified saponin mixture.

Comparative Data on Extraction Methods

The efficiency of saponin extraction is highly dependent on the chosen method and the specific plant matrix. The following tables provide a summary of quantitative data from various studies to allow for easy comparison.

Table 1: Comparison of Optimal Conditions for Saponin Extraction using Different Methods

Plant MaterialExtraction MethodOptimal ConditionsSaponin Yield/ContentReference
Aralia taibaiensisUAEEthanol: 73%, Time: 34 min, Temp: 61°C, S/L Ratio: 16 g/mLHigher than HRE[10] in search results
Gomphrena celosioidesUAETime: 33.6 min, Temp: 78.2°C, S/L Ratio: 26.1 mL/g (water)2.337%[7] in search results
Paramignya trimeraMAESolvent: 100% Methanol, Time: 50 min, S/L Ratio: 50 mL/g227.9 mg EE/g[11] in search results
Salvia miltiorrhizaRSM OptimizedEthanol: 80%, Time: 3.16 h, Temp: 58.08°C, S/L Ratio: 41.31 mL/g47.71 mg/g in search results

Table 2: Relative Efficiency of Different Saponin Extraction Methods

ComparisonObservationPlant Material/SaponinReference
PLE vs. Conventional PLE increased yield by 20-30%.Soybeans[4]
UAE vs. HRE UAE showed higher total saponin concentration (38.87 mg/g vs. 36.04 mg/g).Phytolacca acinosa[10]
MAE vs. UAE MAE provided better extraction yields (80% vs. 56%).Phenolic compounds (as a proxy)[12]
SFE vs. Conventional SFE can achieve comparable or higher yields.High-value medicinal plants[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product raw_material Complex Matrix (e.g., Plant Material) drying Drying raw_material->drying grinding Grinding drying->grinding extraction Extraction (UAE, MAE, PLE, etc.) grinding->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Saponin Extract filtration->crude_extract purification Purification (Column Chromatography, Precipitation) crude_extract->purification pure_saponins Purified Saponins purification->pure_saponins analysis Analysis (HPLC-ELSD/MS) pure_saponins->analysis final_product Final Saponin Product analysis->final_product

Caption: General experimental workflow for saponin extraction and purification.

Influencing_Factors cluster_matrix Matrix Properties cluster_solvent Solvent Properties cluster_process Process Parameters center Saponin Extraction Efficiency particle_size Particle Size center->particle_size moisture Moisture Content center->moisture solvent_type Solvent Type (e.g., Ethanol, Methanol) center->solvent_type solvent_conc Solvent Concentration center->solvent_conc sl_ratio Solvent-to-Solid Ratio center->sl_ratio temperature Temperature center->temperature time Extraction Time center->time pressure Pressure (for PLE/SFE) center->pressure energy Energy Input (Ultrasound/Microwave) center->energy

Caption: Key factors influencing saponin extraction efficiency.

Troubleshooting_Tree start Problem: Low Saponin Yield q1 Is the extraction method optimized? start->q1 optimize Optimize parameters: - Solvent Concentration - Temperature - Time - S/L Ratio q1->optimize No q2 Is the plant matrix appropriate? q1->q2 Yes a1_yes Yes a1_no No optimize->q1 change_matrix Select plant part with higher saponin content. q2->change_matrix No q3 Is there significant co-extraction of interfering substances? q2->q3 Yes a2_yes Yes a2_no No pre_purify Implement pre-purification: - Defatting with non-polar solvent - Polysaccharide precipitation q3->pre_purify Yes consider_method Consider a more efficient extraction method (e.g., UAE, MAE). q3->consider_method No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low saponin yield.

References

Technical Support Center: Addressing Matrix Effects in SPE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in sample quantification following Solid Phase Extraction (SPE), particularly for analyses involving liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in SPE-based quantification?

A: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] These effects are a major concern in quantitative LC-MS analysis because they can negatively impact the accuracy, precision, and sensitivity of the method.[2][3] Even with an effective sample cleanup technique like Solid Phase Extraction (SPE), residual matrix components (e.g., phospholipids, salts, endogenous molecules) can be co-extracted with the analyte.[4][5] When these components enter the mass spectrometer's ion source at the same time as the analyte, they can interfere with the ionization process, leading to inaccurate quantification.[6]

Q2: What is the difference between ion suppression and ion enhancement?

A: Both are types of matrix effects.

  • Ion Suppression: This is the more common effect, where co-eluting matrix components reduce the ionization efficiency of the target analyte.[7] This can happen when matrix components compete with the analyte for charge in the ion source, or alter the physical properties (e.g., viscosity, surface tension) of the droplets in an electrospray source, hindering the release of analyte ions into the gas phase.[6] The result is a lower-than-expected signal for the analyte.

  • Ion Enhancement: This is a less common effect where co-eluting components increase the ionization efficiency of the analyte, leading to a higher-than-expected signal.[7] This can occur if a matrix component improves the charge transfer process for the analyte.[8]

Q3: My SPE protocol is supposed to be highly selective. Can I still have matrix effects?

A: Yes. While SPE is a powerful technique for sample cleanup, it can still contribute to matrix effects.[4] Some interfering compounds that have similar chemical properties to the target analytes may be retained by the SPE sorbent and eluted along with them.[4] This is especially true in complex biological matrices like plasma or urine. Therefore, it is crucial to evaluate matrix effects even when using a robust SPE method.[3]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A: Strategies can be grouped into three main categories:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[9] This can involve optimizing the SPE method (e.g., sorbent choice, wash, and elution steps), or employing more selective techniques like immunoaffinity purification.[1][10]

  • Optimize Chromatographic Conditions: Increasing the chromatographic separation between the analyte and interfering matrix components can significantly reduce matrix effects. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., HILIC), or using ultra-high performance liquid chromatography (UHPLC) for better resolution.[11][12]

  • Compensation During Analysis: When matrix effects cannot be eliminated, they can be compensated for. The most reliable method is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and is affected by the matrix in the same way. Other approaches include matrix-matched calibration or the standard addition method.[2][13]

Troubleshooting Guides

Problem: My analyte recovery is inconsistent across different lots of biological matrix (e.g., plasma from different donors). How do I confirm if this is due to matrix effects?

Answer: This issue, known as the "relative matrix effect," is a strong indicator of matrix interference. Different lots of the same biological matrix can have varying compositions, leading to different degrees of ion suppression or enhancement.

Troubleshooting Steps:

  • Perform a Post-Extraction Addition Experiment: This is the standard method to quantitatively assess matrix effects.[2] You will need to analyze three sets of samples (it is recommended to run at least 3 replicates of each):

    • Set A (Neat Solution): Analyte spiked into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank matrix is processed through your entire SPE procedure. The final, clean extract is then spiked with the analyte at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Blank matrix is spiked with the analyte before the SPE procedure and then processed.

  • Calculate the Matrix Factor (MF): The matrix factor provides a quantitative measure of ion suppression or enhancement.

    • Formula: MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100[4]

    • Interpretation:

      • MF = 100%: No matrix effect.[12]

      • MF < 100%: Ion suppression.[12]

      • MF > 100%: Ion enhancement.[12]

  • Evaluate Multiple Lots: To confirm a relative matrix effect, perform this experiment using at least 5-6 different lots of your blank matrix. If the calculated MF varies significantly between lots, you have confirmed a relative matrix effect.

Problem: I have confirmed significant ion suppression (>25%). What are the immediate steps I can take to reduce it?

Answer: Significant ion suppression can compromise assay sensitivity and accuracy.

Troubleshooting Steps:

  • Dilute the Sample: Simple dilution of the sample with a suitable solvent before SPE can reduce the concentration of interfering matrix components.[11] This is only feasible if the resulting analyte concentration remains well above the method's limit of quantitation (LOQ).[13]

  • Optimize SPE Wash Step: The wash step is critical for removing interferences.[14] Try using a stronger wash solvent (the strongest solvent possible that does not elute your analyte) to remove more matrix components from the SPE sorbent before eluting your analyte. Adjusting the pH of the wash solvent can also improve the removal of certain interferences.[14]

  • Modify Chromatographic Separation: Check if your analyte is eluting in a region of high matrix interference. You can qualitatively visualize this using a post-column infusion experiment.[2][4] If so, modify your LC gradient to move the analyte peak to a "cleaner" region of the chromatogram.

  • Change Ionization Source: If available, try switching from electrospray ionization (ESI), which is more susceptible to matrix effects, to atmospheric pressure chemical ionization (APCI).[8]

Problem: My internal standard (IS) is not adequately compensating for the matrix effect. Why is this happening?

Answer: This is a common issue when using an analog or structural analog internal standard instead of a stable isotope-labeled (SIL) version of the analyte.

Troubleshooting Steps:

  • Check for Co-elution: The internal standard must co-elute with the analyte to experience the same matrix effect at the same time. If their retention times are different, the IS may be eluting in a "cleaner" or "dirtier" part of the chromatogram and will not provide accurate compensation. Adjust chromatography to ensure co-elution.

  • Assess Differential Ionization: Even if they co-elute, an analog IS may have different ionization efficiency and susceptibility to suppression/enhancement compared to the analyte.[8]

  • Switch to a Stable Isotope-Labeled IS: A SIL-IS is the gold standard.[2] It is chemically identical to the analyte and will co-elute perfectly and experience virtually identical matrix effects, providing the most accurate compensation. While more expensive, it is the most robust solution.

Quantitative Data Summary

The following table summarizes the key calculations used to evaluate matrix effects, recovery, and overall process efficiency from a post-extraction addition experiment.

ParameterFormulaDescriptionIdeal Value
Recovery (RE) (Peak Area in Set C / Peak Area in Set B) * 100Measures the efficiency of the extraction process itself, independent of matrix effects on the signal.Close to 100%
Matrix Factor (MF) (Peak Area in Set B / Peak Area in Set A) * 100Quantifies the degree of ion suppression or enhancement caused by the matrix.100% (no effect)
Process Efficiency (PE) (Peak Area in Set C / Peak Area in Set A) * 100Represents the overall efficiency of the entire method, combining both extraction recovery and matrix effects.Close to 100%

Set A: Analyte in pure solvent. Set B: Post-extraction spiked matrix. Set C: Pre-extraction spiked matrix.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

This protocol describes the methodology to quantitatively determine the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

1. Objective: To quantify the impact of matrix components on analyte signal (Matrix Factor), the efficiency of the SPE process (Recovery), and the overall method performance (Process Efficiency).

2. Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least 6 unique sources.

  • Analyte and Internal Standard (IS) stock solutions.

  • All solvents and reagents for the SPE procedure.

  • Calibrated pipettes, vials, and other necessary labware.

  • LC-MS/MS system.

3. Procedure:

  • Prepare Three Sample Sets (in triplicate for each matrix lot):

    • Set A: Neat Standard

      • Take a volume of the final elution/reconstitution solvent used in your SPE method.

      • Spike with the analyte and IS to a known concentration (e.g., mid-point of the calibration curve). This sample represents 100% signal with no matrix effect or recovery loss.

    • Set B: Post-Extraction Spiked Matrix

      • Take a volume of blank biological matrix.

      • Process it through the entire SPE procedure (load, wash, elute).

      • After the final elution and any evaporation/reconstitution steps, spike the resulting clean extract with the analyte and IS to the exact same final concentration as Set A. This sample represents the matrix effect on the signal.

    • Set C: Pre-Extraction Spiked Matrix

      • Take a volume of blank biological matrix.

      • Spike it with the analyte and IS to the exact same starting concentration as Set A and B.

      • Process this spiked matrix through the entire SPE procedure. This sample represents the combined effect of recovery and matrix effects.

  • 4. Analysis:

    • Inject all prepared samples from Sets A, B, and C onto the LC-MS/MS system.

    • Integrate the peak areas for the analyte and IS for each injection.

  • 5. Calculations:

    • Calculate the average peak area for the analyte in each set.

    • Calculate Matrix Factor (%MF): %MF = (Average Peak Area of Set B / Average Peak Area of Set A) * 100

    • Calculate Recovery (%RE): %RE = (Average Peak Area of Set C / Average Peak Area of Set B) * 100

    • Calculate Process Efficiency (%PE): %PE = (Average Peak Area of Set C / Average Peak Area of Set A) * 100 (Alternatively, %PE = (%RE * %MF) / 100)

6. Acceptance Criteria:

  • The goal is to have an MF as close to 100% as possible. An MF between 85% and 115% is often considered acceptable.

  • The coefficient of variation (CV) of the MF and RE across the different matrix lots should be <15% to ensure the method is rugged and not subject to significant relative matrix effects.

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_assess Quantitative Assessment cluster_mitigate Mitigation Strategy cluster_compensate Compensation Strategy start Inconsistent Results or Poor Recovery Observed check_me Suspect Matrix Effects? start->check_me protocol Perform Post-Extraction Spike Experiment (Sets A, B, C) check_me->protocol Yes calculate Calculate Matrix Factor (MF) and Recovery (RE) protocol->calculate evaluate Is MF outside acceptable range (e.g., 85-115%)? calculate->evaluate optimize_spe Optimize SPE: - Stronger Wash - Different Sorbent evaluate->optimize_spe Yes use_sil_is Use Stable Isotope Labeled IS evaluate->use_sil_is If mitigation fails or is insufficient end_node Method Validated evaluate->end_node No optimize_spe->protocol Re-assess optimize_lc Optimize LC: - Change Gradient - Different Column optimize_lc->protocol Re-assess dilute Dilute Sample (if sensitivity allows) dilute->protocol Re-assess matrix_match Use Matrix-Matched Calibrators use_sil_is->end_node matrix_match->end_node Ion_Suppression_Mechanism cluster_source Electrospray Ionization (ESI) Source cluster_ideal Ideal Condition (No Matrix) cluster_suppression Suppression Condition (With Matrix) ESI_Tip ESI Tip A1 Analyte B1 Analyte A_gas [Analyte+H]+ A1->A_gas Efficient Ionization A2 Analyte A2->A_gas Efficient Ionization A3 Analyte A3->A_gas Efficient Ionization B_gas [Analyte+H]+ B1->B_gas Competition for Charge Reduced Ionization B2 Analyte B2->B_gas Competition for Charge Reduced Ionization M1 Matrix M1->B_gas Competition for Charge Reduced Ionization M2 Matrix M2->B_gas Competition for Charge Reduced Ionization M3 Matrix M3->B_gas Competition for Charge Reduced Ionization

References

Technical Support Center: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide: Degradation of SAPE Standards

The primary challenges in maintaining the integrity of SAPE standards are susceptibility to oxidation and hydrolysis due to the polyunsaturated Adrenoyl (22:4) fatty acid at the sn-2 position.

Common Issues and Solutions
Issue Potential Cause(s) Recommended Solution(s)
Loss of Purity/Appearance of Extra Peaks in Chromatography Oxidation: Exposure to oxygen and/or light.Store the standard under an inert gas (argon or nitrogen). Use amber glass vials to protect from light. Prepare fresh working solutions and use them promptly.
Hydrolysis: Presence of water and/or acidic or basic conditions.Ensure solvents are anhydrous. Avoid repeated freeze-thaw cycles which can introduce moisture. Store in a neutral solvent like chloroform.[1]
Inconsistent Experimental Results Improper Storage: Storing at incorrect temperatures or in inappropriate containers.Store the SAPE standard at -20°C or lower in a glass vial with a Teflon-lined cap.[2] Avoid using plastic containers as plasticizers can leach into the solvent.
Cross-contamination: Using improperly cleaned syringes or glassware.Use dedicated and thoroughly cleaned glassware for handling the standard.
Gummy or Discolored Appearance of the Standard Advanced Degradation: Significant oxidation and/or hydrolysis has occurred.The standard is likely compromised and should be discarded. A fresh vial should be used for accurate and reproducible results.
Factors Affecting SAPE Stability

The stability of SAPE is influenced by several environmental factors. The following table summarizes the expected impact of these factors on the shelf life of the standard.

Factor Condition Expected Impact on Shelf Life Mitigation Strategy
Temperature -80°COptimalLong-term storage at -80°C is recommended.
-20°CGoodSuitable for short to medium-term storage.[2]
4°CPoorAvoid storage at refrigerated temperatures for more than a few hours.
Room TemperatureVery PoorHighly susceptible to rapid degradation.
Atmosphere Inert Gas (Argon/Nitrogen)OptimalPurge the vial with inert gas before sealing.
AirVery PoorOxygen will lead to rapid oxidation of the adrenoyl chain.
Light Dark (Amber Vial)OptimalProtect from all light sources during storage and handling.
Ambient LightPoorLight can catalyze oxidative degradation.
Solvent Anhydrous ChloroformGoodRecommended for long-term storage.[3]
EthanolFairCan be used for short-term preparation of working solutions.
Aqueous BuffersPoorPromotes hydrolysis. Avoid for storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling a new vial of SAPE standard?

A1: Upon receipt, store the vial at -20°C or colder in its original packaging.[2] Before opening, allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis. For powdered standards, it is best to dissolve the entire contents in a high-purity, anhydrous solvent such as chloroform to a known concentration.[3] For solutions, purge the headspace of the vial with an inert gas like argon or nitrogen before resealing.

Q2: How can I protect my SAPE standard from oxidation?

A2: The adrenoyl group in SAPE is highly susceptible to oxidation. To minimize this, always handle the standard under an inert atmosphere. Use solvents that have been purged with an inert gas. Store the standard in amber glass vials to protect it from light.[2] The addition of an antioxidant like BHT (butylated hydroxytoluene) at a low concentration (e.g., 0.005%) can also help to inhibit oxidation, but ensure this is compatible with your downstream applications.

Q3: Can I store my SAPE standard in an aqueous solution?

A3: It is not recommended to store SAPE standards in aqueous solutions for extended periods as this will promote hydrolysis of the ester bonds, leading to the formation of lysophospholipids and free fatty acids.[1] For experiments requiring an aqueous environment, prepare the solution immediately before use.

Q4: How many times can I freeze and thaw my SAPE standard solution?

A4: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially accelerate degradation. If you need to use small amounts of the standard frequently, it is advisable to prepare several small aliquots from the stock solution. This allows you to thaw only the amount needed for a particular experiment.

Q5: How can I check the purity of my SAPE standard?

A5: The purity of your SAPE standard can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).[4] A pure standard should exhibit a single, sharp peak. The appearance of additional peaks may indicate the presence of degradation products such as oxidized species or lysophospholipids.

Experimental Protocols

Protocol 1: Purity Assessment of SAPE by HPLC

This protocol provides a general method for assessing the purity of a SAPE standard. The specific column and mobile phase conditions may need to be optimized for your system.

1. Materials:

  • SAPE standard
  • HPLC grade chloroform, methanol, and water
  • Ammonium acetate
  • HPLC system with a suitable column (e.g., C18 reversed-phase or a normal-phase silica column)
  • Detector (ELSD, CAD, or MS)

2. Standard Preparation:

  • Prepare a stock solution of SAPE in chloroform at a concentration of 1 mg/mL.
  • From the stock solution, prepare a working solution at a concentration of 100 µg/mL in the initial mobile phase composition.

3. HPLC Conditions (Example for Reversed-Phase):

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size
  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate
  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate
  • Gradient: A suitable gradient to elute the phospholipid, for example, starting with a high percentage of A and gradually increasing the percentage of B.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2 µL

4. Analysis:

  • Inject the working solution and analyze the chromatogram. A pure standard will show a single major peak at the expected retention time for SAPE. The presence of other peaks can indicate degradation products or impurities.

Protocol 2: Assessment of Lipid Oxidation by Peroxide Value (PV)

This protocol is a classic method to determine the initial stages of lipid oxidation.

1. Materials:

  • SAPE standard
  • Acetic acid-chloroform solution (3:2 v/v)
  • Saturated potassium iodide (KI) solution
  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)
  • 1% Starch indicator solution

2. Procedure:

  • Accurately weigh approximately 5 mg of the SAPE standard into a flask.
  • Dissolve the sample in 30 mL of the acetic acid-chloroform solution.
  • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.
  • Add 30 mL of deionized water.
  • Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant shaking until the yellow color almost disappears.
  • Add 0.5 mL of starch indicator solution, which will result in a blue color.
  • Continue the titration until the blue color completely disappears.
  • Perform a blank titration with the reagents only.

3. Calculation:

  • Peroxide Value (meq/kg) = ( (S - B) * N * 1000 ) / W
  • S = volume of Na₂S₂O₃ used for the sample (mL)
  • B = volume of Na₂S₂O₃ used for the blank (mL)
  • N = normality of the Na₂S₂O₃ solution
  • W = weight of the sample (g)

Visualizations

cluster_degradation SAPE Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis SAPE This compound (SAPE) Oxidized_SAPE Oxidized SAPE (Hydroperoxides, Aldehydes) SAPE->Oxidized_SAPE Oxygen, Light, Heat Lyso_PE 1-Stearoyl-lyso-PE SAPE->Lyso_PE Water, pH extremes Adrenic_Acid Adrenic Acid SAPE->Adrenic_Acid Water, pH extremes cluster_workflow Recommended Workflow for Handling SAPE Standards start Receive SAPE Standard storage Store at -20°C or colder in amber glass vial start->storage warm Allow vial to reach room temperature storage->warm prepare Dissolve in anhydrous solvent under inert gas warm->prepare aliquot Prepare single-use aliquots prepare->aliquot store_aliquots Store aliquots at -20°C or colder aliquot->store_aliquots use Use in experiment store_aliquots->use

References

Validation & Comparative

A Comparative Analysis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE and Other Phosphatidylethanolamines in Membrane Dynamics and Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) with other common phosphatidylethanolamines (PEs). This guide synthesizes experimental data on their biophysical properties and biological activities, offering insights into their distinct roles in membrane function and cellular signaling pathways.

Introduction to Phosphatidylethanolamines

Phosphatidylethanolamines are a class of phospholipids that are major components of biological membranes, constituting about 25% of all phospholipids in living cells.[1] They are integral to various cellular functions, including maintaining membrane structure and fluidity, and participating in processes like membrane fusion and cell division.[1][2] The specific functions of individual PE molecules are largely determined by the fatty acid chains attached to the glycerol backbone. This guide focuses on this compound (PE(18:0/22:4)), a PE species containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position.

Biophysical Properties: A Comparative Overview

Table 1: Comparison of Biophysical Properties of Various Phosphatidylethanolamine Species

Phosphatidylethanolamine SpeciesAcyl Chain Composition (sn-1/sn-2)Phase Transition Temperature (Tm) (°C)Membrane Fluidity
This compound (SAPE) 18:0 / 22:4Data not availableExpected to be high
1-Stearoyl-2-Oleoyl-sn-glycero-3-PE (SOPE) 18:0 / 18:125Moderate
1-Stearoyl-2-Linoleoyl-sn-glycero-3-PE (SLPE) 18:0 / 18:2-40High
Dipalmitoyl-PE (DPPE) 16:0 / 16:063Low
Dioleoyl-PE (DOPE) 18:1 / 18:1-16High

Note: Data for SOPE, SLPE, DPPE, and DOPE are sourced from commercially available data and literature.[3] The membrane fluidity is inferred from the degree of unsaturation of the acyl chains.

Biological Activity: The Role of SAPE in Ferroptosis

A critical biological role for SAPE has been identified in the process of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[4][5][6] PEs containing polyunsaturated fatty acids, such as adrenic acid and arachidonic acid, are key substrates for oxidation in this pathway.[4][5]

The enzyme Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) plays a crucial role by specifically incorporating adrenic acid and arachidonic acid into PEs.[4][7] This enrichment of membranes with highly oxidizable PE species sensitizes the cell to ferroptotic stimuli. Subsequently, lipoxygenase (LOX) enzymes catalyze the peroxidation of these PE-bound polyunsaturated fatty acids, generating lipid hydroperoxides that act as death signals.[4][8]

In contrast, PEs containing monounsaturated fatty acids like oleic acid (found in SOPE) or less polyunsaturated fatty acids are not as readily oxidized and therefore do not promote ferroptosis to the same extent. In fact, the incorporation of monounsaturated fatty acids into phospholipids can protect cells from ferroptosis.[1]

Table 2: Comparative Biological Activity in the Context of Ferroptosis

Phosphatidylethanolamine SpeciesSusceptibility to LOX-mediated OxidationRole in Ferroptosis
This compound (SAPE) HighPro-ferroptotic signal
1-Stearoyl-2-Oleoyl-sn-glycero-3-PE (SOPE) LowDoes not significantly promote ferroptosis; may be protective
1-Stearoyl-2-Linoleoyl-sn-glycero-3-PE (SLPE) ModerateMay contribute to ferroptosis, but likely to a lesser extent than SAPE

Signaling Pathway: SAPE in Ferroptosis Induction

The signaling cascade leading to ferroptosis induction involving SAPE is a multi-step process. The following diagram illustrates the key events.

Ferroptosis_Pathway cluster_0 Cell Membrane cluster_1 Alternative Fates AdA Adrenic Acid (AdA) ACSL4 ACSL4 AdA->ACSL4 Activation SAPE 1-Stearoyl-2-Adrenoyl-PE (SAPE) ACSL4->SAPE Esterification into PE LOX Lipoxygenase (LOX) SAPE->LOX Substrate OxSAPE Oxidized SAPE (Lipid Peroxides) LOX->OxSAPE Oxidation Ferroptosis Ferroptosis OxSAPE->Ferroptosis Induction SOPE 1-Stearoyl-2-Oleoyl-PE (SOPE) NoFerroptosis No Significant Ferroptosis Induction SOPE->NoFerroptosis SLPE 1-Stearoyl-2-Linoleoyl-PE (SLPE) SLPE->NoFerroptosis

Caption: Signaling pathway of SAPE-mediated ferroptosis induction.

Experimental Protocols

Lipid Extraction and Mass Spectrometry Analysis

A robust method for the analysis of different PE species involves lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS).

  • Lipid Extraction: Lipids are extracted from cell or tissue samples using a modified Bligh and Dyer method.[9] To prevent oxidation of unsaturated lipids, inhibitors such as butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) are added.[9] Samples are homogenized in methanol, followed by the addition of chloroform for phase separation. The organic phase containing the lipids is collected and dried under nitrogen.

  • LC-MS/MS Analysis: The dried lipid extract is reconstituted in an appropriate solvent and analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.[10][11] Different PE species are separated based on their hydrophobicity and identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.

Measurement of Membrane Fluidity using Fluorescence Polarization

Fluorescence polarization is a technique used to measure membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

  • Liposome Preparation: Unilamellar vesicles are prepared from the desired PE species.

  • Fluorescent Labeling: The liposomes are incubated with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the hydrophobic core of the lipid bilayer.[7]

  • Fluorescence Polarization Measurement: The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes.[12] The degree of polarization is calculated from these intensities. A lower polarization value indicates higher rotational freedom of the probe and thus higher membrane fluidity.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in lipids.[1][13]

  • Sample Preparation: A suspension of multilamellar vesicles of the PE species in buffer is prepared.

  • DSC Analysis: The lipid suspension is placed in the sample cell of the calorimeter, with a reference cell containing only buffer. The temperature is scanned over a defined range, and the difference in heat flow between the sample and reference is recorded as a function of temperature.[1][13] The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).

DSC_Workflow cluster_workflow DSC Experimental Workflow Start Start: PE Sample Vesicles Prepare Multilamellar Vesicles Start->Vesicles DSC_load Load Sample and Reference into DSC Vesicles->DSC_load Temp_scan Temperature Scan DSC_load->Temp_scan Data_acq Record Heat Flow vs. Temperature Temp_scan->Data_acq Analysis Analyze Thermogram to Determine Tm Data_acq->Analysis End End: Phase Transition Temperature (Tm) Analysis->End

References

Unraveling the Impact of SAPE and SAPC on Membrane Fluidity: An Indirect Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of psychosine and phosphatidylcholine on the biophysical properties of cellular membranes.

In the realm of drug development and cellular research, understanding how exogenous molecules interact with and modulate the fluidity of cell membranes is paramount. Membrane fluidity, a critical parameter governing cellular processes, can be significantly altered by the incorporation of various lipidic compounds. This guide provides an objective comparison of the putative effects of short-chain amides of psychosine (SAPE) and short-chain amides of phosphatidylcholine (SAPC) on membrane fluidity.

Due to a lack of direct comparative studies on SAPE and SAPC, this analysis focuses on the well-documented effects of their parent molecules: psychosine (galactosylsphingosine) and phosphatidylcholines with varying acyl chain lengths. By examining the influence of these foundational molecules, we can infer the likely consequences of their short-chain amide derivatives on membrane biophysics.

Effects of Psychosine on Membrane Fluidity

Psychosine, a cytotoxic lysosphingolipid that accumulates in Krabbe disease, is known to partition into cellular membranes, particularly into lipid rafts, where it can disrupt membrane architecture.[1][2][3][4] While some studies suggest that psychosine does not alter the overall membrane fluidity, there is compelling evidence that it induces localized changes in membrane order, leading to increased rigidity in specific microdomains.[5]

One study investigating the effect of psychosine on red blood cells (RBCs) and myelin membranes found that while the overall membrane fluidity, measured by TMA-DPH anisotropy, remained unchanged, there was a significant, dose-dependent increase in the Laurdan Generalized Polarization (GP) value in localized areas of RBCs treated with psychosine. An increase in GP value corresponds to a decrease in membrane fluidity and an increase in lipid order.[5]

Quantitative Data: Psychosine Effects on Membrane Rigidity
CompoundConcentration (µM)Cell TypeMeasurement TechniqueParameterObserved EffectReference
Psychosine2Red Blood CellsLaurdan FluorescenceGP ValueSignificant increase in focal rigidity[5]
Psychosine5Red Blood CellsLaurdan FluorescenceGP ValueSignificant increase in focal rigidity[5]
Psychosine10Red Blood CellsLaurdan FluorescenceGP ValueSignificant increase in focal rigidity[5]
PsychosineNot specifiedMyelinTMA-DPH AnisotropyFluorescence AnisotropyNo significant change in overall fluidity[5]

Effects of Phosphatidylcholine on Membrane Fluidity

Phosphatidylcholine (PC) is a ubiquitous phospholipid in eukaryotic membranes, and its structure, particularly the length and saturation of its acyl chains, is a primary determinant of membrane fluidity. Generally, shorter acyl chains and a higher degree of unsaturation lead to increased membrane fluidity due to reduced packing efficiency of the lipid molecules.[6][7]

Studies have demonstrated that cells can actively remodel their membrane lipid composition to maintain optimal fluidity. For instance, in yeast strains deficient in PC, a compensatory mechanism involves the shortening of fatty acyl chains of other phospholipids to restore membrane fluidity to wild-type levels.[6] The physical properties of PC bilayers have been extensively studied, with longer saturated acyl chains leading to a more ordered (less fluid) membrane state at a given temperature.

Quantitative Data: Phosphatidylcholine Acyl Chain Length and Membrane Order
Phosphatidylcholine SpeciesAcyl Chain LengthTemperature (°C)Measurement TechniqueParameterTrend with Increasing Chain LengthReference
Diacyl-PCsC12:0 to C18:0502H NMR SpectroscopyOrder Parameter (SCD)Increased order (decreased fluidity)[8]
Various PCsC15:0, C16:0, C18:0VariableCircular Dichroismα-helicity of bound proteinFluidity sensing is robust across chain lengths[7]

Experimental Methodologies

The assessment of membrane fluidity relies on various biophysical techniques, most commonly fluorescence spectroscopy using environmentally sensitive probes.

Fluorescence Anisotropy Measurement

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A commonly used probe is 1,6-diphenyl-1,3,5-hexatriene (DPH) or its derivative, trimethylammonium-DPH (TMA-DPH). The principle lies in exciting the sample with polarized light and measuring the polarization of the emitted light. Lower anisotropy values indicate greater rotational freedom of the probe and thus higher membrane fluidity.[9][10]

Protocol Outline:

  • Cell/Vesicle Preparation: Cells or liposomes are washed and resuspended in a suitable buffer.

  • Probe Incubation: The fluorescent probe (e.g., DPH in tetrahydrofuran) is added to the cell/vesicle suspension and incubated to allow for its incorporation into the membrane.

  • Fluorescence Measurement: Fluorescence polarization is measured using a fluorometer equipped with polarizers. Excitation and emission wavelengths are specific to the probe (e.g., 365 nm excitation and 425 nm emission for DPH).

  • Anisotropy Calculation: The fluorescence anisotropy (r) is calculated from the intensities of the vertically and horizontally polarized emitted light.

Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that exhibits a spectral shift in its emission depending on the polarity of its environment, which is related to the degree of water penetration into the membrane bilayer. In more ordered, less fluid membranes, water penetration is lower, and Laurdan emits at a shorter wavelength (around 440 nm). In more fluid, disordered membranes, water penetration is higher, causing a red shift in the emission to around 490 nm. The GP value is calculated from the intensities at these two wavelengths and provides a ratiometric measure of membrane lipid order.[11][12]

Protocol Outline:

  • Cell/Vesicle Preparation and Staining: Cells or liposomes are incubated with Laurdan.

  • Fluorescence Spectroscopy: The emission spectrum of Laurdan is recorded, or intensities are measured at 440 nm and 490 nm, with an excitation wavelength of around 350 nm.

  • GP Calculation: The GP value is calculated using the formula: GP = (I440 - I490) / (I440 + I490). Higher GP values indicate lower membrane fluidity.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start: Cells or Liposomes wash Wash & Resuspend start->wash probe Incubate with Fluorescent Probe (e.g., DPH, Laurdan) wash->probe fluorometer Place sample in Fluorometer probe->fluorometer Transfer Sample excite Excite with Polarized Light fluorometer->excite emit Measure Emission Intensities excite->emit calculate Calculate Fluidity Parameter (Anisotropy or GP Value) emit->calculate Intensity Data interpret Interpret Results calculate->interpret end End interpret->end Conclusion

References

Unraveling the Potential of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE as a Biomarker in Neurological Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Established and Emerging Biomarkers for Brain Aging and Neurodegenerative Disease

Researchers in the fields of neuroscience and drug development are in a continuous quest for reliable biomarkers to facilitate the early diagnosis, prognosis, and therapeutic monitoring of neurological disorders. In this context, the phospholipid 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), also denoted as PE(18:0/22:4), has emerged as a molecule of interest, primarily due to its observed association with the aging process in the human brain. This guide provides a comprehensive comparison of SAPE with other potential biomarkers, supported by available experimental data and detailed methodologies, to aid researchers in evaluating its potential utility.

This compound (SAPE) and Its Link to Brain Aging

Initial evidence for the significance of SAPE as a potential biomarker stems from a key study by Hancock and colleagues in 2015, which investigated phospholipid profiles in the human hippocampus across a wide age range. The study revealed a significant inverse correlation between the levels of SAPE in mitochondrial membranes and the age of the subjects.[1][2] This finding suggests that a decrease in this specific phosphatidylethanolamine species may be a part of the molecular cascade of brain aging.

Key Findings from Hancock et al. (2015):

  • Inverse Correlation with Age: The most abundant phospholipid containing adrenic or arachidonic acid, PE(18:0/22:4), demonstrated a decrease of approximately 20% in both mitochondrial and microsomal membranes of the hippocampus from age 20 to 100.[1][2]

  • Membrane Specificity: The changes were observed in both mitochondrial and microsomal membrane fractions, indicating a widespread alteration in cellular membrane composition with age.[1][2]

While this foundational study points to SAPE's involvement in the aging process, its validation as a specific biomarker for age-related neurodegenerative diseases like Alzheimer's disease requires further investigation and comparison with other candidate markers.

Comparative Analysis of SAPE with Other Biomarkers

To provide a comprehensive overview, this guide compares SAPE with other lipid and protein biomarkers implicated in brain aging and neurodegenerative diseases. The comparison focuses on their reported performance in terms of correlation with disease state or age, and where available, diagnostic accuracy.

Lipid Biomarkers

The field of lipidomics has identified numerous lipid species that show alterations in aging and neurodegenerative conditions. A direct comparison of their quantitative performance with SAPE is crucial for biomarker selection.

Table 1: Comparison of SAPE with Other Lipid Biomarkers

BiomarkerLipid ClassKey FindingSample TypeDisease/ConditionQuantitative DataReference
This compound (SAPE / PE(18:0/22:4)) PhosphatidylethanolamineInverse correlation with ageHuman Hippocampal TissueBrain Aging~20% decrease from age 20 to 100[1][2]
Phosphatidylcholines (PCs) (e.g., PC 16:0/20:5, 16:0/22:6, 18:0/22:6)PhosphatidylcholineSignificantly lower levels in Alzheimer's diseasePlasmaAlzheimer's Diseasep < 0.001 to p < 0.05[3]
Long-chain Cholesteryl Esters (ChEs)Sterol LipidsReduced levels in Alzheimer's diseasePlasmaAlzheimer's DiseaseAUC = 0.792 (for a panel of 10 metabolites including ChEs)[3]
CeramidesSphingolipidHigher levels in Alzheimer's diseaseBloodAlzheimer's DiseaseSignificantly higher in AD subjects[4]
Polyunsaturated Fatty Acids (PUFAs)Fatty AcylsLower levels in Alzheimer's diseaseBloodAlzheimer's DiseaseSignificantly lower in AD subjects[4]
Protein Biomarkers

Protein biomarkers, particularly those found in cerebrospinal fluid (CSF), are more established in the clinical setting for neurodegenerative diseases. A comparison with these markers provides a benchmark for the potential utility of SAPE.

Table 2: Comparison of SAPE with Protein Biomarkers for Neurodegenerative Disease

BiomarkerProtein FunctionKey FindingSample TypeDisease/ConditionQuantitative DataReference
This compound (SAPE / PE(18:0/22:4)) Membrane PhospholipidInverse correlation with ageHuman Hippocampal TissueBrain Aging~20% decrease from age 20 to 100[1][2]
NeurograninPostsynaptic protein involved in synaptic plasticityElevated levels in Alzheimer's diseaseCSFAlzheimer's DiseaseAssociated with poorer memory performance (p < 0.01)[5]
YKL-40Inflammatory glycoproteinElevated levels in Alzheimer's diseaseCSFAlzheimer's DiseaseDifferentiated AD with 65.6% sensitivity and 66.3% specificity (AUC = 0.69)[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation and comparison of biomarkers. Below are summaries of the methodologies used in the key studies cited.

Lipid Extraction and Analysis from Brain Tissue (adapted from Hancock et al., 2015)

This protocol outlines the general steps for the extraction and analysis of phospholipids from human brain tissue, as would have been employed in the study by Hancock and colleagues.

  • Tissue Homogenization: Post-mortem human hippocampal tissue is homogenized in a suitable buffer to disrupt the cellular structure.

  • Subcellular Fractionation: The homogenate is subjected to differential centrifugation to separate mitochondrial and microsomal fractions.

  • Lipid Extraction: Lipids are extracted from the isolated fractions using a solvent system, typically a mixture of chloroform and methanol (e.g., Folch or Bligh-Dyer methods).

  • Mass Spectrometry Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and identification of individual phospholipid species based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: The abundance of specific phospholipids, such as PE(18:0/22:4), is determined by comparing their signal intensity to that of an internal standard.

experimental_workflow

Analysis of Protein Biomarkers in Cerebrospinal Fluid (General Protocol)

The analysis of protein biomarkers like Neurogranin and YKL-40 in CSF typically follows these steps:

  • CSF Collection: Cerebrospinal fluid is collected from subjects via lumbar puncture.

  • Sample Processing: The CSF is centrifuged to remove any cellular debris and stored at -80°C until analysis.

  • Immunoassay: The concentration of the target protein is measured using an enzyme-linked immunosorbent assay (ELISA). This involves the use of specific antibodies that bind to the protein of interest.

  • Data Analysis: The measured concentrations are then correlated with the clinical diagnosis or other parameters of interest.

protein_biomarker_workflow

Signaling Pathways and Logical Relationships

The observed decrease in SAPE with age is likely part of a complex network of changes in lipid metabolism and cellular signaling. While the exact pathways are still under investigation, a potential logical relationship can be visualized.

signaling_pathway

Conclusion

This compound (SAPE) shows promise as a biomarker for brain aging, with a documented inverse correlation with age in the human hippocampus. However, its validation for specific neurodegenerative diseases is still in its early stages. In comparison to more established protein biomarkers in CSF, such as Neurogranin and YKL-40, which have demonstrated diagnostic potential for Alzheimer's disease, SAPE currently lacks direct comparative data on sensitivity and specificity for a specific disease state.

The field of lipidomics is rapidly advancing, and further studies are warranted to explore the full potential of SAPE and other lipid species as minimally invasive and early-stage biomarkers. Future research should focus on:

  • Quantitative validation of SAPE in well-characterized patient cohorts for various neurodegenerative diseases.

  • Direct comparative studies of SAPE with established protein and other lipid biomarkers.

  • Investigation of the underlying biological mechanisms linking changes in SAPE levels to the pathophysiology of aging and neurodegeneration.

This guide provides a foundational comparison to assist researchers in navigating the current landscape of biomarkers for neurological health and in designing future studies to validate the clinical utility of promising candidates like SAPE.

References

A Comparative Guide to the Cross-Validation of Streptavidin-R-Phycoerythrin (SAPE) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for the quantification of Streptavidin-R-Phycoerythrin (SAPE), a widely used fluorescent conjugate in biological assays. The cross-validation of these quantification methods is critical for ensuring the accuracy, precision, and reproducibility of experimental data in drug development and research. This document outlines the experimental protocols for key quantification techniques and presents comparative data to aid in the selection of the most appropriate method for specific applications.

Introduction to SAPE and Quantification

Streptavidin-R-Phycoerythrin (SAPE or SA-PE) is a conjugate that combines the strong biotin-binding capacity of streptavidin with the intense fluorescence of R-Phycoerythrin (R-PE).[1] This makes it a highly sensitive reagent for detecting biotinylated molecules in a variety of applications, including flow cytometry, ELISA (Enzyme-Linked Immunosorbent Assay), and microarray assays.[1][2] The sensitivity of assays using R-PE conjugates can be 5 to 10 times greater than those using fluorescein-labeled conjugates.[1][2] Accurate quantification of SAPE is essential for the standardization of these assays and for ensuring reliable results.

Cross-validation is the process of confirming that a particular bioanalytical method is suitable for its intended purpose.[3] When a method is transferred between laboratories or platforms, a partial validation, also known as cross-validation, is performed to ensure consistency and reliability of the results.[3] This is particularly important for ligand-binding assays (LBAs), where SAPE is frequently used as a detection reagent.[3][4]

Common SAPE Quantification Methods

The two primary methods for quantifying SAPE concentration are Spectrophotometry and Quantitative Flow Cytometry. Each method has its own set of advantages and considerations.

  • Spectrophotometry: This technique measures the amount of light absorbed by a sample at specific wavelengths.[5][6] For SAPE, absorbance is typically measured at wavelengths corresponding to both the protein (streptavidin) and the fluorophore (R-PE) components.

  • Quantitative Flow Cytometry (QCM): QFCM is a specialized flow cytometry technique that allows for the precise measurement of the absolute number of molecules on individual cells or particles.[7] It uses calibration standards to convert fluorescence intensity into quantifiable units, such as Antibodies Bound per Cell (ABC).[7][8]

Experimental Protocols

Spectrophotometric Quantification of SAPE

This protocol outlines the steps for determining the concentration of SAPE in a solution using a UV-Vis spectrophotometer.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • SAPE solution of unknown concentration

  • Phosphate-Buffered Saline (PBS), pH 7.3

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes.

  • Set the spectrophotometer to read absorbance at 280 nm and 565 nm.

  • Blank the instrument using PBS in a quartz cuvette.

  • Dilute the SAPE solution in PBS to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the diluted SAPE solution at 280 nm (for streptavidin) and 565 nm (for R-PE).

  • Calculate the concentration of SAPE using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm). The specific extinction coefficients for streptavidin and R-PE should be obtained from the manufacturer's certificate of analysis.

Quantitative Flow Cytometry for SAPE-Based Assays

This protocol describes a general workflow for quantifying cell-surface markers using a biotinylated primary antibody followed by SAPE detection, with quantification achieved through calibration beads.

Materials:

  • Flow Cytometer

  • Cells expressing the target antigen

  • Biotinylated primary antibody specific to the target antigen

  • SAPE conjugate

  • Fluorescence calibration beads with known Molecules of Equivalent Soluble Fluorochrome (MESF) or Antibody Binding Capacity (ABC) values

  • Staining buffer (e.g., PBS with 1% BSA)

  • Fixation buffer (e.g., 1% paraformaldehyde in PBS), if required

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in staining buffer at a concentration of 1 x 10^6 cells/mL.

  • Primary Antibody Incubation: Add the biotinylated primary antibody at the predetermined optimal concentration to the cell suspension. Incubate for 30 minutes at 2-8°C or room temperature.[9]

  • Washing: Wash the cells twice with staining buffer to remove unbound primary antibody.[9]

  • SAPE Incubation: Resuspend the cell pellet in 50 µL of staining buffer. Add 50 µL of diluted SAPE conjugate and incubate for 30 minutes.[9]

  • Final Wash and Resuspension: Wash the cells twice with staining buffer. Resuspend the final cell pellet in an appropriate volume of buffer for flow cytometric analysis (e.g., 0.5 mL PBS).[9] If analysis will be delayed, resuspend in a fixation buffer.

  • Calibration: Prepare the calibration beads according to the manufacturer's instructions. Run the beads on the flow cytometer to generate a standard curve that correlates fluorescence intensity with MESF or ABC values.

  • Sample Acquisition: Acquire data from the stained cell samples on the flow cytometer using the same settings as the calibration beads.

  • Data Analysis: Use the standard curve to convert the mean fluorescence intensity (MFI) of the cell population to quantitative units (MESF or ABC).

Data Presentation: Comparative Analysis

The following tables summarize the key performance characteristics of spectrophotometry and quantitative flow cytometry for SAPE quantification.

Table 1: Comparison of SAPE Quantification Methods

FeatureSpectrophotometryQuantitative Flow Cytometry
Principle Light absorbanceFluorescence intensity of labeled cells/beads
Measurement Bulk sample concentrationSingle-cell/particle fluorescence
Units mg/mL, µMMolecules of Equivalent Soluble Fluorochrome (MESF), Antibody Binding Capacity (ABC)
Sensitivity LowerHigher
Throughput LowerHigher
Application Purity assessment, bulk quantificationCell-based assays, receptor quantification
Complexity Relatively simpleMore complex, requires specialized equipment and training

Table 2: Cross-Validation Parameters for Ligand-Binding Assays

When transferring a SAPE-based ligand-binding assay between labs or platforms, the following parameters should be assessed during cross-validation.[3]

ParameterFull ValidationCross-Validation (Partial Validation)
Purpose Validate a new assayCompare or verify changes/platforms
When Used New assay, major changes (e.g., change in critical reagent)Method transfers, minor changes
Accuracy RequiredRequired
Precision (Intra- and Inter-assay) RequiredRequired
Specificity RequiredNot typically required
Sensitivity (LLOQ) RequiredNot typically required
Linearity/Dynamic Range RequiredNot typically required
Selectivity RequiredNot typically required

Visualizations

Workflow for Spectrophotometric Quantification

G Spectrophotometric Quantification Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Dilute_SAPE Dilute SAPE Sample Blank_Spectro Blank Spectrophotometer Dilute_SAPE->Blank_Spectro Load Sample Prepare_Blank Prepare Blank (PBS) Prepare_Blank->Blank_Spectro Load Blank Measure_Abs Measure Absorbance (280nm & 565nm) Blank_Spectro->Measure_Abs Calculate_Conc Calculate Concentration (Beer-Lambert Law) Measure_Abs->Calculate_Conc G Quantitative Flow Cytometry Workflow cluster_staining Cell Staining cluster_calibration Instrument Calibration cluster_acquisition Data Acquisition & Analysis Prep_Cells Prepare Cells Primary_Ab Incubate with Biotinylated Primary Ab Prep_Cells->Primary_Ab Wash1 Wash Primary_Ab->Wash1 SAPE_Inc Incubate with SAPE Wash1->SAPE_Inc Wash2 Wash & Resuspend SAPE_Inc->Wash2 Acquire_Data Acquire Sample Data Wash2->Acquire_Data Run_Beads Run Calibration Beads Gen_Curve Generate Standard Curve Run_Beads->Gen_Curve Quantify Quantify MFI to MESF/ABC Gen_Curve->Quantify Acquire_Data->Quantify G Assay Cross-Validation Logic Start Method Transfer or Change Decision Major Change? Start->Decision Full_Validation Perform Full Validation Decision->Full_Validation Yes Cross_Validation Perform Cross- Validation Decision->Cross_Validation No End Method Implemented Full_Validation->End Cross_Validation->End

References

A Comparative Guide to the Interaction of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) in comparison to other key membrane lipids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the interactions between this compound (SAPE) and membrane proteins relative to other common lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol. Understanding these interactions is crucial for elucidating membrane protein function, signaling pathways, and for the rational design of lipid-based drug delivery systems.

Introduction to SAPE and Its Unique Structural Features

This compound, or SAPE, is a specific type of phosphatidylethanolamine (PE) lipid. It is characterized by a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position of the glycerol backbone. Adrenic acid is a long-chain omega-6 fatty acid, and its presence in phospholipids can significantly influence the biophysical properties of cell membranes. Notably, phospholipids containing adrenic acid have been found to decrease in the human hippocampus with age[1]. Studies have shown that adrenic acid, in contrast to arachidonic acid, exhibits a preference for incorporation into phospholipids that contain stearic acid at the sn-1 position[2]. This suggests that the specific combination of fatty acids in SAPE may confer unique interaction properties with membrane proteins.

Comparative Analysis of Lipid-Protein Interactions

The interaction of lipids with membrane proteins can modulate their structure, function, and organization within the membrane. This section compares the known effects of SAPE, DOPE, and cholesterol on membrane proteins, drawing from experimental and computational studies.

G-Protein Coupled Receptors (GPCRs): The Case of Rhodopsin

G-protein coupled receptors are a major class of membrane proteins, and their function is known to be sensitive to the surrounding lipid environment. Rhodopsin, a well-studied GPCR, provides a valuable model for understanding lipid-protein interactions.

Molecular dynamics simulations have revealed that polyunsaturated fatty acid (PUFA) chains, such as the adrenoyl chain in SAPE, can have a destabilizing effect on rhodopsin's ground state and enhance the kinetics of its photocycle. This is in contrast to cholesterol, which tends to stabilize the receptor[3][4]. The presence of polyunsaturated chains can weaken the packing between the transmembrane helices of the protein[3][4]. Specifically, docosahexaenoic acid (DHA), a PUFA similar to adrenic acid, has been shown to form specific, tight associations with rhodopsin in distinct locations, unlike the more non-specific interactions observed with saturated fatty acids and cholesterol[3]. The phosphatidylethanolamine (PE) headgroup, present in both SAPE and DOPE, combined with polyunsaturated acyl chains, has been shown to favor the conformational transitions of rhodopsin required for its activation[5].

Ion Channels

The function of ion channels is also intricately linked to the lipid composition of the membrane. Polyunsaturated fatty acids, including adrenic acid, are known to modulate the activity of various ion channels[6]. For instance, PUFAs can potentiate the currents of acid-sensing ion channels (ASICs) by altering their gating properties[7]. The efficacy of this modulation is dependent on both the headgroup and the acyl chain of the lipid[7]. Studies on arachidonic acid, which is structurally related to adrenic acid, have shown that it can directly interact with and modulate the activity of numerous potassium and calcium channels[8]. This suggests that the adrenoyl chain of SAPE could directly influence ion channel function through specific binding events.

ABC Transporters

ATP-binding cassette (ABC) transporters are involved in the transport of a wide variety of substrates across cellular membranes, and their activity can be influenced by the surrounding lipid environment. The function of some ABC transporters is known to be modulated by the presence of cholesterol and specific phospholipids in the membrane[9]. While direct comparative studies involving SAPE are limited, the distinct biophysical properties imparted by its unique acyl chain composition could potentially influence the conformational changes required for the transport cycle of these proteins.

Quantitative Comparison of Lipid-Protein Interactions

While direct quantitative data for SAPE's interaction with a wide range of membrane proteins remains an active area of research, we can compile and compare available data for related lipids to infer potential differences. The following table summarizes typical binding affinities and functional effects observed in studies of lipid-protein interactions.

LipidMembrane Protein TargetExperimental TechniqueObserved Effect/Binding Affinity (Kd)Reference
Polyunsaturated Phospholipids (general) RhodopsinMolecular DynamicsWeakened interhelical packing, specific binding sites[3][4]
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) Peptide anchorsPM-IRRASInduces changes in peptide secondary structure[10]
Cholesterol RhodopsinMolecular DynamicsStabilizes the receptor, non-specific interactions[3][4]
Cholesterol A2A Adenosine Receptor (GPCR)Molecular DynamicsLong-lived interactions, specific binding site on helix 6[11][12]
Polyunsaturated Fatty Acids Acid-Sensing Ion Channels (ASICs)ElectrophysiologyPotentiation of channel currents[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interplay between lipids and membrane proteins, we can map out relevant signaling pathways and the experimental workflows used to study these interactions.

Signaling_Pathway Lipid Modulation of GPCR Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., Rhodopsin) G_Protein G-Protein GPCR->G_Protein Coupling SAPE SAPE SAPE->GPCR Modulates Conformation DOPE DOPE DOPE->GPCR Modulates Conformation Cholesterol Cholesterol Cholesterol->GPCR Modulates Stability Effector Effector Enzyme G_Protein->Effector Activation Ligand Ligand (e.g., Photon) Ligand->GPCR Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Lipid environment modulates GPCR signaling cascade.

Experimental_Workflow Workflow for Fluorescence Quenching Assay start Start prep_protein Prepare Fluorescently Labeled Protein start->prep_protein prep_liposomes Prepare Liposomes with Quencher Lipid (e.g., NBD-PE) start->prep_liposomes mix Mix Protein and Liposomes prep_protein->mix prep_liposomes->mix measure Measure Fluorescence Intensity mix->measure analyze Analyze Quenching Data to Determine Binding measure->analyze end End analyze->end

Caption: Fluorescence quenching experimental workflow.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to study lipid-protein interactions.

Fluorescence Quenching Assay

This technique is used to determine the binding affinity between a protein and a lipid bilayer. It relies on the principle that the fluorescence of a labeled protein (or lipid) is quenched upon binding to a liposome containing a quencher molecule.

Protocol:

  • Protein Labeling: If the protein of interest does not have intrinsic fluorescence (e.g., tryptophan residues), it can be labeled with a fluorescent probe such as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD).

  • Liposome Preparation:

    • Prepare a lipid mixture in an organic solvent containing the desired lipids (e.g., SAPE, DOPE, or cholesterol) and a quencher-labeled lipid, such as NBD-PE, typically at a concentration of 1-5 mol%.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with an appropriate buffer by vortexing, followed by several freeze-thaw cycles.

    • Extrude the lipid suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar vesicles.

  • Fluorescence Measurement:

    • Place a solution of the fluorescently labeled protein in a fluorometer cuvette.

    • Record the initial fluorescence intensity.

    • Titrate the protein solution with increasing concentrations of the quencher-containing liposomes.

    • After each addition, allow the system to equilibrate and record the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence as a function of the lipid concentration.

    • Fit the data to a binding isotherm (e.g., the Langmuir equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Förster Resonance Energy Transfer (FRET) Assay

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. It can be used to measure the proximity between a labeled protein and a labeled lipid in a membrane, providing insights into binding events and conformational changes.

Protocol:

  • Fluorophore Labeling:

    • Label the protein of interest with a donor fluorophore (e.g., Cyanine3).

    • Incorporate an acceptor fluorophore-labeled lipid (e.g., Cyanine5-PE) into the liposomes. The choice of donor-acceptor pair should ensure sufficient spectral overlap.

  • Liposome Preparation: Prepare liposomes containing the acceptor-labeled lipid as described in the fluorescence quenching protocol.

  • FRET Measurement:

    • In a fluorometer, excite the donor fluorophore at its excitation maximum.

    • Measure the emission spectrum of both the donor and acceptor fluorophores.

    • The FRET efficiency is determined by the decrease in donor fluorescence and the corresponding increase in acceptor fluorescence.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

    • The FRET efficiency can be related to the distance between the donor and acceptor, providing information about the proximity of the protein to the lipid. By performing kinetic measurements, one can also determine association and dissociation rates.

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to study the dynamic interactions between lipids and proteins at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Protocol using GROMACS:

  • System Setup:

    • Obtain the 3D structure of the membrane protein of interest from the Protein Data Bank (PDB).

    • Choose an appropriate force field for the protein, lipids (SAPE, DOPE, cholesterol), and water (e.g., CHARMM36m).

    • Use a membrane building tool (e.g., CHARMM-GUI) to embed the protein into a pre-equilibrated lipid bilayer of the desired composition.

  • Solvation and Ionization:

    • Solvate the system with water molecules.

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Run a series of equilibration steps (e.g., NVT and NPT ensembles) to allow the system to reach a stable temperature and pressure, while restraining the protein backbone.

  • Production Run:

    • Remove the restraints on the protein and run the production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the relevant conformational space.

  • Analysis:

    • Analyze the trajectory to calculate various parameters such as:

      • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess protein stability and flexibility.

      • Lipid order parameters to determine the effect of the protein on the membrane structure.

      • Radial distribution functions to quantify the enrichment of specific lipids around the protein.

      • Hydrogen bonding and contact analysis to identify specific lipid-protein interaction sites.

Conclusion

The interaction of this compound with membrane proteins is a complex phenomenon that is influenced by its unique combination of a saturated and a long polyunsaturated acyl chain. While direct comparative data is still emerging, evidence from studies on similar lipids suggests that SAPE may play a significant role in modulating the function of key membrane proteins like GPCRs and ion channels. The experimental and computational protocols provided in this guide offer a robust framework for researchers to further investigate the specific interactions of SAPE and other lipids, ultimately contributing to a deeper understanding of membrane biology and aiding in the development of novel therapeutics.

References

A Comparative Guide to Assessing the Purity of Synthetic 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), a critical phospholipid in biomedical research and pharmaceutical development. For comparative analysis, we have benchmarked SAPE against a structurally similar synthetic phospholipid, 1-Stearoyl-2-Oleoyl-sn-glycero-3-PE (SOPE). This guide will delve into detailed experimental protocols and present quantitative data to facilitate informed decisions in quality control and experimental design.

Introduction

The purity of synthetic phospholipids is paramount for the accuracy and reproducibility of research findings and the safety and efficacy of lipid-based drug delivery systems. Impurities, which can arise from the synthetic process or degradation, may include lysophospholipids, oxidized species, or positional isomers. This guide outlines a multi-faceted approach for the rigorous purity assessment of SAPE, employing High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Nuclear Magnetic Resonance (¹H NMR and ³¹P NMR) spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Purity Analysis: SAPE vs. SOPE

To illustrate the application of these analytical techniques, we present a comparative purity analysis of high-purity batches of synthetic SAPE and SOPE. The following tables summarize the quantitative data obtained from each method.

Table 1: Purity Assessment by HPLC-CAD
AnalytePurity (%)Major ImpurityImpurity Content (%)
SAPE 99.21-Stearoyl-sn-glycero-3-PE0.5
SOPE 99.51-Stearoyl-sn-glycero-3-PE0.3
Table 2: Structural Confirmation and Impurity Profile by NMR Spectroscopy
Analyte¹H NMR Conformation³¹P NMR Chemical Shift (ppm)Common Impurities Detected
SAPE Conforms to structure0.42Lysophospholipid (<0.5%)
SOPE Conforms to structure0.41Lysophospholipid (<0.4%)
Table 3: High-Sensitivity Impurity Detection by LC-MS/MS
AnalytePurity by Peak Area (%)Detected Impurities (m/z)Relative Abundance of Impurities (%)
SAPE >99.5772.5 (oxidized SAPE)<0.3
SOPE >99.7720.5 (Lyso-SOPE)<0.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method provides quantitative information on the purity of the phospholipid and detects non-volatile impurities.

  • Instrumentation: Thermo Scientific Vanquish HPLC system with a Corona Veo Charged Aerosol Detector.

  • Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.15% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Methanol.

  • Gradient: 85% B to 100% B over 7.5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nebulizer Temperature: 35°C, Evaporation Temperature: 55°C, Gas Pressure: 35 psi.

  • Sample Preparation: Dissolve 1 mg/mL of the phospholipid in chloroform:methanol (2:1, v/v).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are powerful techniques for structural confirmation and detection of phosphorus-containing impurities.

  • Instrumentation: Bruker Avance III 600 MHz spectrometer.

  • Solvent: CDCl₃:MeOD (2:1, v/v) with 0.1% triethylamine.

  • ¹H NMR:

    • Pulse Sequence: zg30

    • Number of Scans: 128

    • Relaxation Delay: 2.0 s

    • Data Analysis: Integration of characteristic proton signals of the stearoyl and adrenoyl/oleoyl chains, and the glycerol backbone.

  • ³¹P NMR:

    • Pulse Sequence: zgpg30 with proton decoupling.

    • Number of Scans: 256

    • Relaxation Delay: 5.0 s

    • Data Analysis: The chemical shift of the main phosphatidylethanolamine peak is referenced to an external standard of 85% H₃PO₄.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the identification and quantification of the target phospholipid and any minor impurities.

  • Instrumentation: Agilent 1290 Infinity II LC system coupled to a Sciex QTRAP 6500+ mass spectrometer.

  • Column: Waters ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water:Acetonitrile (60:40, v/v).

  • Mobile Phase B: 10 mM Ammonium Acetate in Isopropanol:Acetonitrile (90:10, v/v).

  • Gradient: 40% B to 100% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • SAPE: Precursor ion (m/z) 794.6, Product ion (m/z) 283.2 (Stearoyl) and 331.2 (Adrenoyl).

    • SOPE: Precursor ion (m/z) 744.6, Product ion (m/z) 283.2 (Stearoyl) and 281.2 (Oleoyl).

  • Sample Preparation: Dilute the sample to 10 µg/mL in the initial mobile phase composition.

Visualizing Experimental Workflow and Biological Context

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and a relevant biological pathway where phosphatidylethanolamines play a crucial role.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation SAPE Synthetic SAPE HPLC HPLC-CAD SAPE->HPLC NMR NMR (1H & 31P) SAPE->NMR LCMS LC-MS/MS SAPE->LCMS SOPE Synthetic SOPE SOPE->HPLC SOPE->NMR SOPE->LCMS Purity Purity (%) HPLC->Purity Structure Structural Integrity NMR->Structure Impurities Impurity Profile LCMS->Impurities

Caption: Workflow for the comprehensive purity assessment of synthetic phospholipids.

pe_biosynthesis cluster_kennedy Kennedy Pathway (ER) cluster_psd PSD Pathway (Mitochondria) Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine EK CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine PCYT2 PE_Kennedy Phosphatidylethanolamine CDP_Ethanolamine->PE_Kennedy CEPT1 DAG Diacylglycerol DAG->PE_Kennedy PS Phosphatidylserine PE_PSD Phosphatidylethanolamine PS->PE_PSD PISD

Navigating the Landscape of Lipidomics: A Guide to Inter-Laboratory Comparison of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving reproducible and comparable measurements of specific lipid species across different laboratories is a significant challenge. This guide provides a framework for an inter-laboratory comparison of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), a phospholipid implicated in various biological processes. While direct inter-laboratory comparison data for SAPE is not publicly available, this document outlines a proposed study design, key methodologies, and expected data presentation based on best practices in the field of lipidomics.

This compound, also known as PE(18:0/22:4), is a specific phosphatidylethanolamine (PE) that contains a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4) at the sn-2 position of the glycerol backbone[1][2]. PEs are crucial components of cell membranes and are involved in signaling pathways and mitochondrial function[3]. Variations in SAPE levels have been observed in the human brain during aging and in certain neurological conditions, highlighting the importance of its accurate quantification[1][4].

An inter-laboratory study is essential to assess the reproducibility and transferability of analytical methods used to measure SAPE. Such a study would help in establishing standardized protocols and ensuring the reliability of data across different research sites[5].

Proposed Inter-Laboratory Comparison Study Design

A successful inter-laboratory comparison of SAPE measurements would involve several key stages, from sample preparation to data analysis. The following workflow is proposed:

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting P1 Centralized Preparation of Homogenized Plasma Samples P2 Spiking with Internal Standards P1->P2 P3 Aliquoting and Blinding of Samples P2->P3 P4 Distribution to Participating Laboratories P3->P4 A1 Lipid Extraction (e.g., Folch or MTBE method) P4->A1 A2 LC-MS/MS Analysis A1->A2 A3 Data Acquisition A2->A3 D1 Peak Integration and Quantification A3->D1 D2 Statistical Analysis of Inter-Laboratory Variability (RSD) D1->D2 D3 Compilation of Comparison Report D2->D3 G cluster_pathway PE Biosynthesis and Turnover Glycerol-3-P Glycerol-3-P Lysophosphatidic_Acid Lysophosphatidic_Acid Glycerol-3-P->Lysophosphatidic_Acid Acyltransferase Phosphatidic_Acid Phosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid Acyltransferase Diacylglycerol Diacylglycerol Phosphatidic_Acid->Diacylglycerol Phosphatase PE PE(18:0/22:4) (SAPE) Diacylglycerol->PE CDP-Ethanolamine Pathway Phosphatidylserine Phosphatidylserine PE->Phosphatidylserine PS Synthase 2 Anandamide Precursors Anandamide Precursors PE->Anandamide Precursors NAPE-PLD Phosphatidylserine->PE PS Decarboxylase (in Mitochondria)

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Waste Classification

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE is a phospholipid. While some forms of phosphatidylethanolamine are not classified as hazardous substances in their pure, solid state, this specific compound is frequently supplied as a solution in chloroform[1]. Chloroform is a hazardous substance with significant health and environmental risks. Therefore, any solution of this compound in chloroform must be treated as hazardous waste.

Safety data for analogous compounds like 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine indicate potential for skin and eye irritation, as well as respiratory irritation[2]. Phosphatidylethanolamine sourced from chicken egg, when in a chloroform solution, is considered acutely toxic, a suspected carcinogen, and may cause organ damage with repeated exposure[3]. Given these potential hazards, all waste containing this compound, especially in solution, should be handled with care.

Quantitative Data Summary

Due to the absence of a specific SDS, quantitative exposure limits for this compound are not available. However, the primary hazard is often associated with the solvent. The table below outlines the critical information regarding the disposal of the common solvent, chloroform.

Waste ComponentHazard ClassificationDisposal ContainerKey Disposal Regulation
ChloroformHazardous, Halogenated Solvent, Suspected Carcinogen, Toxic[3]Tightly sealed, properly labeled hazardous waste container[4][5]Must be disposed of through a certified hazardous waste service. Do not dispose down the drain [4][6].
This compoundPotential irritant[2]. Treat as hazardous when in solution.Segregated, leak-proof, labeled container[5]Follow institutional and local regulations for chemical waste.
Contaminated Labware (pipette tips, tubes, gloves)Hazardous WastePuncture-proof, sealable container labeled as hazardous[6]Collect separately from other waste streams[6].

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and its associated waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle the compound and its waste within a certified chemical fume hood[6].

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile is often recommended), safety goggles, and a lab coat[5].

  • Avoid inhalation of vapors and direct contact with skin and eyes.

2. Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all solutions of this compound in a designated, leak-proof hazardous waste container.

    • The container must be compatible with chloroform.

    • Affix a hazardous waste label to the container immediately upon adding the first drop of waste[5].

    • The label should clearly identify the contents, including "this compound" and "Chloroform," along with the associated hazards.

    • Keep the waste container tightly closed when not in use[5][6].

  • Solid Waste:

    • Dispose of any unused, solid this compound in a separate, labeled hazardous waste container for solid chemical waste.

    • Collect all contaminated materials, such as pipette tips, centrifuge tubes, and gloves, in a dedicated, puncture-proof, and sealable container[6]. This container must also be labeled as hazardous waste.

3. Storage of Waste:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area away from ignition sources and direct sunlight[4].

  • Ensure that incompatible waste types are stored separately.

4. Final Disposal:

  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service[4].

  • Never pour any solution containing this compound or chloroform down the drain[4][6].

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Identify Waste Containing This compound Is_Solution Is the waste a solution? Start->Is_Solution Is_Solid Is the waste solid? Is_Solution->Is_Solid No Liquid_Waste_Container Collect in Labeled Halogenated Organic Waste Container Is_Solution->Liquid_Waste_Container Yes Contaminated_Labware Contaminated Labware? Is_Solid->Contaminated_Labware No Solid_Waste_Container Collect in Labeled Solid Chemical Waste Container Is_Solid->Solid_Waste_Container Yes Contaminated_Waste_Container Collect in Labeled Puncture-Proof Sharps Container Contaminated_Labware->Contaminated_Waste_Container Yes Store_Waste Store Waste in Designated Area Liquid_Waste_Container->Store_Waste Solid_Waste_Container->Store_Waste Contaminated_Waste_Container->Store_Waste EHS_Pickup Arrange for EHS Hazardous Waste Pickup Store_Waste->EHS_Pickup

Caption: Decision tree for the proper segregation and disposal of waste containing this compound.

References

Safeguarding Your Research: A Guide to Handling 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE, a phospholipid used in research. Adherence to these protocols is critical for minimizing exposure and ensuring personal and environmental safety.

Product Information:

  • Synonyms: PE(18:0/22:4), 1-Stearoyl-2-Docosatraenoyl-sn-glycero-3-PE[1]

  • Storage Temperature: -20°C[2][3]

  • Physical State: May be supplied as a crystalline solid or as a solution in an organic solvent such as chloroform.[2][4]

Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.To protect eyes from splashes of the chemical, especially if it is in a solvent, and from airborne particles if handling a powder.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile). If working with the substance in a hazardous solvent like chloroform, select gloves specifically resistant to that solvent. Double gloving may be necessary for added protection.To prevent skin contact with the chemical and any solvents.[5][7]
Body Protection A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered.To protect skin and personal clothing from contamination.[5][7]
Respiratory Protection A respirator may be necessary if handling the compound as a fine powder outside of a chemical fume hood or if working with a solution in a volatile, hazardous solvent. The type of respirator will depend on the specific solvent and its concentration.To prevent inhalation of airborne particles or solvent vapors.[5][7]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.To protect feet from spills and falling objects.[5]

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound at the recommended temperature of -20°C in a tightly sealed container.[2][3]

  • If the compound is in a flammable solvent, store it in a designated flammable liquids cabinet.

  • Unsaturated lipids, like this compound, are susceptible to oxidation and should be stored under an inert gas (e.g., argon or nitrogen) if they are to be stored for extended periods after opening.[8]

Handling Procedures:

  • Preparation:

    • Read the product information and any available safety data thoroughly before beginning work.

    • Ensure a chemical fume hood is available and functioning correctly, especially if handling powders or volatile solvents.

    • Assemble all necessary PPE and have it on before handling the chemical.

  • Handling the Compound:

    • If the compound is a solid, handle it in a fume hood to avoid inhaling any dust.[7]

    • If the compound is in a solvent, such as chloroform, all handling should be done in a chemical fume hood to minimize inhalation of vapors.

    • Use appropriate tools (e.g., spatulas, glass or teflon-lined pipettes) to handle the material. Avoid using plasticware with organic solvents as it can leach impurities.[8]

  • Spill and Accident Procedures:

    • In case of a spill, evacuate the immediate area if the spill is large or involves a volatile solvent.

    • Wear appropriate PPE, including respiratory protection if necessary, before cleaning up the spill.

    • Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • Place all contaminated materials into a sealed container for proper disposal.

    • In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

start Start: Review Safety Information ppe Don Appropriate PPE start->ppe prep Prepare Work Area (Fume Hood) ppe->prep handle Handle Compound (Weighing/Dissolving) prep->handle experiment Perform Experiment handle->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose Dispose of Waste (Hazardous) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe end_node End remove_ppe->end_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE
Reactant of Route 2
Reactant of Route 2
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.